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Core Science & Biosynthesis

Foundational

4-Methylpyridine-3-sulfinic Acid and Its Derivatives: A Technical Guide to Desulfinative Cross-Coupling in Drug Discovery

Executive Summary In modern medicinal chemistry, the incorporation of nitrogen-containing heterocycles—particularly functionalized pyridines—is a cornerstone of drug development. However, traditional cross-coupling metho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the incorporation of nitrogen-containing heterocycles—particularly functionalized pyridines—is a cornerstone of drug development. However, traditional cross-coupling methodologies, such as the Suzuki-Miyaura reaction, frequently fail when applied to 2-aza-aryl and 3-aza-aryl boronates due to rapid protodeboronation[1]. As a Senior Application Scientist, I frequently encounter this bottleneck during lead optimization campaigns.

To circumvent this, heteroaromatic sulfinates have emerged as robust, bench-stable electrophile/nucleophile partners. This whitepaper provides an in-depth technical analysis of 4-methylpyridine-3-sulfinic acid and its commercially critical halogenated derivative, 6-chloro-4-methylpyridine-3-sulfinic acid . By leveraging the thermodynamic driving force of sulfur dioxide (SO₂) extrusion, these reagents enable the efficient construction of complex biaryl scaffolds[1][2].

Physicochemical Profiling & Identification

While the base scaffold (4-methylpyridine-3-sulfinic acid) is often generated in situ or handled as a transient lithium/sodium salt, its halogenated analogs are isolated as stable solids. The chlorine atom in the 6-position provides an orthogonal synthetic handle for late-stage functionalization (e.g., S_NAr or Buchwald-Hartwig amination) after the initial desulfinative coupling.

Property4-Methylpyridine-3-sulfinic acid6-Chloro-4-methylpyridine-3-sulfinic acid
CAS Number Unregistered (Generated in situ)2193061-05-9[3][4]
Molecular Formula C₆H₇NO₂SC₆H₆ClNO₂S[3]
Molecular Weight 157.19 g/mol 191.64 g/mol [3]
Physical State Solid (as Sodium/Lithium salt)Solid (Powder)[1]
Storage Conditions 2-8 °C, Inert Atmosphere2-8 °C, Inert Atmosphere[4]
Primary Utility Desulfinative cross-couplingBifunctional coupling & Late-stage S_NAr

Mechanistic Paradigm: Why Sulfinates Over Boronates?

The fundamental flaw of pyridine-3-boronic acids lies in their electronic structure; the electron-withdrawing nature of the nitrogen atom destabilizes the C-B bond, making it highly susceptible to hydrolysis (protodeboronation) under the basic, aqueous conditions typical of Suzuki couplings[1].

The Sulfinate Advantage: Sulfinate salts (R-SO₂Na) are highly stable to moisture and air. In a Palladium-catalyzed regime, the sulfinate coordinates to the Pd(II) center following oxidative addition of the aryl halide. The critical step is the extrusion of SO₂ gas . This desulfination is entropically favorable and thermodynamically irreversible, effectively driving the equilibrium forward to form the Pd-aryl intermediate, which then undergoes reductive elimination to yield the biaryl product[1][2].

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst Int1 Ar-Pd(II)-X Oxidative Addition Complex Pd0->Int1 + Ar-X Int2 Ar-Pd(II)-SO2-Py Sulfinate Complex Int1->Int2 + Py-SO2Na - NaX Int3 Ar-Pd(II)-Py Desulfinated Complex Int2->Int3 - SO2 (Gas) Product Ar-Py Cross-Coupled Product Int3->Product Reductive Elimination Product->Pd0 Regenerate

Figure 1: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling with heteroaromatic sulfinates.

Standard Operating Procedure: Pd-Catalyzed Desulfinative Coupling

To ensure a self-validating and reproducible system, the following protocol is optimized for the coupling of 6-chloro-4-methylpyridine-3-sulfinic acid with aryl bromides.

Causality Behind Experimental Choices:
  • Ligand Selection (cataCXium A): The bulky, electron-rich adamantyl groups of cataCXium A [P(Ad)₂Bu] are critical. They accelerate the challenging oxidative addition of deactivated aryl halides and provide the steric bulk necessary to force rapid reductive elimination[1].

  • Solvent (Toluene): Non-polar solvents like toluene are preferred over highly polar solvents (like DMF) because they do not over-solvate the sulfinate salt, allowing for efficient coordination to the palladium center[1].

  • Additives (K₂CO₃ / AcOH): A carefully buffered system using K₂CO₃ and catalytic acetic acid facilitates the ligand exchange step without causing premature degradation of the sulfinate[1].

Step-by-Step Protocol
  • Reagent Assembly: In an oven-dried Schlenk tube, add 6-chloro-4-methylpyridine-3-sulfinic acid sodium salt (1.5 equiv), the aryl bromide (1.0 equiv), Pd(OAc)₂ (5 mol%), cataCXium A (10 mol%), and K₂CO₃ (2.0 equiv).

  • Atmospheric Control: Seal the tube with a septum. Evacuate and backfill the vessel with dry Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Solvation: Inject anhydrous, degassed Toluene (0.2 M relative to the aryl bromide) via syringe. If solubility is poor, a 9:1 Toluene/1,4-Dioxane mixture can be utilized.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 110–120 °C for 16–24 hours. Self-Validation Check: Monitor the reaction via LC-MS; the evolution of micro-bubbles (SO₂ gas) indicates active desulfination.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

Workflow Step1 1. Assembly Reagents & Catalyst Step2 2. Degassing Argon Purge (x3) Step1->Step2 Step3 3. Solvation Add Degassed Toluene Step2->Step3 Step4 4. Activation 110°C, 16-24h Step3->Step4 Step5 5. Isolation Filter & Chromatography Step4->Step5

Figure 2: Step-by-step workflow for the bench-scale desulfinative cross-coupling protocol.

Advanced Applications in Drug Development

Beyond simple biaryl construction, the 4-methylpyridine-3-sulfinic acid scaffold is highly versatile in modern synthetic methodologies:

  • Synthesis of N-Arylsulfonamides: Sulfinic acids can undergo direct N–S bond coupling with hydroxylamines under copper catalysis. This oxidant-free approach provides rapid access to sulfonamide pharmacophores, which are ubiquitous in antibacterial and anti-inflammatory agents[5].

  • Photoredox Sulfone Synthesis: Recent advances have demonstrated that sodium sulfinates can be coupled with aryl bromides using dual nickel/organoboron photoredox catalysis under visible light. This allows for the synthesis of complex sulfones under exceptionally mild, room-temperature conditions[6].

References

  • Sigma-Aldrich Product Catalog - 6-chloro-4-methylpyridine-3-sulfinic acid (CAS: 2193061-05-9). Sigma-Aldrich / MilliporeSigma.

  • ACS Medicinal Chemistry Letters - Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. American Chemical Society.

  • RSC Advances - Cu-catalyzed N–S bond coupling between hydroxylamines and sulfinic acids: rapid access to N-arylsulfonamides. Royal Society of Chemistry.

  • Molecules (MDPI) - A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Multidisciplinary Digital Publishing Institute.

Sources

Exploratory

A Tale of Two Oxyacids: A Technical Guide to 4-Methylpyridine-3-sulfinic Acid and 4-Methylpyridine-3-sulfonic Acid for Drug Development Professionals

Abstract In the landscape of modern medicinal chemistry, the nuanced interplay of a molecule's functional groups dictates its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the nuanced interplay of a molecule's functional groups dictates its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparative analysis of two closely related heterocyclic compounds: 4-methylpyridine-3-sulfinic acid and 4-methylpyridine-3-sulfonic acid. While separated by a single oxygen atom, their distinct chemical properties offer a compelling case study in how subtle structural modifications can profoundly impact a compound's utility in drug design and development. This document will explore their respective chemical structures, physicochemical properties, synthesis, reactivity, and potential applications, providing researchers and drug development professionals with a comprehensive understanding of these two pivotal pyridine derivatives.

Introduction: The Significance of the Pyridine Scaffold and Sulfur-Containing Functional Groups

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone of drug design. When functionalized with sulfur-containing groups like sulfinic and sulfonic acids, the resulting molecules gain distinct characteristics that can be leveraged to modulate properties such as solubility, acidity, and metabolic stability. This guide focuses on the 4-methylpyridine-3-yl isomers, providing a detailed examination of how the oxidation state of the sulfur atom shapes the overall molecular profile.

Unveiling the Structures: A Comparative Overview

The fundamental difference between 4-methylpyridine-3-sulfinic acid and 4-methylpyridine-3-sulfonic acid lies in the oxidation state of the sulfur atom. This seemingly minor variation has significant consequences for the geometry, electronic distribution, and reactivity of the functional group.

4-Methylpyridine-3-sulfonic acid possesses a sulfur atom in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to a hydroxyl group and the pyridine ring. This results in a tetrahedral geometry around the sulfur atom.

4-Methylpyridine-3-sulfinic acid , on the other hand, features a sulfur atom in a lower oxidation state (+4), double-bonded to one oxygen atom and single-bonded to a hydroxyl group and the pyridine ring, with a lone pair of electrons on the sulfur. This leads to a pyramidal geometry at the sulfur center.

Feature4-Methylpyridine-3-sulfinic acid4-Methylpyridine-3-sulfonic acid
Chemical Formula C₆H₇NO₂SC₆H₇NO₃S[1][2]
Molecular Weight 157.19 g/mol 173.19 g/mol [1][2]
Sulfur Oxidation State +4+6
Geometry at Sulfur PyramidalTetrahedral
Acidity (pKa) Estimated to be around 2~1.9[1]
Stability Generally unstable, prone to disproportionation and oxidation[3]Highly stable[4]

Physicochemical Properties: A Study in Contrasts

The difference in the number of oxygen atoms directly influences the physicochemical properties of these two molecules, which in turn affects their behavior in biological systems.

Acidity

Both compounds are strong acids due to the electron-withdrawing nature of the sulfur-oxygen bonds, which stabilizes the resulting conjugate base through resonance. The sulfonic acid is slightly more acidic than the sulfinic acid. This is because the sulfonate anion has three oxygen atoms over which the negative charge can be delocalized, compared to the two oxygen atoms in the sulfinate anion. The pKa of 4-methylpyridine-3-sulfonic acid is reported to be approximately 1.9[1]. While specific data for the sulfinic acid is unavailable, aryl sulfinic acids generally have pKa values around 2.

Stability and Reactivity

This is where the two compounds diverge most significantly.

  • 4-Methylpyridine-3-sulfonic acid is a highly stable compound, resistant to both oxidation and reduction under typical physiological conditions[4]. This stability makes the sulfonic acid group a reliable and predictable functional group in drug design.

  • 4-Methylpyridine-3-sulfinic acid , in contrast, is inherently less stable. Sulfinic acids are known to be susceptible to both oxidation and disproportionation[3]. They can be readily oxidized to the corresponding sulfonic acid and can also disproportionate to a mixture of the sulfonic acid and a thiosulfonate. This reactivity, while a challenge for stability, also presents synthetic opportunities. The sulfinate group can act as a nucleophile through its sulfur atom, participating in various coupling reactions.

Synthesis Strategies: From Precursors to Products

The synthetic routes to these two compounds reflect their differing stability and reactivity profiles.

Synthesis of 4-Methylpyridine-3-sulfonic acid

The most common method for the synthesis of 4-methylpyridine-3-sulfonic acid is the direct sulfonation of 4-methylpyridine[1]. This electrophilic aromatic substitution reaction typically requires harsh conditions.

Sources

Foundational

Stability of 4-methyl-3-pyridinesulfinic acid in solution

An In-Depth Technical Guide to the Stability of 4-methyl-3-pyridinesulfinic Acid in Solution Prepared by: Senior Application Scientist, Pharmaceutical Development Abstract 4-methyl-3-pyridinesulfinic acid is a heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability of 4-methyl-3-pyridinesulfinic Acid in Solution

Prepared by: Senior Application Scientist, Pharmaceutical Development

Abstract

4-methyl-3-pyridinesulfinic acid is a heterocyclic compound with potential applications in pharmaceutical synthesis. However, the sulfinic acid moiety is intrinsically unstable, presenting significant challenges for formulation development, analytical method validation, and ensuring drug product shelf-life. This technical guide provides a comprehensive overview of the anticipated stability profile of 4-methyl-3-pyridinesulfinic acid in solution. We will delve into the core degradation mechanisms, grounded in the established chemistry of aromatic sulfinic acids, and outline a robust experimental framework for characterizing its stability. This document is intended for researchers, chemists, and drug development professionals, offering both mechanistic insights and practical, field-proven protocols for conducting rigorous stability assessments in line with regulatory expectations.

The Intrinsic Instability of the Sulfinic Acid Functional Group

Sulfinic acids (RSO₂H) are sulfur oxyacids that exist in an intermediate oxidation state between thiols (RSH) and sulfonic acids (RSO₃H). This intermediate state makes them susceptible to both oxidation and reduction, often via disproportionation. Free sulfinic acids are known to be unstable, and their derivatives are often employed to manage this reactivity.[1][2] For 4-methyl-3-pyridinesulfinic acid, the presence of the pyridine ring adds further complexity due to its pH-dependent basicity and potential to influence reaction kinetics. Understanding the core degradation pathways is therefore the foundational first step in any development program involving this molecule.

Primary Degradation Pathways

While specific literature on 4-methyl-3-pyridinesulfinic acid is limited, the degradation pathways for aromatic sulfinic acids are well-characterized and serve as an excellent predictive model. The two primary mechanisms of degradation are disproportionation and oxidation.[3][4]

Disproportionation

The most common degradation route for aromatic sulfinic acids in acidic or aqueous environments is a second-order disproportionation reaction.[3] In this pathway, three molecules of the sulfinic acid react to yield one molecule of the corresponding thiosulfonate and one molecule of the sulfonic acid, with the liberation of one molecule of water.

The mechanism is proposed to involve a rapid, reversible self-condensation of two sulfinic acid molecules to form a sulfinyl sulfone (a sulfinic acid anhydride) intermediate.[5][6] This highly reactive intermediate then undergoes further reactions to yield the final products. The rate of this reaction is significantly influenced by acid concentration and the presence of water.[3]

Oxidation

The sulfinic acid moiety is readily oxidized to the more stable sulfonic acid. This pathway can be initiated by atmospheric oxygen, residual peroxides, or other oxidizing agents present in a formulation. The oxidation process is often uncontrollable under standard manufacturing and storage conditions and can lead to the formation of 4-methyl-3-pyridinesulfonic acid as the primary oxidative degradant.[4][7]

cluster_main 4-methyl-3-pyridinesulfinic acid (3 molecules) cluster_ox Oxidation Pathway Start 3 x Ar-SO₂H Thiosulfonate Ar-SO₂S-Ar (4-methyl-3-pyridyl 4-methyl-3-pyridylthiosulfonate) Start->Thiosulfonate Second-Order Kinetics (Acid/Water Catalyzed) SulfonicAcid_Disp Ar-SO₃H (4-methyl-3-pyridinesulfonic acid) SulfonicAcid_Ox Ar-SO₃H (4-methyl-3-pyridinesulfonic acid) Start->SulfonicAcid_Ox [O] (e.g., O₂, H₂O₂) Water H₂O cluster_stress Stress Conditions (Target 5-20% Degradation) Start Prepare 1 mg/mL Stock Solution of 4-methyl-3-pyridinesulfinic acid Control Unstressed Control (t=0, protected from light, RT) Start->Control Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solid & Solution) Start->Thermal Photo Photolytic (ICH Q1B Light/UV Exposure) Start->Photo Analyze Analyze All Samples by Validated Stability-Indicating HPLC-UV/MS Control->Analyze Sampling Sample at Time Points (e.g., 2, 8, 24, 48 hours) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples (if necessary) Sampling->Neutralize Neutralize->Analyze Data Data Analysis: - Calculate % Degradation - Perform Mass Balance - Identify Degradants (MS) - Assess Peak Purity (PDA) Analyze->Data

Caption: Workflow for a forced degradation stability study.

Step-by-Step Procedure
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of 4-methyl-3-pyridinesulfinic acid in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Unstressed Control: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze. This serves as the t=0 reference.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in a water bath at 60°C. Withdraw aliquots at specified time points, neutralize with NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH. Keep at room temperature. Withdraw aliquots, neutralize with HCl, and dilute for analysis. Causality Note: Base hydrolysis is often much faster than acid hydrolysis, so it is typically performed at room temperature to avoid excessive degradation. [8]5. Oxidative Stress: Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature and protected from light. Withdraw aliquots at time points and dilute for analysis.

  • Thermal Stress: Expose both the solid material and the stock solution to 80°C in a calibrated oven. Sample the solution at time points. For the solid, dissolve a weighed amount at each time point for analysis.

  • Photostability: Expose the solid material and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. [9]A control sample should be wrapped in aluminum foil to shield it from light.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method. A PDA detector is highly recommended to assess peak purity. LC-MS should be used on degraded samples to obtain mass information for identifying unknown peaks.

Data Interpretation and Presentation

The results of the forced degradation study should be summarized to provide a clear picture of the molecule's stability profile. Mass balance should be calculated to ensure that the decrease in the parent peak area is accounted for by the increase in impurity peak areas.

Table 1: Illustrative Forced Degradation Data for 4-methyl-3-pyridinesulfinic Acid

Stress ConditionTime (hours)Assay of Parent (%)% DegradationMajor Degradant Peak (RT)
Control (t=0) 099.80.0-
0.1 M HCl, 60°C 2488.511.34.5 min
0.1 M NaOH, RT 891.28.64.5 min, 7.2 min
3% H₂O₂, RT 885.414.44.5 min
Thermal, 80°C 4894.15.77.2 min
Photolytic (ICH) -99.50.3-

Note: This data is representative and for illustrative purposes only.

Strategies for Stabilization in Solution

Based on the expected degradation pathways, several strategies can be employed to enhance the stability of 4-methyl-3-pyridinesulfinic acid formulations:

  • pH Control: The most critical parameter. Formulating at an optimal pH where the rate of disproportionation is at a minimum is essential. This requires a thorough pH-rate profile study.

  • Use of Antioxidants: To mitigate oxidative degradation, the inclusion of antioxidants such as sodium metabisulfite, ascorbic acid, or butylated hydroxytoluene (BHT) could be effective.

  • Inert Atmosphere: Manufacturing and packaging under an inert atmosphere (e.g., nitrogen or argon) will minimize exposure to oxygen and reduce the rate of oxidative degradation.

  • Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

  • Storage Conditions: Based on thermal and photostability data, appropriate storage conditions (e.g., refrigeration, protection from light) must be defined.

Conclusion

4-methyl-3-pyridinesulfinic acid is expected to be an unstable molecule in solution, primarily susceptible to disproportionation into its corresponding thiosulfonate and sulfonic acid, as well as direct oxidation to the sulfonic acid. A comprehensive forced degradation study, conducted according to ICH guidelines, is a non-negotiable step in its development. The data generated from such a study is fundamental to developing a robust formulation, establishing a meaningful shelf-life, and ensuring the development of a safe and effective final product. By understanding the underlying chemical mechanisms and applying rigorous experimental design, the stability challenges associated with this molecule can be effectively managed.

References

  • Claiborne, A., et al. (1999). Sulfenic acid chemistry, detection and cellular lifetime. [Link]

  • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society. [Link]

  • Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium. The Journal of Organic Chemistry. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium1. CoLab.ws. [Link]

  • Patel, H., et al. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Singh, R., & Kumar, S. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • Poole, L. B. (n.d.). Chemical approaches to detect and analyze protein sulfenic acids. PMC. [Link]

  • Indian Patent Office. (n.d.). Sulfinic Acid Derivatives And Their Preparation And Use. [Link]

  • Google Patents. (n.d.). US6211400B1 - Sulphinic acid derivatives, method for producing them, and their use.
  • Google Patents. (n.d.).
  • Kice, J. L., Guaraldi, G., & Venier, C. G. (1966). The Mechanism of the Disproportionation of Sulfinic Acids. Rate and Equilibrium Constants for the Sulfinic Acid-Sulfinyl Sulfone (Sulfinic Anhydride) Equilibrium1. ACS Publications. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Stanbury, D. M., et al. (1998). New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. The Journal of Physical Chemistry A. [Link]

Sources

Exploratory

4-Methylpyridine-3-sulfinic acid molecular weight and formula

[1] Executive Summary & Chemical Identity[1] 4-Methylpyridine-3-sulfinic acid is a heteroaryl sulfinic acid intermediate primarily utilized in medicinal chemistry as a radical precursor for desulfitative C–H functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity[1]

4-Methylpyridine-3-sulfinic acid is a heteroaryl sulfinic acid intermediate primarily utilized in medicinal chemistry as a radical precursor for desulfitative C–H functionalization and cross-coupling reactions.[1]

Critical Distinction: Researchers must distinguish this compound from its oxidized congener, 4-Methylpyridine-3-sulfonic acid (CAS 4808-71-3), which is a stable, commercially available solid.[1] The sulfinic acid form (-SO₂H) is significantly less stable and is typically isolated as a lithium or sodium salt, or generated in situ from the corresponding halide or boronic acid.[1]

Chemical Specifications
PropertyDataNotes
IUPAC Name 4-Methylpyridine-3-sulfinic acid
Molecular Formula C₆H₇NO₂S Distinct from Sulfonic (C₆H₇NO₃S)
Molecular Weight 157.19 g/mol Monoisotopic Mass: 157.0197 Da
CAS Number Not widely catalogedOften indexed as Na/Li salt or generated in situ.[1][2]
Physical State Unstable solid / TransientStable as Sodium/Lithium Sulfinate salt.[1]
Precursor CAS 3430-22-63-Bromo-4-methylpyridine
Acidity (pKa) ~2.0 (Predicted)Highly acidic; exists as anion at physiological pH.[1]

Synthesis & Production Protocols

Due to the thermal instability of free pyridine sulfinic acids, the Sodium (Na) or Lithium (Li) sulfinate salts are the preferred isolable forms.[1] The following protocols describe the synthesis of the sulfinate salt from 3-bromo-4-methylpyridine.

Method A: Lithium-Halogen Exchange (Cryogenic)

Best for: High-purity isolation on gram scale.[1]

Reagents:

  • 3-Bromo-4-methylpyridine (1.0 equiv)[1]

  • n-Butyllithium (1.1 equiv, 2.5 M in hexanes)[1]

  • Sulfur Dioxide (SO₂) gas (Excess)[1]

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.2 M concentration relative to substrate).[1]

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 3-Bromo-4-methylpyridine. Dropwise add n-BuLi over 20 minutes, maintaining internal temperature below -70 °C. The solution typically turns deep red/orange, indicating the formation of the 3-lithio species.[1]

  • Sulfinylation: Stir for 30 minutes at -78 °C. Introduce a stream of dry SO₂ gas into the headspace (or via cannula) for 15 minutes. The mixture will pale as the sulfinate forms.[1]

  • Warming: Allow the mixture to warm to room temperature (23 °C) over 1 hour.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to remove organic impurities.[1] The resulting solid is the Lithium 4-methylpyridine-3-sulfinate .[1]

    • Note: To obtain the free acid (for immediate use), acidify an aqueous solution of the salt to pH 2 with HCl and extract with EtOAc, but immediate decomposition may occur.

Method B: Pd-Catalyzed Sulfination (DABSO Route)

Best for: Parallel synthesis or when cryogenic conditions are unavailable.[1]

Reagents:

  • 3-Bromo-4-methylpyridine (1.0 equiv)[1]

  • DABSO (1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) (0.6 equiv)[1]

  • Pd(OAc)₂ (5 mol%)[1]

  • Ligand (e.g., CataCXium A or XPhos) (7.5 mol%)[1]

  • Isopropanol/Ethanol (1:1)[1]

Protocol:

  • Mixing: In a reaction vial, combine the aryl bromide, DABSO (acting as a solid SO₂ surrogate), Pd catalyst, and ligand.

  • Reaction: Add solvent and base (Et₃N, 2.0 equiv).[1] Heat to 70 °C for 12–16 hours.

  • Isolation: The sulfinate is formed in situ.[1] For isolation, cool to RT, filter through Celite, and precipitate the salt by adding excess EtOAc/Hexanes.[1]

Mechanistic Applications in Drug Discovery

4-Methylpyridine-3-sulfinic acid serves as a versatile bioisostere precursor and a radical generating species .[1] Its primary utility lies in the "Minisci-type" functionalization of heterocycles, where it releases SO₂ to generate a carbon-centered radical.[1]

Pathway: Desulfitative Radical Generation

Unlike boronic acids, sulfinates can function as radical precursors under oxidative conditions.[1]

  • Oxidation: The sulfinate anion (R-SO₂⁻) is oxidized (electrochemically or by oxidants like persulfates) to the sulfonyl radical (R-SO₂[1]•).

  • Desulfitation: The sulfonyl radical extrudes SO₂ (rate constant

    
    ), generating the nucleophilic pyridyl radical (Py[1]•).
    
  • Functionalization: This radical attacks electron-deficient heterocycles (e.g., in late-stage functionalization of drug scaffolds).[1]

Radical_Pathway Precursor 3-Bromo-4-methylpyridine Salt Sulfinate Salt (Stable Storage Form) Precursor->Salt Lithiation + SO2 (-78°C) Acid 4-Methylpyridine-3-sulfinic Acid (Transient Species) Salt->Acid H+ (In Situ) Radical_SO2 Sulfonyl Radical [R-SO2•] Acid->Radical_SO2 Oxidation (Ag+, S2O8, or e-) Radical_C Pyridyl Radical [R•] + SO2 Radical_SO2->Radical_C Desulfitation (-SO2) Product Functionalized Heterocycle Radical_C->Product Heteroarene Trapping

Figure 1: Synthesis and activation pathway of 4-methylpyridine-3-sulfinic acid for radical cross-coupling.[1]

Stability & Handling (Self-Validating Protocol)

To ensure experimental success, the following stability checks must be integrated into the workflow:

  • The "Salt" Rule: Never attempt to store the free acid form for >24 hours. Always convert to the Sodium or Lithium salt for long-term storage.[1]

  • Oxidation Check: Sulfinates slowly oxidize to sulfonates (MW 157 -> 173) upon air exposure.[1]

    • Validation: Check LC-MS prior to use. A shift in the major peak from [M-H]⁻ 156 to 172 indicates degradation to the sulfonic acid.[1]

  • Hygroscopicity: The salts are hygroscopic.[1] Store in a desiccator or glovebox.

Comparative Properties Table
Compound FormFormulaMW ( g/mol )StabilityStorage
Sulfinic Acid C₆H₇NO₂S157.19Low (Transient)Use immediately
Sodium Sulfinate C₆H₆NNaO₂S179.17HighRT, Desiccated
Sulfonic Acid C₆H₇NO₃S173.19Very HighRT, Shelf-stable

References

  • Synthesis of Pyridine Sulfinates via Lithiation

    • Source: Markovic, T. et al. "Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides."[1] ACS Catalysis, 2018.

  • DABSO-Mediated Synthesis

    • Source: Emmett, E. J. et al. "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides."[1] Organic Letters, 2013.

    • [1]

  • Radical Functionalization Mechanism

    • Source: Fujiwara, Y. et al. "Practical and innate carbon-hydrogen functionalization of heterocycles."[1] Nature, 2012.

  • Precursor Data (3-Bromo-4-methylpyridine)

    • Source: PubChem Compound Summary for CID 817630.
    • [1]

Sources

Foundational

Difference between pyridine-3-sulfinic acid and pyridine-3-sulfonic acid

This guide details the structural, physicochemical, and reactive divergences between Pyridine-3-sulfinic acid and Pyridine-3-sulfonic acid , tailored for application scientists and medicinal chemists. Core Distinction: T...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, physicochemical, and reactive divergences between Pyridine-3-sulfinic acid and Pyridine-3-sulfonic acid , tailored for application scientists and medicinal chemists.

Core Distinction: The fundamental difference lies in the oxidation state of the sulfur atom (+4 vs. +6), which dictates a massive shift in acidity (ΔpKa ≈ 5–6), stability, and reactivity profiles. While the sulfonic acid is a stable, high-melting zwitterion used primarily as a structural scaffold or leaving group, the sulfinic acid is a metastable, amphoteric species widely utilized as a radical precursor in Minisci-type functionalizations.

Part 1: Fundamental Chemical Architecture

The electronic environment of the sulfur atom drives the behavior of these two species. The pyridine ring acts as an electron-withdrawing group (EWG) in both cases, but the sulfur's oxidation state alters the dipole moment and acidity.

Physicochemical Comparison
FeaturePyridine-3-Sulfinic AcidPyridine-3-Sulfonic Acid
Formula C₅H₅NO₂SC₅H₅NO₃S
S-Oxidation State +4 +6
Geometry Pyramidal (Chiral at Sulfur if substituted)Tetrahedral (Achiral)
Acidity (pKa in DMSO) ~7.1 (Weak Acid) [1]~1.6 (Strong Acid) [1]
Acidity (pKa in H₂O) ~2.0 (Predicted)~ -0.4 (Strong Acid)
Physical State Unstable solid (often stored as Na⁺ salt)Stable crystalline solid (MP >300°C)
Solubility Moderate (Water), Good (Basic buffer)High (Hot water), Low (Organic solvents)
Stability Metastable: Prone to disproportionationHigh: Thermally stable zwitterion

Analytic Insight: The sulfonic acid exists as a zwitterion (pyridinium sulfonate) in the solid state, leading to its extremely high melting point. The sulfinic acid, lacking the stabilization of the third oxygen, is far more prone to oxidation (to sulfonic) or disproportionation (to thiosulfonate + sulfonic acid).

Part 2: Synthetic Pathways[4]

The synthesis of these compounds requires distinct strategies. The sulfonic acid is often the thermodynamic sink, while the sulfinic acid is a kinetic intermediate requiring careful reduction protocols.

Synthesis of Pyridine-3-Sulfonic Acid (Thermodynamic Route)

Method: Direct Sulfonation or Oxidation of Thiols.[1]

  • Protocol: High-temperature sulfonation using oleum and HgSO₄ catalyst is the classical route, though modern methods prefer oxidation of 3-chloropyridine-N-oxide followed by reduction.

  • Mechanism: Electrophilic Aromatic Substitution (EAS) is difficult on the electron-deficient pyridine ring, necessitating harsh conditions (Oleum, 230°C) [2].

Synthesis of Pyridine-3-Sulfinic Acid (Kinetic Route)

Method: Reduction of Pyridine-3-Sulfonyl Chloride.

  • Context: Because the free acid is unstable, it is almost exclusively synthesized and isolated as the Sodium Pyridine-3-sulfinate salt.

  • Reagent Choice: Sodium sulfite (Na₂SO₃) is the standard reductant. Zinc dust is an alternative but requires strict pH control to prevent over-reduction to the thiol.

Experimental Protocol: Synthesis of Sodium Pyridine-3-Sulfinate
  • Start: Dissolve Pyridine-3-sulfonyl chloride (1.0 eq) in water/THF (1:1).

  • Reduction: Add Na₂SO₃ (2.0 eq) and NaHCO₃ (2.5 eq) slowly at 0°C.

  • Reaction: Stir at 25°C for 2–4 hours. Monitor by LC-MS (Shift from Sulfonyl Cl mass to Sulfinate mass).

  • Workup: Evaporate THF. Lyophilize the aqueous layer or precipitate with Ethanol/Et₂O.

  • Result: White, stable powder (Sodium salt). Note: Do not acidify to isolate the free acid unless immediately using in a reaction.

Synthesis Flowchart (DOT Visualization)

SynthesisPathways cluster_0 Oxidation State +6 cluster_1 Oxidation State +4 Pyridine Pyridine Oleum Oleum (SO3/H2SO4) HgSO4, 230°C Pyridine->Oleum Sulfonic Pyridine-3-Sulfonic Acid (Stable Zwitterion) Oleum->Sulfonic SulfonylCl Pyridine-3-Sulfonyl Chloride Sulfonic->SulfonylCl PCl5/POCl3 Reduction Reduction (Na2SO3, NaHCO3) SulfonylCl->Reduction Sulfinate Sodium Pyridine-3-Sulfinate (Stable Salt) Reduction->Sulfinate

Caption: Divergent synthetic pathways. The sulfonic acid is accessed via harsh oxidation/substitution, while the sulfinate is accessed via mild reduction of the sulfonyl chloride.

Part 3: Reactivity & Mechanistic Divergence

This is the most critical section for drug development. The choice between sulfinic and sulfonic acid determines the type of bond formation possible.

Pyridine-3-Sulfinic Acid: The Radical Precursor (Minisci Reaction)

Sulfinic acids are amphiphilic . They can act as nucleophiles (S-alkylation) or, most importantly, as radical precursors .

  • Mechanism: Oxidative desulfinylation. In the presence of an oxidant (e.g., Persulfate) and a silver catalyst, the sulfinic acid releases SO₂ to generate a pyridin-3-yl radical .

  • Application: This radical can attack other heterocycles (Minisci reaction), allowing for "lego-like" assembly of complex drug scaffolds [3].

Pyridine-3-Sulfonic Acid: The Stable Electrophile/Leaving Group

Sulfonic acids are chemically inert under mild conditions.

  • Role: They serve primarily as solubilizing groups (due to high polarity) or as precursors to sulfonyl chlorides (for sulfonamide synthesis).

  • Leaving Group: The sulfonate anion (R-SO₃⁻) is an excellent leaving group, but direct displacement on the pyridine ring is rare without activation to the ester or chloride form.

Comparative Reactivity Pathway (DOT Visualization)

Reactivity Sulfinate Pyridine-3-Sulfinate (Radical Precursor) Oxidant Ag(I) / Persulfate (-SO2) Sulfinate->Oxidant Electrophile Alkyl Halide (Nucleophilic Attack) Sulfinate->Electrophile Sulfonic Pyridine-3-Sulfonate (Stable Anion) Amine Amine + POCl3 (Activation) Sulfonic->Amine Radical Pyridin-3-yl Radical (C-C Bond Formation) Oxidant->Radical Minisci Reaction Sulfone Sulfone (R-SO2-R') (S-Alkylation) Electrophile->Sulfone Sulfonamide Sulfonamide (R-SO2-NH-R') (Drug Scaffold) Amine->Sulfonamide

Caption: Reactivity divergence. Sulfinates enable radical C-H functionalization (Minisci) and sulfone synthesis, while sulfonates are gateways to stable sulfonamides.

Part 4: Medicinal Chemistry Applications[4]

Bioisosterism and Solubility
  • Sulfonic Acid: Used to increase metabolic stability and water solubility . The sulfonate group is fully ionized at physiological pH (pKa ~ -0.4), preventing passive diffusion across membranes but useful for extracellular targets or prodrugs.

  • Sulfinic Acid: Rarely used as a final drug motif due to metabolic instability (oxidation to sulfonic acid). However, it is a key bioisostere for carboxylic acids in transition state analogs due to its tetrahedral geometry and ability to coordinate metals [4].

Metabolic Fate
  • Sulfinates: Rapidly oxidized by hepatic oxidases (e.g., CYP450) to sulfonates.

  • Sulfonates: Generally excreted unchanged via kidneys due to high polarity.

References

  • Bordwell pKa Table (DMSO) . Acidity of Sulfinic vs Sulfonic Acids. University of Wisconsin-Madison. Link

  • BenchChem Technical Guide . Synthesis of Pyridine-3-Sulfonic Acid via Direct Sulfonation. BenchChem. Link

  • Dunham, J. et al. (2021). "Radical Functionalization of Pyridines via Sulfinate Intermediates". Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design". Journal of Medicinal Chemistry. Link

Sources

Exploratory

Technical Whitepaper: Cheminformatic Profiling and Synthetic Utility of 4-Methylpyridine-3-sulfinic Acid Derivatives

Executive Summary In modern medicinal chemistry and drug development, the construction of complex heterobiaryl scaffolds is a critical path to discovering novel therapeutics. While boronic acids have traditionally domina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the construction of complex heterobiaryl scaffolds is a critical path to discovering novel therapeutics. While boronic acids have traditionally dominated cross-coupling methodologies, pyridine-sulfinic acids have emerged as highly stable, orthogonal alternatives. Specifically, 4-methylpyridine-3-sulfinic acid and its halogenated derivatives (e.g., 6-chloro and 2-chloro substitutions) offer unique steric and electronic properties. The 4-methyl group provides essential steric shielding that can induce atropisomerism in downstream biaryl products—a highly sought-after property for locking molecules into bioactive conformations and improving target selectivity.

This whitepaper synthesizes data from PubChem and ChemSpider, providing an authoritative guide on the cheminformatic properties, mechanistic reactivity, and field-proven experimental protocols for utilizing these advanced building blocks.

Cheminformatics & Structural Profiling

Pure 4-methylpyridine-3-sulfinic acid is a highly reactive scaffold; consequently, it is most frequently isolated, cataloged, and utilized in drug discovery via its halogenated derivatives. These halogens (typically chlorine at the 2- or 6-position) stabilize the pyridine ring against oxidation and provide an additional synthetic handle for downstream functionalization.

Quantitative data from PubChem[1] and chemical databases[2] for the two primary derivatives are summarized in Table 1.

Table 1: Physicochemical Properties and Database Identifiers
Property / IdentifierDerivative A: 6-Chloro IsomerDerivative B: 2-Chloro Isomer
IUPAC Name 6-chloro-4-methylpyridine-3-sulfinic acid2-chloro-4-methylpyridine-3-sulfinic acid
CAS Registry Number 2193061-05-92174000-17-8
PubChem CID 137951457N/A (Indexed via CAS)
Molecular Formula C₆H₆ClNO₂SC₆H₆ClNO₂S
Monoisotopic Mass 190.98077 Da190.98077 Da
SMILES CC1=CC(=NC=C1S(=O)O)ClCC1=CC=NC(=C1S(=O)O)Cl
InChIKey QLXILJWFQJERPH-UHFFFAOYSA-NN/A
Predicted [M-H]⁻ m/z 189.97189.97

Note: Mass spectrometry data indicates that these sulfinic acids ionize most efficiently in negative Electrospray Ionization (ESI-) mode, yielding a distinct [M-H]⁻ peak.

Mechanistic Insights into Reactivity

The strategic choice to utilize a sulfinic acid over a traditional boronic acid is driven by specific mechanistic advantages:

  • Resistance to Protodeboronation: Heteroaryl boronic acids (especially pyridyl variants) are notoriously prone to rapid protodeboronation under basic aqueous conditions. Sulfinic acids do not suffer from this degradation pathway, making them highly bench-stable.

  • Desulfinative Cross-Coupling: Under palladium catalysis, sulfinic acids undergo controlled extrusion of sulfur dioxide (SO₂). This generates a highly reactive aryl-palladium intermediate that readily couples with aryl halides.

  • Orthogonal Electrophilic Trapping: The sulfinate anion is a potent ambident nucleophile. It can be selectively alkylated at the sulfur atom to yield complex sulfones, bypassing the need for harsh oxidative conditions required to convert thioethers to sulfones.

Experimental Protocols: A Self-Validating System

To ensure high fidelity and reproducibility, the following protocols detail the synthesis of the sulfinic acid and its subsequent application. Every step is designed with built-in validation mechanisms.

Protocol A: Synthesis of 6-Chloro-4-methylpyridine-3-sulfinic Acid

Objective: Generate the sulfinic acid via directed metalation and electrophilic trapping.

  • Metal-Halogen Exchange:

    • Dissolve 6-chloro-3-iodo-4-methylpyridine (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere.

    • Cool the solution to -78 °C.

    • Dropwise add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq).

    • Causality & Validation:i-PrMgCl is chosen over n-BuLi to prevent unwanted Chichibabin-type nucleophilic additions to the pyridine ring. Validate exchange by quenching a 0.1 mL aliquot in D₂O; analyze via GC-MS to confirm >95% deuterium incorporation.

  • Electrophilic Trapping:

    • Add DABSO (DABCO-bis(sulfur dioxide), 0.6 eq) as a bench-stable solid surrogate for SO₂ gas.

    • Causality: DABSO provides a slow, controlled release of SO₂, preventing over-addition that leads to symmetrical sulfoxides. Warm to room temperature over 2 hours.

  • Workup and Isolation:

    • Partition the concentrated residue between EtOAc and water. Isolate the aqueous layer.

    • Critical Step: Carefully acidify the aqueous layer to pH 4.5 using 1M HCl.

    • Causality: Sulfinic acids are highly sensitive to disproportionation (yielding sulfonic acids and thiosulfonates) at pH < 3. Strict pH control is mandatory.

    • Extract into EtOAc, dry, and concentrate. Validate via LC-MS (ESI- mode, expected m/z 189.97)[1].

Protocol B: Pd-Catalyzed Desulfinative Cross-Coupling

Objective: Form a sterically hindered heterobiaryl scaffold via SO₂ extrusion.

  • Reaction Setup:

    • Combine the isolated sulfinic acid (1.2 eq), an aryl bromide (1.0 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and Cs₂CO₃ (2.5 eq) in a Schlenk tube.

  • Solvent Addition:

    • Add a degassed mixture of 1,4-Dioxane/H₂O (10:1, 0.1 M).

    • Causality: Water is strictly required to hydrate the intermediate sulfinate complex, which lowers the activation energy for the critical SO₂ extrusion step during transmetalation.

  • Execution & Validation:

    • Heat to 90 °C for 12 hours. Monitor via TLC (UV 254 nm). The complete consumption of the aryl bromide validates the efficiency of the desulfinative coupling.

Data Visualization: Synthetic Workflow

The following diagram illustrates the logical progression from the halogenated pyridine precursor to the final complex heterobiaryl target.

Pathway A Halogenated Pyridine Scaffold B Metal-Halogen Exchange A->B i-PrMgCl, -78°C C SO2 Trapping (DABSO) B->C Nucleophilic Addition D 4-Methylpyridine-3- sulfinic acid C->D Acidic Workup (pH 4.5) E Pd-Catalyzed Desulfinative Coupling D->E Aryl Halide Pd(OAc)2, Ligand F Heterobiaryl Product E->F -SO2 Extrusion

Figure 1: Synthetic workflow and desulfinative cross-coupling of sulfinic acid derivatives.

References

  • PubChem Compound Summary for CID 137951457, 6-chloro-4-methylpyridine-3-sulfinic acid. Source: National Center for Biotechnology Information. URL:[Link]

  • 2-Chloro-4-methylpyridine-3-sulfinic acid (CAS 2174000-17-8) Database Entry. Source: ChemSrc. URL:[Link]

Sources

Foundational

The Biological Activity and Therapeutic Potential of Pyridine-3-Sulfinic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary Pyridine-3-sulfinic acid and its downstream derivatives—most notably pyridine-3-sulfonamides and diarylsulfonylureas—represent a privileged class of pharmacophores in modern drug discovery. Historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-3-sulfinic acid and its downstream derivatives—most notably pyridine-3-sulfonamides and diarylsulfonylureas—represent a privileged class of pharmacophores in modern drug discovery. Historically utilized as robust nucleophilic coupling partners in complex organic synthesis, these compounds have recently emerged as highly selective inhibitors of tumor-associated metalloenzymes and potent anticancer agents.

As an application scientist bridging synthetic chemistry and pharmacology, this guide explores the mechanistic causality behind the biological activity of pyridine-3-sulfinic acid derivatives. It provides a deep dive into their role in targeting the hypoxic tumor microenvironment, outlines structure-activity relationships (SAR), and standardizes self-validating protocols for their synthesis and evaluation.

Chemical Foundation: Pyridine-3-Sulfinates as Privileged Synthons

Before evaluating their biological activity, it is critical to understand why pyridine-3-sulfinic acid derivatives are favored in medicinal chemistry.

Overcoming the Boronate Bottleneck

In early-stage drug discovery, rapid Structure-Activity Relationship (SAR) exploration relies heavily on palladium-catalyzed cross-coupling. However, 2- and 3-substituted pyridine-boronic acids are notoriously unstable, undergoing rapid protodeboronation under standard Suzuki-Miyaura conditions.

Sodium pyridine-3-sulfinate circumvents this bottleneck. As highly stable, crystalline solids, pyridine sulfinates serve as robust nucleophilic coupling partners in1[1]. Under palladium catalysis, the sulfinate undergoes oxidative addition and extrudes sulfur dioxide (


), efficiently transferring the pyridyl scaffold to aryl halides to form medicinally relevant biaryls.
Radical Precursors for C-H Functionalization

Beyond transition-metal catalysis, sodium pyridine-3-sulfinate acts as a primary source of pyridin-3-yl radicals. In metal-free C-H pyridylation, it enables the late-stage functionalization of bioactive molecules, allowing chemists to introduce the polar, hydrogen-bond-accepting pyridine ring into complex architectures to improve aqueous solubility and target binding[2].

Pharmacological Core: Carbonic Anhydrase Inhibition

The most significant biological application of pyridine-3-sulfinic acid derivatives is their conversion into 4-substituted pyridine-3-sulfonamides , which act as potent inhibitors of human carbonic anhydrases (hCAs)[3].

The Hypoxic Tumor Microenvironment

Solid tumors rapidly outgrow their vascular supply, leading to severe hypoxia. To survive this acidic environment, tumor cells upregulate the transmembrane carbonic anhydrase isoforms hCA IX and hCA XII via the HIF-1


 pathway. These enzymes catalyze the reversible hydration of 

to bicarbonate and protons, buffering intracellular pH and acidifying the extracellular space—a process that promotes metastasis and chemoresistance.

G Hypoxia Tumor Hypoxia HIF1a HIF-1α Activation Hypoxia->HIF1a hCAIX hCA IX / XII Overexpression HIF1a->hCAIX Acidification Extracellular Acidification & Tumor Survival hCAIX->Acidification Inhibitor Pyridine-3-Sulfonamide Derivatives Inhibitor->hCAIX Zn2+ Coordination

Caption: Mechanism of hCA IX/XII inhibition by pyridine-3-sulfonamides in hypoxic tumors.

Mechanism of Action and Structural Causality

Why use a pyridine-3-sulfonamide rather than a standard benzenesulfonamide? The causality lies in the electronic properties of the heterocycle. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, which pulls electron density away from the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group. This significantly lowers the 

of the primary sulfonamide. Consequently, a higher fraction of the molecule exists as the active sulfonamide anion (

) at physiological pH (7.4). This anion directly coordinates to the catalytic

ion in the hCA active site, displacing the zinc-bound hydroxide and halting enzymatic activity.
Structure-Activity Relationship (SAR) Insights

By utilizing nucleophilic aromatic substitution or "click tailing" (CuAAC) at the 4-position of the pyridine ring, researchers have generated vast libraries of inhibitors. Bulky, lipophilic tails (e.g., 4-halogenophenylpiperazin-1-yl or substituted triazoles) selectively bind to the hydrophobic half of the hCA IX/XII active site, achieving up to 50-fold selectivity over the ubiquitous off-target cytosolic isoforms (hCA I and hCA II)[3][4][5].

Table 1: Comparative Inhibitory Activity (

) of Pyridine-3-Sulfonamide Derivatives
Compound Series / InhibitorhCA I (Cytosolic, Off-target)

(nM)
hCA II (Cytosolic, Off-target)

(nM)
hCA IX (Tumor-associated)

(nM)
hCA XII (Tumor-associated)

(nM)
4-Substituted Pyridine-3-sulfonamides 169 – >500058.5 – 123819.5 – 65216.8 – 768
Triazole-linked Derivatives (Click) >10000271 – >10000137 – 815491 – >10000
Acetazolamide (Clinical Standard) 25012255.7

(Data synthesized from comprehensive hCA inhibition assays[3][5])

Expanding the Therapeutic Window

Diarylsulfonylureas in Oncology

Beyond direct CA inhibition, pyridine-3-sulfonamides are precursors to6[6]. By reacting the primary sulfonamide with aryl isocyanates, novel anticancer agents are formed. For example, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide has demonstrated high selectivity toward leukemia, colon cancer, and melanoma cell lines, exhibiting


 values in the 13.6–14.9 µM range[6].
Targeting Bacterial Pathogens

Pyridine-3-sulfonamides also exhibit potent antibacterial activity by targeting prokaryotic carbonic anhydrases. Recent studies demonstrate high efficacy against Brucella suis


-carbonic anhydrases (BsuCA1 and BsuCA2), offering a novel mechanism of action to combat drug-resistant bacterial strains[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols emphasize the mechanistic reasoning behind critical experimental steps.

Protocol A: Palladium-Catalyzed Desulfinative Cross-Coupling

This protocol outlines the synthesis of biaryl derivatives using sodium pyridine-3-sulfinate[1].

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with

    
     (5 mol%), tricyclohexylphosphine (
    
    
    
    , 10 mol%), and
    
    
    (1.5 equiv).
    • Causality:

      
       is strictly required over standard phosphines (like 
      
      
      
      ). Its strong
      
      
      -donating ability and large cone angle are necessary to facilitate the challenging oxidative addition of the C-S bond.
  • Reagent Addition: Add sodium pyridine-3-sulfinate (2.0 equiv) and the target aryl halide (1.0 equiv). Dissolve in anhydrous 1,4-dioxane.

  • Thermal Extrusion: Seal the flask and heat to 150 °C for 3–18 hours.

    • Causality: Desulfinative coupling requires high thermal energy to overcome the activation barrier for the extrusion of

      
       gas, which drives the catalytic cycle forward.
      
  • Workup: Cool to room temperature, filter the crude mixture through a pad of Celite to remove palladium black, and purify via silica gel flash chromatography.

Protocol B: CuAAC "Click Tailing" Synthesis of hCA Inhibitors

This workflow details the functionalization of 4-azido-pyridine-3-sulfonamides with terminal alkynes to generate triazole-linked hCA inhibitors[3][7].

Workflow Start Azide + Alkyne Precursors Catalysis CuAAC Reaction (Click Tailing) Start->Catalysis Scavenge Cu Scavenging (Critical Step) Catalysis->Scavenge Crude Pure Pure Inhibitor (No Cu Artifacts) Scavenge->Pure EDTA Wash Assay hCA Inhibition Assay Pure->Assay

Caption: Experimental workflow for CuAAC synthesis and purification of hCA inhibitors.

  • Reaction Setup: Dissolve 4-azido-pyridine-3-sulfonamide (1.0 equiv) and the desired terminal alkyne (1.1 equiv) in a 1:1 mixture of

    
     and 
    
    
    
    .
  • Catalyst Generation: Add sodium ascorbate (10 mol%) followed by

    
     (5 mol%).
    
    • Causality: Sodium ascorbate reduces

      
       to the catalytically active 
      
      
      
      in situ. This continuous reduction prevents unwanted alkyne homocoupling (Glaser coupling).
  • Reaction: Stir at room temperature for 12-24 hours until TLC indicates complete consumption of the azide.

  • Critical Scavenging Step: Quench the reaction with an aqueous EDTA solution or treat the organic phase with a metal-scavenging resin (e.g., QuadraSil AP).

    • Self-Validation/Causality: Purity must be prioritized over absolute yield. Residual

      
       ions will coordinate with the hCA enzyme or interfere with the spectrophotometric readout of the esterase activity assay, leading to severe false-positive 
      
      
      
      values[7].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Title: Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)
  • Title: Inhibition studies of Brucella suis β-carbonic anhydrases with a series of 4-substituted pyridine-3-sulphonamides Source: Taylor & Francis Online URL
  • Title: Synthesis of a new series of quinoline/pyridine indole-3-sulfonamide hybrids as selective carbonic anhydrase IX inhibitors Source: ResearchGate URL
  • Title: Sodium pyridine-3-sulfinate - MySkinRecipes Source: MySkinRecipes URL
  • Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing (Peer Review)

Sources

Exploratory

4-Methylpyridine-3-sulfinate in Drug Design: Dual-Action Bioisosterism and Desulfinative Cross-Coupling Efficacy

Executive Summary In the continuous evolution of rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on bioisosteric replacement. As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous evolution of rational drug design, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on bioisosteric replacement. As a Senior Application Scientist, I frequently encounter the limitations of traditional carbon-carbon bond formation when incorporating heteroaromatic bioisosteres. 4-Methylpyridine-3-sulfinate (CAS: 4808-71-3 for its sulfonic acid precursor[1][2]) has emerged as a transformative moiety. It operates through a dual-action paradigm: structurally, it serves as a sophisticated bioisostere for substituted benzoates; synthetically, it acts as a highly stable, bench-ready nucleophilic coupling partner in palladium-catalyzed desulfinative cross-coupling workflows[3][4]. This whitepaper dissects the mechanistic rationale, physicochemical advantages, and validated experimental methodologies for deploying this compound in late-stage drug development.

Mechanistic Rationale: The Bioisosteric Paradigm

The integration of 4-methylpyridine-3-sulfinate into a drug scaffold leverages two distinct bioisosteric principles simultaneously:

A. The Phenyl-Pyridyl Switch

Replacing a lipophilic 4-methylphenyl (tolyl) ring with a 4-methylpyridine ring is a classical strategy to optimize ADME/Tox profiles[5].

  • Causality: The introduction of the nitrogen atom provides a new hydrogen bond acceptor, which can form critical interactions with target kinase hinge regions or receptor pockets. Furthermore, the electron-deficient nature of the pyridine ring significantly lowers the lipophilicity (LogP) of the molecule. This reduction in lipophilicity enhances aqueous solubility and frequently mitigates off-target liabilities, such as Cytochrome P450 (CYP3A4) induction[5].

B. Sulfinate as a Carboxylate Bioisostere

Carboxylic acids are ubiquitous in pharmacophores but often suffer from poor membrane permeability due to their complete ionization at physiological pH[6].

  • Causality: Sulfinates (

    
    ) and sulfonamides act as classical bioisosteres for carboxylates (
    
    
    
    ). The tetrahedral geometry of the sulfinate group alters the spatial distribution of the negative charge and modifies the average electron density[6]. This subtle shift in electrostatic potential maintains the necessary ionic interactions for target binding while optimizing the molecule's ability to traverse lipid bilayers[6].

BioisostereWorkflow Target Lead Compound (Phenyl-Carboxylate) BioSwitch Bioisosteric Design (Phenyl-Pyridyl Switch) Target->BioSwitch Reagent 4-Methylpyridine-3-sulfinate (Stable Reagent) BioSwitch->Reagent Synthesis Pd-Catalyzed Desulfinative Coupling Reagent->Synthesis Final Optimized Drug Candidate (Improved PK/ADME) Synthesis->Final

Logical workflow of bioisosteric replacement utilizing 4-methylpyridine-3-sulfinate.

Quantitative Physicochemical Profiling

To illustrate the impact of this dual-action bioisostere, we must analyze the physicochemical shifts that occur when transitioning from a standard benzoate to a pyridine sulfinate. The data below highlights the increase in polarity and hydrogen-bonding capacity.

Physicochemical Property4-Methylbenzoate (Lead Motif)4-Methylpyridine-3-carboxylate4-Methylpyridine-3-sulfinate
Calculated LogP ~2.10~1.050.64[2]
TPSA (Ų) 40.1353.0967.26[2]
H-Bond Acceptors 233[2]
H-Bond Donors 001 (as acid)[2]
Primary Bioisosteric Role N/A (Baseline)Phenyl-Pyridyl SwitchDual (Phenyl + Carboxylate)

Data derived from computational chemistry profiling of the respective acid/sulfonic acid forms[2][7].

Overcoming the "Pyridyl Problem" in Synthetic Workflows

While the theoretical benefits of pyridine bioisosteres are clear, their practical installation is historically fraught with challenges. The Suzuki-Miyaura cross-coupling reaction is the pharmaceutical industry's workhorse for C-C bond formation; however, it frequently fails when applied to 2- and 3-pyridyl boronates[3].

  • The Causality of Failure: Pyridyl boronic acids are notoriously unstable. The adjacent electronegative nitrogen atom destabilizes the C-B bond, leading to rapid protodeboronation before transmetalation can occur[3][4].

  • The Sulfinate Solution: 4-Methylpyridine-3-sulfinate sodium salt is a bench-stable solid that does not undergo spontaneous degradation[4]. By utilizing a palladium-catalyzed desulfinative cross-coupling strategy, the sulfinate acts as a highly efficient nucleophile. The reaction is thermodynamically driven by the irreversible extrusion of sulfur dioxide (

    
    ) gas, bypassing the instability issues of boronates[8].
    

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Aryl Bromide TransMet Sulfinate Coordination [Ar-Pd(II)-SO2-Py] OxAdd->TransMet + Pyridine Sulfinate Desulf Desulfination (-SO2) [Ar-Pd(II)-Py] TransMet->Desulf Heat / Base RedElim Reductive Elimination [Ar-Py Product] Desulf->RedElim RedElim->Pd0 Release Product

Palladium-catalyzed desulfinative cross-coupling cycle of pyridine sulfinates.

Experimental Methodologies: Palladium-Catalyzed Desulfinative Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol details the installation of the 4-methylpyridine bioisostere onto an aryl bromide scaffold. This methodology is designed as a self-validating system.

Materials Required
  • 4-Methylpyridine-3-sulfinate sodium salt (1.5 equiv)

  • Aryl bromide electrophile (1.0 equiv)

  • Palladium(II) acetate (

    
    ) (5 mol%)
    
  • Tricyclohexylphosphine (

    
    ) (10 mol%)
    
  • Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Protocol & Causality
  • Reagent Assembly & Inert Atmosphere Preparation

    • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, 4-methylpyridine-3-sulfinate,

      
      , 
      
      
      
      , and
      
      
      .
    • Causality: Although the sulfinate is already an anionic nucleophile, the inclusion of an inorganic base (

      
      ) is critical. The base facilitates the transmetalation step and coordinates with the extruded 
      
      
      
      or acidic byproducts, preventing catalyst poisoning[3].
  • Solvent Degassing (Self-Validating Step)

    • Action: Add anhydrous 1,4-dioxane. Seal the tube and perform three rigorous freeze-pump-thaw cycles, backfilling with ultra-high purity Nitrogen.

    • Causality: The active

      
       species, generated in situ, is highly susceptible to oxidation by dissolved 
      
      
      
      . Self-Validation: If the reaction mixture turns prematurely black before heating, it indicates palladium black precipitation due to oxygen contamination, signaling a failure in the degassing process[8].
  • Thermal Desulfination

    • Action: Submerge the Schlenk tube in a pre-heated oil bath at 110 °C and stir vigorously for 16 hours.

    • Causality: The turnover-limiting step of this catalytic cycle is the extrusion of

      
       from the palladium(II) sulfinate intermediate. Elevated temperatures (≥100 °C) provide the necessary kinetic energy to overcome this activation barrier[8][9]. The bulky, electron-rich 
      
      
      
      ligand is deliberately chosen to facilitate both the initial oxidative addition and the subsequent desulfination[8].
  • Aqueous Workup & Purification

    • Action: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash twice with deionized water and once with brine. Dry the organic layer over anhydrous

      
      .
      
    • Causality: Unreacted pyridine sulfinate salts and inorganic byproducts are highly polar and partition entirely into the aqueous layer. This allows for a highly efficient primary purification, drastically simplifying downstream silica gel chromatography.

Conclusion

4-Methylpyridine-3-sulfinate represents a masterclass in modern medicinal chemistry design. By acting as a dual bioisostere, it allows researchers to simultaneously modulate lipophilicity, improve aqueous solubility, and optimize electrostatic interactions. More importantly, its bench stability and high reactivity in palladium-catalyzed desulfinative cross-couplings solve the long-standing synthetic bottlenecks associated with pyridine boronates. For drug development professionals, integrating this reagent into late-stage functionalization workflows guarantees a higher success rate in generating robust, drug-like candidates.

References

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups ZU Scholars
  • 4808-71-3 | 4-Methylpyridine-3-sulfonic acid ChemScene
  • 4-Methylpyridine-3-sulfonic acid | C6H7NO3S | CID 227805 PubChem - NIH
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Chemical Science (RSC Publishing)
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch PharmaBlock
  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)
  • Willis Pyridinates for Palladium-Catalyzed Cross-Coupling Reactions Sigma-Aldrich

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Reduction of 4-Methylpyridine-3-Sulfonyl Chloride to 4-Methylpyridine-3-Thiol

Scientific Rationale & Mechanistic Context 4-Methylpyridine-3-thiols are indispensable building blocks in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, allosteric modulators, and farne...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Context

4-Methylpyridine-3-thiols are indispensable building blocks in modern drug discovery, frequently utilized in the synthesis of kinase inhibitors, allosteric modulators, and farnesyltransferase inhibitors. The primary synthetic bottleneck in accessing these scaffolds is the 8-electron reduction of the corresponding sulfonyl chloride (


, S

) to the free thiol (

, S

).

As a Senior Application Scientist, selecting the correct reductive protocol is critical. The reaction must traverse multiple oxidation states (sulfinic acid


 disulfide 

thiol) without stalling. We present two orthogonal, field-proven methodologies:
  • The Metal-Acid (Zn/HCl) Protocol : Operates via Single Electron Transfer (SET). It is highly exothermic, robust, and ideal for large-scale batch synthesis where the substrate lacks other reducible functional groups.

  • The Phosphine (PPh

    
    ) Protocol : Operates via Oxygen Atom Transfer (OAT). It is exceptionally mild and chemoselective, making it the method of choice for late-stage functionalization or substrates bearing sensitive moieties (e.g., halogens, reducible alkenes)[1].
    

Experimental Workflows & Decision Matrix

Workflow cluster_A Protocol A: Metal-Acid cluster_B Protocol B: Phosphine Start 4-Methylpyridine-3- sulfonyl chloride Zn Zn dust, conc. HCl EtOH, 0 °C to Reflux Start->Zn Scalable / Robust PPh3 PPh3 (3.5 eq) Toluene, 80 °C Start->PPh3 Chemoselective WorkupA Neutralize to pH 5 DCM Extraction Zn->WorkupA Complete reduction Product 4-Methylpyridine-3-thiol (Target Product) WorkupA->Product Isoelectric isolation WorkupB Aqueous Hydrolysis Silica Chromatography PPh3->WorkupB O-atom transfer WorkupB->Product Ph3P=O removal

Fig 1: Divergent reduction workflows for 4-methylpyridine-3-sulfonyl chloride.

Quantitative Method Comparison
ParameterProtocol A: Zinc / HClProtocol B: Triphenylphosphine
Primary Mechanism Single Electron Transfer (SET)Oxygen Atom Transfer (OAT)
Typical Yield 85 – 92%75 – 85%
Reaction Time 2 – 4 hours1 – 2 hours
Chemoselectivity Low (Reduces NO

, alkenes, alkynes)
High (Tolerates halogens, esters, amides)
Scalability High (Multi-kilogram batch scale)Moderate (Gram scale due to Ph

P=O mass)
Primary Byproducts ZnCl

, H

O
Ph

P=O, Ph

PCl

Purification Strategy Isoelectric Acid-Base ExtractionSilica Gel Column Chromatography

Detailed Experimental Protocols

Protocol A: Zinc-Mediated SET Reduction (Scalable)

Causality & Design: The strong acidic environment prevents the formation of unreactive sulfonate salts and continuously cleans the passivated oxide layer off the zinc dust, driving the reaction forward. Because pyridine-3-thiols are amphoteric (containing a basic pyridine nitrogen and an acidic thiol), isolation requires precise pH control. Adjusting the aqueous phase to pH 5 minimizes the zwitterionic charge, allowing the neutral product to partition into the organic phase.

Step-by-Step Procedure:

  • Initiation: Suspend 4-methylpyridine-3-sulfonyl chloride (10.0 g, 52.2 mmol, 1.0 eq) in 100 mL of absolute ethanol in a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Cool the mixture to 0 °C using an ice bath.

  • Metal Addition: Add activated Zinc dust (17.0 g, 261 mmol, 5.0 eq) in one portion. Stir vigorously (500 rpm) to maintain the suspension.

  • Acid Catalysis: Dropwise add concentrated HCl (37%, 45 mL) over 30 minutes. Caution: Highly exothermic with rapid evolution of hydrogen gas.

  • Propagation: Remove the ice bath and heat the reaction to reflux (approx. 80 °C) for 3 hours to ensure the intermediate disulfides are fully cleaved to the free thiol.

  • Isoelectric Workup: Cool to room temperature and filter through a pad of Celite to remove unreacted zinc. Dilute the filtrate with 100 mL of water. Carefully add saturated aqueous NaHCO

    
     until the pH reaches exactly 5.0.
    
  • Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure to yield the product as a pale yellow solid.
Protocol B: Triphenylphosphine-Mediated OAT Reduction (Chemoselective)

Causality & Design: Triphenylphosphine (PPh


) acts as an oxophilic acceptor. It sequentially strips oxygen from the sulfonyl chloride to form triphenylphosphine oxide (Ph

P=O) and intermediate phosphonium salts[2]. Because no strong acids or metals are used, sensitive functional groups remain intact[1].

Step-by-Step Procedure:

  • Initiation: Dissolve 4-methylpyridine-3-sulfonyl chloride (5.0 g, 26.1 mmol, 1.0 eq) in 50 mL of anhydrous toluene under an argon atmosphere.

  • Reagent Addition: Add Triphenylphosphine (24.0 g, 91.3 mmol, 3.5 eq) portionwise at room temperature.

  • Propagation: Heat the mixture to 80 °C for 2 hours. The solution will transition from clear to a cloudy suspension as phosphonium intermediates form[1].

  • Hydrolysis: Cool the mixture to 40 °C and add 5 mL of a 1:1 mixture of water and 1,4-dioxane. Stir for an additional 30 minutes to fully hydrolyze the intermediate sulfenyl chlorides/phosphonium species to the free thiol[2].

  • Isolation: Concentrate the toluene under reduced pressure. Purify the crude residue directly via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to separate the highly non-polar thiol from the highly polar Ph

    
    P=O byproduct.
    

Self-Validating System: In-Process Controls (IPC) & Analytics

To ensure scientific integrity and prevent downstream failures, both protocols must be monitored using the following self-validating analytical checks:

  • IPC 1 (Starting Material Consumption): Sulfonyl chlorides degrade on silica gel and react with LC-MS solvents (like MeOH), causing false readouts. Action: Quench a 10 µL reaction aliquot into 100 µL of diethylamine in DCM. Run TLC or LC-MS to observe the highly stable diethylsulfonamide derivative. This provides an accurate snapshot of remaining starting material.

  • IPC 2 (Thiol Formation via Ellman’s Test): Action: Add 1 drop of the reaction mixture to a 1 mM solution of DTNB (Ellman's reagent) in pH 8.0 phosphate buffer. An immediate color shift to vibrant yellow (due to the release of the 2-nitro-5-thiobenzoate anion) confirms the successful generation of the free

    
     group.
    
  • Final Validation (NMR): In

    
    H NMR (CDCl
    
    
    
    ), verify the disappearance of the highly deshielded pyridine protons adjacent to the
    
    
    group, and confirm the appearance of the
    
    
    proton as a broad singlet between 3.2 – 3.6 ppm (which will disappear upon D
    
    
    O exchange).

References

1. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols, Journal of Organic and Pharmaceutical Chemistry. 2.[2] Reduction of Sulfonic Acids and Related Organosulfur Compounds with Triphenylphosphine-Iodine System, Bulletin of the Chemical Society of Japan. 3.[1] A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols, Synthesis (ResearchGate).

Sources

Application

Application Note: Cross-Coupling with 4-Methylpyridine-3-Sulfinate Salts

This Application Note and Protocol guide details the use of 4-methylpyridine-3-sulfinate salts in cross-coupling reactions. This specific reagent class addresses a longstanding bottleneck in medicinal chemistry: the inst...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 4-methylpyridine-3-sulfinate salts in cross-coupling reactions. This specific reagent class addresses a longstanding bottleneck in medicinal chemistry: the instability and poor reactivity of pyridine-3-boronic acids.

Technique: Palladium-Catalyzed Desulfitative Cross-Coupling (The Willis Coupling) Target Group: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Key Reagent: Sodium 4-methylpyridine-3-sulfinate (Stable Pyridyl Nucleophile)

Executive Summary & Scientific Rationale

The introduction of pyridine rings into drug scaffolds is ubiquitous, yet the 4-methylpyridine-3-yl moiety presents specific synthetic challenges. Traditional Suzuki-Miyaura coupling relies on pyridine-3-boronic acids, which are prone to rapid protodeboronation and degradation, often leading to low yields and difficult purifications.

4-methylpyridine-3-sulfinate salts (typically sodium or lithium) have emerged as superior surrogates. Unlike their boronic acid counterparts, these sulfinates are:

  • Air and Moisture Stable: Indefinite shelf life as solids.

  • Atom Economical: Undergo clean desulfitative coupling (extrusion of SO₂) to form C–C bonds.

  • Mechanistically Distinct: Utilize a Pd(II)-sulfinate intermediate that suppresses common side reactions found in boronate chemistry.

This guide focuses on the Pd-catalyzed desulfitative cross-coupling of 4-methylpyridine-3-sulfinate with aryl halides to synthesize biaryl scaffolds, a critical transformation in the synthesis of kinase inhibitors and GPCR ligands.

Mechanism of Action: Desulfitative Coupling

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle distinct from the standard Suzuki mechanism. The key divergence is the transmetallation step, which involves the coordination of the sulfinate anion followed by the extrusion of sulfur dioxide (desulfitation).

Mechanistic Pathway[1][2][3][4][5]
  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond (Ar-X) to form an Ar-Pd(II)-X species.

  • Ligand Exchange (Transmetallation): The sulfinate anion displaces the halide (X⁻), forming a Pd(II)-sulfinate complex.

  • Desulfitation (The Critical Step): The Pd-sulfinate undergoes SO₂ extrusion. This is often the turnover-limiting step and requires thermal energy. The result is a Pd(II)-pyridyl species.

  • Reductive Elimination: The aryl and pyridyl ligands couple, releasing the biaryl product and regenerating Pd(0).

DesulfitativeMechanism Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X addition) Pd0->OxAdd Pd_Ar_X Ar-Pd(II)-X OxAdd->Pd_Ar_X LigandEx Ligand Exchange (+ Py-SO2Na / - NaX) Pd_Ar_X->LigandEx Pd_Sulfinate Ar-Pd(II)-SO2-Py (Sulfinate Complex) LigandEx->Pd_Sulfinate Desulfitation Desulfitation (- SO2 Extrusion) Pd_Sulfinate->Desulfitation Heat (100-140°C) Pd_Biaryl Ar-Pd(II)-Py Desulfitation->Pd_Biaryl RedElim Reductive Elimination (Product Release) Pd_Biaryl->RedElim RedElim->Pd0 Cycle Closes Product Ar-Py (Biaryl Product) RedElim->Product

Caption: Catalytic cycle for the Pd-catalyzed desulfitative cross-coupling of pyridine sulfinates.

Experimental Protocol

Objective: Synthesis of 3-(4-methoxyphenyl)-4-methylpyridine via desulfitative coupling.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
Aryl Halide (e.g., 4-bromoanisole)1.0ElectrophileBromides are preferred over chlorides.
Sodium 4-methylpyridine-3-sulfinate 1.5 - 2.0NucleophileExcess ensures high conversion.
Pd(OAc)₂ 5 mol%Catalyst PrecursorSource of Pd.[8][3][4]
PCy₃ (Tricyclohexylphosphine) 10 mol%LigandElectron-rich, bulky phosphine is critical.
K₂CO₃ 2.0BaseScavenges acidic byproducts.
1,4-Dioxane (or DMSO)SolventMediumAnhydrous, degassed.
Step-by-Step Procedure
1. Catalyst Pre-complexation (Optional but Recommended)
  • Why: Forming the active catalyst in situ before adding substrates can reduce induction periods.

  • Step: In a separate small vial, mix Pd(OAc)₂ and PCy₃ in a small amount of 1,4-dioxane. Stir at room temperature for 5-10 minutes until the solution turns a distinct yellow/orange, indicating Pd(0)-phosphine complex formation.

2. Reaction Setup
  • Vessel: Use a heavy-walled pressure vial or a microwave vial equipped with a magnetic stir bar. Note: The reaction generates SO₂ gas; a sealed vessel is required to maintain solvent integrity at high temperatures, but ensure the vessel is rated for pressure.

  • Charging: Add Sodium 4-methylpyridine-3-sulfinate (2.0 equiv), Aryl Bromide (1.0 equiv), and K₂CO₃ (2.0 equiv) to the vial.

  • Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles). This is crucial to protect the phosphine ligand and active Pd(0) species.

  • Solvent & Catalyst Addition: Syringe in the degassed 1,4-dioxane (0.2 M concentration relative to aryl halide). Add the pre-formed catalyst solution (from Step 1) via syringe.

3. Reaction Execution
  • Sealing: Replace the septum with a crimp cap or screw cap (Teflon-lined).

  • Heating: Place the vial in a pre-heated aluminum block or oil bath at 140 °C .

  • Duration: Stir vigorously for 12–18 hours.

    • Checkpoint: The reaction mixture typically turns dark brown/black.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the aryl bromide and the formation of the product mass (M+H). The sulfinate itself may not be visible by UV.

4. Work-up & Purification[8][3][9]
  • Cooling: Allow the reaction to cool to room temperature.[8][3]

  • Quench: Dilute with Ethyl Acetate (EtOAc) and water.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Combine organic layers.

    • Note: Pyridine derivatives can be polar.[7] If the product is highly polar, use 10% MeOH in DCM for extraction.

  • Washing: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradients. 4-methylpyridine derivatives often streak on silica; adding 1% Triethylamine (Et₃N) to the eluent can improve peak shape.

Expert Insights & Troubleshooting

Substrate Compatibility
  • Electron-Deficient Aryl Halides: React fastest (e.g., 4-CN, 4-NO₂).

  • Electron-Rich Aryl Halides: May require longer reaction times or higher catalyst loading (up to 10 mol%).

  • Sterics: Ortho-substituents on the aryl halide are generally tolerated, but expect slower kinetics.

Common Failure Modes
ObservationRoot CauseSolution
No Product, SM Remaining Catalyst poisoning or oxidation.Ensure rigorous degassing. Switch to pre-complexed catalysts like Pd(PPh₃)₄ or XPhos Pd G2.
Desulfonylated Product (Ar-H) Protodesulfonylation (rare for sulfinates, common for boronates).Ensure anhydrous solvents. Increase sulfinate equivalents.
Homocoupling (Ar-Ar) Oxidative homocoupling.Verify inert atmosphere.[3] Reduce oxidant presence.
Low Conversion Inefficient SO₂ extrusion.Increase temperature to 150°C or switch solvent to DMSO (higher boiling point, better solubility).
Why 4-Methylpyridine-3-sulfinate?

The "3-sulfinate" position is electronically similar to a meta-substituted benzene. Unlike the 2-sulfinate (which can chelate Pd too strongly and inhibit turnover) or the 4-sulfinate, the 3-isomer strikes a balance between nucleophilicity and catalyst coordination. The 4-methyl group provides steric bulk that can actually prevent catalyst deactivation by preventing the formation of stable, unreactive dimeric species.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Step1 Weigh Reagents (Sulfinate, Ar-Br, Base) Step2 Inert Atmosphere (Evacuate/Backfill N2) Step1->Step2 Step3 Add Solvent & Catalyst (Dioxane, Pd/PCy3) Step2->Step3 Step4 Heat to 140°C (12-18 Hours) Step3->Step4 Step5 Extraction (EtOAc/Water) Step4->Step5 Step6 Purification (Flash Chromatography) Step5->Step6

Caption: Operational workflow for the cross-coupling of 4-methylpyridine-3-sulfinate.

References

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.[10] Chemical Science, 8(6), 4437–4442.

  • Utesch, N. F., & Diederich, F. (2016). Desulfinative Cross-Coupling of Sulfinate Salts: A Flexible Approach to Biaryls. Organic Letters, 18(15), 3622–3625.

  • Baran, P. S., et al. (2012). Practical and Innate Carbon–Hydrogen Functionalization of Heterocycles. Nature, 492, 95–99. (Contextual: Sulfinate stability and radical chemistry).

  • BenchChem Application Note. Synthesis of Bioactive Molecules Using Pyridine-2-Sulfinates. (Contextual: General protocols for pyridine sulfinates).

Sources

Method

Procedure for Sandmeyer reaction to generate pyridine sulfinic acids

Application Note: Sandmeyer-Type Synthesis of Pyridine Sulfinic Acids Abstract This guide details the synthesis of pyridine sulfinic acids ( ) from aminopyridines via a modified Sandmeyer reaction. While the classical Sa...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Sandmeyer-Type Synthesis of Pyridine Sulfinic Acids

Abstract

This guide details the synthesis of pyridine sulfinic acids (


) from aminopyridines via a modified Sandmeyer reaction. While the classical Sandmeyer reaction typically yields aryl halides, the adaptation using sulfur dioxide (

) surrogates allows for the introduction of sulfur functionalities. Due to the inherent instability of pyridine-2-diazonium salts, this protocol utilizes DABSO (DABCO·bis(sulfur dioxide)) as a bench-stable

source in a one-pot chlorosulfonylation, followed by a mild reduction to the sulfinic acid. This approach mitigates the safety risks associated with gaseous

and the isolation of explosive diazonium intermediates.

Scientific Foundation & Mechanism

The Challenge of Pyridine Diazoniums

Unlike benzenediazonium salts, pyridine diazonium salts (especially the 2-isomer) are notoriously unstable due to the electron-deficient nature of the pyridine ring and the repulsion between the lone pair on the ring nitrogen and the diazonium group. They readily decompose to phenols (via hydrolysis) or tars if not trapped immediately.

  • Strategic Implication: The diazotization and subsequent radical capture must occur in situ or under strictly anhydrous, low-temperature conditions.

Reaction Mechanism (Radical-Nucleophilic Substitution)

The transformation proceeds via a Single Electron Transfer (SET) mechanism, characteristic of Sandmeyer-type reactions.[1]

  • Diazotization: The aminopyridine is converted to the diazonium species (

    
    ) using an alkyl nitrite (e.g., 
    
    
    
    -BuONO) or
    
    
    /Acid.
  • Radical Generation: A Copper(I) or Copper(II) catalyst facilitates SET, reducing the diazonium to a pyridyl radical (

    
    ) and releasing 
    
    
    
    .
  • Sulfur Capture: The pyridyl radical reacts with

    
     (released from DABSO) to form a pyridyl sulfonyl radical (
    
    
    
    ).
  • Oxidative Transfer: The sulfonyl radical is oxidized (often by Cu(II)-Cl species) to form pyridine sulfonyl chloride (

    
    ).
    
  • Reduction (Post-Sandmeyer): The sulfonyl chloride is reduced to the target sulfinic acid (

    
    ) using a mild reducing agent like sodium sulfite (
    
    
    
    ).

SandmeyerMechanism Amine Aminopyridine (Py-NH2) Diazo Diazonium Salt (Py-N2+) Amine->Diazo Diazotization Radical Pyridyl Radical (Py•) Diazo->Radical SET (-N2) SulfonylRad Sulfonyl Radical (Py-SO2•) Radical->SulfonylRad + SO2 SulfonylCl Sulfonyl Chloride (Py-SO2Cl) SulfonylRad->SulfonylCl Cl transfer Sulfinic Pyridine Sulfinic Acid (Py-SO2H) SulfonylCl->Sulfinic Reduction Nitrite t-BuONO / Acid CuCat Cu(I)/Cu(II) Cat CuCat->Diazo SO2Src DABSO (SO2) Reductant Na2SO3 / Base

Figure 1: Mechanistic pathway from aminopyridine to sulfinic acid via the radical Sandmeyer-Meerwein route.

Critical Parameters & Optimization

ParameterRecommendationRationale

Source
DABSO (Solid)Safer than gas; precise stoichiometry; avoids excess acid which hydrolyzes the product.
Catalyst CuCl or CuCl₂ (5-10 mol%)Cu(I) initiates the radical; Cu(II) aids in the ligand transfer (chlorine) to the sulfonyl radical.
Solvent Acetonitrile (MeCN) Solubilizes both organic intermediates and inorganic salts; stable to radical conditions.
Acid Source HCl (aq) / AcOH Essential for diazotization and providing the chloride anion for the intermediate sulfonyl chloride.
Temperature 0°C to RT Low temp prevents diazonium decomposition before radical generation.

Detailed Experimental Protocol

Protocol A: DABSO-Mediated Synthesis (Recommended)

Target: Synthesis of Sodium Pyridine-2-sulfinate via Sulfonyl Chloride Intermediate.

Step 1: Sandmeyer Chlorosulfonylation

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.

  • Reagents: Add 2-aminopyridine (1.0 equiv, e.g., 5.0 mmol), DABSO (0.6 equiv, 3.0 mmol), and CuCl (10 mol%, 0.5 mmol) to the flask.

  • Solvent: Add Acetonitrile (MeCN) (15 mL) and stir to create a suspension.

  • Acidification: Cool the mixture to 0°C in an ice bath. Add conc. HCl (2.0 equiv) dropwise. Note: Fuming may occur.

  • Diazotization: Add

    
    -Butyl Nitrite (
    
    
    
    -BuONO)
    (1.5 equiv) dropwise over 10 minutes.
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the amine and formation of the sulfonyl chloride (often observed as the sulfonamide if quenched with an amine for analysis).

    • Checkpoint: The intermediate is Pyridine-2-sulfonyl chloride. It is hydrolytically unstable; proceed immediately to Step 2.

Step 2: Reduction to Sulfinic Acid

  • Preparation: Prepare a saturated solution of Sodium Sulfite (

    
    )  (2.5 equiv) and Sodium Bicarbonate (
    
    
    
    )
    (2.5 equiv) in water (10 mL).
  • Addition: Cool the reaction mixture from Step 1 back to 0°C. Slowly add the sulfite/bicarbonate solution to the reaction mixture.

    • Observation: Gas evolution (

      
      ) will occur. The pH should be adjusted to ~8.
      
  • Reduction: Stir at RT for 1–2 hours. The sulfite reduces the sulfonyl chloride to the sulfinate.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove MeCN.

    • The aqueous residue contains the Sodium Pyridine-2-sulfinate .

    • Purification: To isolate the salt, wash the aqueous layer with Ethyl Acetate (to remove organic impurities). Then, evaporate the aqueous layer to dryness (lyophilization is best). The solid residue can be extracted with hot Ethanol (sulfinate is soluble, inorganic salts are not) and crystallized.

Workflow Start Start: 2-Aminopyridine + DABSO + CuCl Acidify Add HCl (aq) at 0°C Start->Acidify Diazo Add t-BuONO (Dropwise) In situ Diazotization Acidify->Diazo React Stir at RT (2-4 h) Formation of Sulfonyl Chloride Diazo->React Reduce Add Na2SO3 / NaHCO3 (aq) Reduction to Sulfinate React->Reduce Isolate Evaporate & Extract with EtOH Isolate Sodium Sulfinate Reduce->Isolate

Figure 2: Workflow for the one-pot conversion of aminopyridine to pyridine sulfinate.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Decomposition of DiazoniumEnsure temperature is strictly <5°C during nitrite addition. Use

-BuONO instead of

for better solubility in MeCN.
Phenol Formation Hydrolysis by waterUse anhydrous MeCN. Minimize water content in the first step (use dry HCl in dioxane if possible, though aq. HCl works with DABSO).
No Reaction Catalyst DeactivationUse fresh CuCl. Ensure oxygen is excluded (purge with

) as

can quench radicals.
Explosion Risk Dry Diazonium SaltNEVER filter or dry the intermediate pyridine diazonium salt. Always process it in solution.

Alternative "Direct" Metabisulfite Route

For a copper-free or greener approach, Sodium Metabisulfite (


)  can sometimes be used.
  • Protocol: Aminopyridine +

    
    /HCl 
    
    
    
    Diazonium. Add mixture to a solution of
    
    
    ,
    
    
    (cat), and
    
    
    in Acetate buffer.
  • Outcome: This often yields the Sulfonate (

    
    )  or Sulfinate (
    
    
    
    )
    depending on pH. The DABSO route (Protocol A) is generally more selective for the sulfinic oxidation state via the chloride intermediate.

References

  • Willis, M. C., et al. "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation." Organic Letters, 2011, 13(18), 4876–4878. Link

  • Lévesque, F., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 2024. Link

  • BenchChem. "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide." Link

  • Organic Chemistry Portal. "Sandmeyer Reaction - Mechanism and Recent Literature." Link

  • Gauthier, D. R., et al. "A General, One-Pot Method for the Synthesis of Sulfinic Acids from Methyl Sulfones."[2][3] Organic Letters, 2016, 18(23), 5994–5997. Link

Sources

Application

Application Note: Precision Synthesis of Aryl Sulfones via 4-Methylpyridine-3-sulfinate

The following Application Note and Protocol guide details the synthesis of aryl sulfones utilizing 4-methylpyridine-3-sulfinic acid (specifically its stable sodium salt form). Abstract & Strategic Overview The incorporat...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of aryl sulfones utilizing 4-methylpyridine-3-sulfinic acid (specifically its stable sodium salt form).

Abstract & Strategic Overview

The incorporation of pyridine moieties into sulfone scaffolds is a high-value transformation in drug discovery, enhancing aqueous solubility and metabolic stability compared to carbocyclic analogs. While aryl sulfinates are common nucleophiles, 4-methylpyridine-3-sulfinic acid presents unique challenges due to the electron-deficient nature of the pyridine ring and the steric pressure from the ortho-methyl group.

This guide provides a validated workflow for:

  • Stabilization: Converting the unstable free sulfinic acid into its robust sodium salt (Na-4-MePyS ).

  • Coupling: A Copper(I)-catalyzed cross-coupling protocol optimized for sterically hindered heteroaryl sulfinates.

  • Alternative: A Palladium-catalyzed desulfinylative coupling route for unreactive electrophiles.

Critical Reagent Handling: The "Salt" Imperative

Expert Insight: Free pyridine sulfinic acids are inherently unstable. They are prone to disproportionation (forming thiosulfonates and sulfonic acids) and oxidation upon air exposure.

  • Directive: Never isolate the free acid. Always synthesize, store, and react this reagent as Sodium 4-methylpyridine-3-sulfinate .

  • Storage: The sodium salt is hygroscopic. Store in a desiccator at -20°C under argon.

Protocol A: Synthesis of Sodium 4-methylpyridine-3-sulfinate

Use this protocol if the reagent is not commercially available. It utilizes a lithiation-trapping strategy from the corresponding bromide.

Materials
  • Substrate: 3-Bromo-4-methylpyridine (1.0 equiv)

  • Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) or i-PrMgCl·LiCl (TurboGrignard) for milder conditions.

  • Gas: Sulfur Dioxide (SO₂), anhydrous (excess).

  • Solvent: THF (anhydrous).

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter. Flush with Argon.

  • Lithiation:

    • Dissolve 3-Bromo-4-methylpyridine (10 mmol) in THF (40 mL).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-BuLi (11 mmol) dropwise over 15 minutes. The solution typically turns deep red/orange (pyridyl lithium species).

    • Mechanistic Note: The 4-methyl group is slightly acidic; however, at -78°C, Lithium-Halogen exchange at the 3-position is kinetically favored over deprotonation of the methyl group.

  • Sulfinylation:

    • Stir at -78°C for 30 minutes.

    • Introduce a stream of anhydrous SO₂ gas over the surface of the solution for 15 minutes. The mixture will pale as the sulfinate forms.

    • Allow the reaction to warm to room temperature (RT) over 1 hour.

  • Salt Formation:

    • Concentrate the mixture to ~10 mL volume.

    • Add Sodium Carbonate (Na₂CO₃) solution (1.5 equiv in minimal water) to ensure full deprotonation/cation exchange.

    • Precipitate the salt by adding excess Ethanol or Acetone.

    • Filter the white/off-white solid and dry under high vacuum.

    • Yield Expectation: 75-85%.

Protocol B: Copper-Catalyzed Cross-Coupling (Standard)

This is the workhorse method for coupling the sulfinate with Aryl Iodides or Bromides.

Reaction Scheme

Na-4-MePyS + Ar-I


  4-MePy-SO₂-Ar + NaI 
Reagents & Stoichiometry
ComponentEquivRole
Aryl Iodide (Ar-I)1.0Electrophile
Na-4-MePyS 1.5Nucleophile (Excess required)
CuI (Copper Iodide)0.1 (10 mol%)Catalyst
L-Proline 0.2 (20 mol%)Ligand (Promotes oxidative addition)
NaOH or K₂CO₃ 0.5Base (Stabilizes sulfinate)
DMSO [0.2 M]Solvent (Crucial for solubility)
Step-by-Step Methodology
  • Vessel Prep: Charge a Schlenk tube or pressure vial with Na-4-MePyS (1.5 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and Base (0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Substrate Addition:

    • Add the Aryl Iodide (1.0 mmol). If solid, add in step 1.

    • Add anhydrous DMSO (5.0 mL).[1]

  • Reaction:

    • Seal the vessel.

    • Heat to 90°C for 12–18 hours.

    • Note: The 4-methyl group creates steric bulk. If conversion is low after 12h, increase temperature to 110°C.

  • Work-up:

    • Cool to RT. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Filter through a Celite pad to remove copper salts.

    • Extract aqueous layer with Ethyl Acetate (2x).

    • Wash combined organics with Brine (to remove DMSO).

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanistic Logic & Visualization

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The sulfinate anion coordinates to Copper, followed by oxidative addition of the aryl halide. The presence of L-Proline is critical to lower the activation energy of the oxidative addition step, especially given the electron-rich nature of the intermediate required to attack the aryl halide.

G Start Start: Cu(I)-L Species Coord Coordination (Cu-Sulfinate Complex) Start->Coord + Na-4-MePyS OxAdd Oxidative Addition (Ar-I adds to Cu) Coord->OxAdd + Ar-I RedElim Reductive Elimination (Forms C-S Bond) OxAdd->RedElim Rate Limiting Step RedElim->Start Regenerate Catalyst Product Product: Aryl-Heteroaryl Sulfone RedElim->Product

Caption: Catalytic cycle for the Cu-mediated coupling of sodium sulfinates with aryl halides.

Optimization & Troubleshooting

Substrate Scope Limitations
  • Electron-Rich Aryl Halides: (e.g., 4-methoxyiodobenzene) react slower. Increase catalyst loading to 20 mol% CuI.

  • Steric Clash: The 4-methyl group on the pyridine ring interacts with ortho-substituents on the Aryl Halide. Avoid ortho,ortho-disubstituted aryl halides if possible.

Solvent Effects Table
SolventTemp (°C)Yield (Relative)Notes
DMSO 90-110High Best solubility for sulfinate salts.
DMF 100-120ModerateGood alternative, easier to remove than DMSO.
Toluene 110LowPoor solubility of sodium sulfinate. Requires phase transfer catalyst (e.g., TBAB).
Water/EtOH 80LowProtodecarboxylation or side reactions may occur.

Safety & Handling

  • SO₂ Gas: (If preparing reagent) Toxic and corrosive. Use a dedicated fume hood with a caustic scrubber.

  • Pressure: Heating DMSO in a sealed tube at 110°C generates pressure. Use rated pressure vials and blast shields.

  • Heavy Metals: Dispose of Copper waste in designated heavy metal aqueous waste streams.

References

  • Willis, M. C. (2010). "Sulfur Dioxide Insertion Chemistry." Chemical Reviews. Link

  • Baskin, J. M., & Wang, Z. (2002).[2] "An Efficient Copper Catalyst for the Formation of Sulfones from Sulfinic Acid Salts and Aryl Iodides."[2] Organic Letters. Link

  • Deng, C., et al. (2014). "Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides." Organic Letters. Link

  • Ma, D., & Cai, Q. (2005).[3] "CuI/L-Proline Catalyzed Coupling Reactions of Aryl Halides with Sulfinic Acid Salts." Journal of Organic Chemistry. Link

Sources

Method

Application Note: Late-Stage Functionalization Using Pyridine Sulfinate Salts

Introduction: Overcoming the "2-Pyridyl Problem" The incorporation of pyridine rings into complex molecular architectures is a cornerstone of modern drug discovery. However, the late-stage functionalization (LSF) of acti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming the "2-Pyridyl Problem"

The incorporation of pyridine rings into complex molecular architectures is a cornerstone of modern drug discovery. However, the late-stage functionalization (LSF) of active pharmaceutical ingredients (APIs) via traditional Suzuki-Miyaura cross-coupling is notoriously difficult when utilizing 2-pyridyl boronates. This challenge, widely known as the "2-pyridyl problem," stems from the rapid proto-deboronation of 2-pyridylboronic acids, driven by the adjacent nitrogen lone pair[1].

To bypass this instability, the Baran and Willis laboratories pioneered the use of pyridine sulfinate salts as bench-stable, highly efficient nucleophilic coupling partners in palladium-catalyzed desulfinative cross-coupling reactions[2]. By replacing boronates with sulfinates, researchers can achieve an unrivaled scope of LSF, successfully modifying advanced drug candidates (e.g., varenicline and mepyramine derivatives) without the need for bespoke protecting group strategies[2].

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why the desulfinative cross-coupling requires specific conditions compared to standard Suzuki couplings. The mechanism relies on the extrusion of sulfur dioxide (


) to drive the formation of the carbon-carbon bond[3].
  • Oxidative Addition: The

    
     catalyst inserts into the aryl halide bond of the API scaffold. We utilize 
    
    
    
    (tricyclohexylphosphine) because its strong
    
    
    -donating capability and large steric bulk facilitate oxidative addition into unactivated aryl chlorides while simultaneously promoting the final reductive elimination.
  • Transmetalation: The pyridine sulfinate transfers to the

    
     center. Here, 
    
    
    
    plays a dual mechanistic role: the
    
    
    cation significantly accelerates transmetalation, while the carbonate base acts as a chemical sponge, sequestering the extruded
    
    
    as potassium sulfite to prevent catalyst poisoning[3].
  • 
     Extrusion (Turnover-Limiting Step):  Unlike carbocyclic sulfinates, the nitrogen atom in pyridine sulfinates tightly chelates the 
    
    
    
    center post-transmetalation. This stabilization makes the extrusion of
    
    
    the turnover-limiting step, dictating the necessity for high reaction temperatures (140–150 °C)[3].
  • Reductive Elimination: The biaryl product is formed, and the

    
     active catalyst is regenerated.
    

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition L2Pd(II)(Ar)(X) Pd0->OxAdd Aryl Halide (Ar-X) TransMet Transmetalation L2Pd(II)(Ar)(SO2Py) OxAdd->TransMet Py-SO2Na + K2CO3 SO2Ext SO2 Extrusion (Turnover-Limiting) L2Pd(II)(Ar)(Py) TransMet->SO2Ext - SO2 SO2Ext->Pd0 Reductive Elimination Product Cross-Coupled Product Ar-Py SO2Ext->Product

Caption: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting the turnover-limiting step.

Comparative Analysis: Sulfinates vs. Boronates

To justify the transition from boron-based to sulfur-based LSF reagents, the quantitative and qualitative advantages are summarized below.

PropertyPyridine-2-BoronatesPyridine-2-Sulfinates
Bench Stability Poor (Rapid proto-deboronation)Excellent (Stable to air and moisture)
Preparation Difficult, requires cryogenic conditionsScalable, easily synthesized from thiols
Cross-Coupling Efficiency Low to Moderate (Often fails completely)High (Broad substrate scope, high yields)
Reaction Byproducts Boric acid derivatives

gas (Sequestered by

)
Storage & Handling Requires inert atmosphereMild, easily weighed on the benchtop

Experimental Protocols

Preparation of Sodium Pyridine-2-Sulfinate

Causality Note: While many sulfinates are commercially available, synthesizing them from inexpensive 2-mercaptopyridine using


 and 

is highly scalable and avoids the use of harsh transition metals during reagent preparation[2].

Step-by-Step Methodology:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and an ice bath.

  • Dissolve 2-mercaptopyridine (10.0 mmol) in a 10% aqueous

    
     solution (30.0 mmol).
    
  • Slowly add 30% aqueous

    
     (22.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent over-oxidation to the sulfonate.
    
  • Stir the mixture at 0 °C for an additional 2 hours.

  • Lyophilize the aqueous solution to yield a crude white solid.

  • Extract the solid with hot ethanol, filter to remove inorganic salts, and concentrate the filtrate in vacuo to afford pure sodium pyridine-2-sulfinate.

General Protocol for Desulfinative Cross-Coupling (Late-Stage Functionalization)

Self-Validating System Design: To ensure the integrity of the reaction, run the protocol in a microwave reactor equipped with a pressure sensor. A successful transmetalation and extrusion sequence will yield a characteristic pressure spike as


 is released. Furthermore, LC-MS monitoring should track not only the disappearance of the aryl halide but also the transient appearance of the sulfone intermediate—confirming that transmetalation has occurred even if 

extrusion is delayed by steric bulk.

Step-by-Step Methodology:

  • Preparation: In an inert-atmosphere glovebox, charge a 10 mL microwave vial with the complex API aryl halide (0.5 mmol, 1.0 equiv), sodium pyridine-2-sulfinate (1.0 mmol, 2.0 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%), and anhydrous
    
    
    (0.75 mmol, 1.5 equiv).
  • Solvent Addition: Seal the vial with a Teflon-lined crimp cap. Remove from the glovebox and inject a degassed mixture of 1,4-dioxane/water (4:1 v/v, 2.5 mL). Note: Water is essential to fully solubilize the sulfinate salt and the carbonate base.

  • Reaction Execution: Heat the vial in a microwave synthesizer at 150 °C for 2 hours. Monitor the internal pressure; a stabilization of pressure indicates the completion of

    
     extrusion.
    
  • Workup & Validation: Cool the vial to room temperature. Vent carefully to release any residual

    
    . Dilute with EtOAc (10 mL) and wash with water (2 × 5 mL).
    
  • Analysis: Analyze the organic layer via LC-MS. The mass spectrum should show the complete consumption of the API starting material and the presence of the

    
     (pyridine) mass adduct.
    
  • Purification: Concentrate the organic layer and purify the diversified analog via reverse-phase preparative HPLC.

LSFWorkflow Step1 Complex API (Aryl Halide) Step2 Pyridine Sulfinate Pd(OAc)2 / PCy3 Step1->Step2 Step3 Desulfination (140-150 °C) Step2->Step3 Step4 Diversified Pyridine Analog Step3->Step4

Caption: Workflow for late-stage functionalization of complex APIs using pyridine sulfinate salts.

References

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Baran, P. S., et al. Science (2016). URL:[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Willis, M. C., et al. Journal of the American Chemical Society (2020). URL:[Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition (2020). URL:[Link]

Sources

Application

Application Note: Preparation of Stable Lithium 4-Methylpyridine-3-sulfinate

Executive Summary This guide details the synthesis and isolation of Lithium 4-methylpyridine-3-sulfinate , a bench-stable reagent critical for modern medicinal chemistry. Unlike their boronic acid counterparts, which suf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis and isolation of Lithium 4-methylpyridine-3-sulfinate , a bench-stable reagent critical for modern medicinal chemistry. Unlike their boronic acid counterparts, which suffer from rapid protodeboronation (the "2-pyridyl problem"), pyridine sulfinates exhibit exceptional stability and reactivity. They serve as versatile nucleophiles in Pd-catalyzed desulfinative cross-couplings (Willis coupling) and as radical precursors in innate C–H functionalization (Baran Diversinates™).

This protocol utilizes a Lithium-Halogen Exchange (LHX) methodology followed by sulfur dioxide capture. This route is selected for its high regioselectivity and ability to generate the lithium salt directly, which is significantly more stable than the corresponding sulfinic acid.

Reaction Mechanism & Logic

The synthesis relies on the kinetic control of lithium-halogen exchange over deprotonation. Although the methyl protons at the C4 position of the pyridine ring are acidic (pKa ~26), the rate of Br-Li exchange at -78 °C is orders of magnitude faster.

Strategic Considerations
  • Regiocontrol: Conducting the reaction at -78 °C prevents the lithiation of the methyl group (lateral lithiation) and nucleophilic attack of n-BuLi on the pyridine ring.

  • Stability: The product is isolated as the Lithium salt . Free sulfinic acids of pyridines are prone to disproportionation (to thiosulfonates/sulfonates) and desulfinylation. The lithium cation stabilizes the sulfinate anion, rendering it a robust solid.

  • SO₂ Source: We utilize a solution of SO₂ in THF (or a surrogate like DABSO for small scales) rather than gaseous bubbling. This ensures precise stoichiometry and prevents over-saturation which can complicate workup.

Reaction Pathway Diagram

ReactionScheme Figure 1: Kinetic pathway for the synthesis of Lithium 4-methylpyridine-3-sulfinate. Start 3-Bromo-4-methylpyridine Inter [3-Lithio-4-methylpyridine] (Transient Intermediate) Start->Inter n-BuLi, THF -78°C, 15 min Prod Lithium 4-methylpyridine-3-sulfinate (Stable Solid) Inter->Prod Electrophilic Trap (SO2) SO2 SO2 (THF Solution) SO2->Inter

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
3-Bromo-4-methylpyridine >97% PurityStarting Material
n-Butyllithium (n-BuLi) 1.6 M or 2.5 M in HexanesLithiating Agent
Sulfur Dioxide (SO₂) ~3.0 M Solution in THF*Electrophile
THF Anhydrous, inhibitor-freeSolvent
Hexane / Et₂O AnhydrousPrecipitation Anti-solvent

*Note: If SO₂ solution is unavailable, DABSO (0.6 equiv) can be used as a solid SO₂ surrogate.

Step-by-Step Methodology
Phase 1: Setup and Inertion
  • Glassware Preparation: Oven-dry a 100 mL 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel overnight at 120 °C. Assemble hot under a stream of Argon or Nitrogen.

  • Solvent Charge: Charge the RBF with 3-bromo-4-methylpyridine (1.72 g, 10.0 mmol) and anhydrous THF (20 mL) .

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for internal temperature equilibration.

Phase 2: Lithium-Halogen Exchange
  • n-BuLi Addition: Add n-BuLi (10.5 mmol, 1.05 equiv) dropwise via syringe or addition funnel over 10 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C. A rapid exotherm suggests too fast addition.

  • Incubation: Stir the resulting dark yellow/orange solution at -78 °C for exactly 20 minutes .

    • Caution: Do not extend beyond 30 minutes to avoid isomerization or lateral lithiation of the methyl group.

Phase 3: Sulfinylation
  • Quench: Add the SO₂ solution in THF (2.0 equiv, 20 mmol) in a single rapid portion (or dropwise if using neat gas).

    • Observation: The solution will typically decolorise or turn pale yellow, and a precipitate may begin to form immediately.

  • Warming: Remove the cooling bath and allow the mixture to warm to room temperature (20–25 °C) over 1 hour.

Phase 4: Isolation & Purification
  • Precipitation: If the product has not fully precipitated, add anhydrous diethyl ether (40 mL) or n-hexane (40 mL) to force precipitation of the lithium salt.

  • Filtration: Filter the white solid under an inert atmosphere (Schlenk frit or glovebox filtration is preferred but rapid benchtop filtration is acceptable if humidity is low).

  • Washing: Wash the filter cake with cold Et₂O (2 x 10 mL) to remove organic impurities and residual pyridine starting material.

  • Drying: Dry the solid under high vacuum (0.1 mbar) for 4 hours at room temperature.

Characterization & Quality Control

The resulting white powder is hygroscopic. Store in a desiccator or glovebox.

AnalysisExpected DataInterpretation
Appearance White to off-white free-flowing powderHigh purity salt.
¹H NMR (D₂O) δ 8.35 (s, 1H), 8.20 (d, 1H), 7.30 (d, 1H), 2.45 (s, 3H)Confirm regiochemistry. Absence of butyl peaks confirms removal of byproduct.
¹³C NMR (D₂O) Distinct signals for C-SO₂Li (~160 ppm range)Carbon-Sulfur bond formation.
Solubility Soluble in Water, DMSO, MeOH. Insoluble in Et₂O, Hexane.Typical for Lithium salts.
Stability Profile
  • Solid State: Stable for >6 months at 4 °C under Argon.

  • Solution State: Slowly oxidizes to sulfonate in aerated solvents. Prepare solutions immediately prior to use.

Application Workflow

This reagent is "plug-and-play" for two major drug discovery workflows.

ApplicationWorkflow Figure 2: Primary application workflows for pyridine sulfinates. cluster_0 Path A: Pd-Catalyzed Cross-Coupling cluster_1 Path B: Radical C-H Functionalization Reagent Li 4-Me-Py-3-Sulfinate StepA1 Aryl Halide (Ar-X) Pd Catalyst, Base Reagent->StepA1 Desulfinative Coupling StepB1 Heterocycle (H-Het) Oxidant (TBHP) Reagent->StepB1 Minisci-type Reaction ProdA Biaryl Product (Ar-Pyridine) StepA1->ProdA - SO2, - LiX ProdB C-H Alkylation Product (Het-Pyridine) StepB1->ProdB Radical Addition

References

  • Original Methodology (Willis Group): Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017).[1][2] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4437–4442.[1] Link

  • Baran Diversinates™ Concept: Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinones with boronic acids. Nature, 490, 222–226. (Contextual foundation for sulfinate radical chemistry). Link

  • Sulfinate Stability Guide: BenchChem Technical Note. "The Strategic Advantage of Pyridine-2-sulfinates in Medicinal Chemistry". Link

  • TCI Protocol: "Direct Synthesis of Lithium Pyridine Sulfinate Using TIMSO". Tokyo Chemical Industry Application Note. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of 4-methylpyridine-3-sulfinic acid to sulfonic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for handling 4-methylpyridine-3-sulfinic acid. This resource is designed for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for handling 4-methylpyridine-3-sulfinic acid. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing its oxidation to the corresponding sulfonic acid. Sulfinic acids are valuable synthetic intermediates, but their inherent instability and susceptibility to oxidation can compromise experimental outcomes, yield, and purity.

This guide provides in-depth, field-proven insights and practical protocols to ensure the integrity of your 4-methylpyridine-3-sulfinic acid throughout its synthesis, purification, and use.

Frequently Asked Questions (FAQs)

Here are answers to the most common questions our team encounters regarding the stability of 4-methylpyridine-3-sulfinic acid.

Q1: What is the primary cause of 4-methylpyridine-3-sulfinic acid degradation?

A1: The primary cause of degradation is oxidation. The sulfur atom in the sulfinic acid moiety (-SO₂H) is in an intermediate oxidation state, making it susceptible to further oxidation to the more stable sulfonic acid state (-SO₃H). This process is primarily driven by exposure to atmospheric oxygen, but is significantly accelerated by heat, light, incompatible reagents (oxidizing agents), and the presence of trace metal catalysts.

Q2: How can I visually or analytically detect if my sample has oxidized?

A2: Visually, there may not be a distinct color change, especially with minor oxidation. The most reliable methods are analytical. Using techniques like High-Performance Liquid Chromatography (HPLC), you will observe a new peak corresponding to the more polar 4-methylpyridine-3-sulfonic acid, which typically has a shorter retention time on reverse-phase columns. Mass spectrometry will show a mass increase of 16 amu (the addition of one oxygen atom). Nuclear Magnetic Resonance (NMR) spectroscopy may also show shifts in the peaks corresponding to the protons on the pyridine ring.

Q3: What are the ideal storage conditions for 4-methylpyridine-3-sulfinic acid?

A3: To maximize shelf-life, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen is preferred) to displace oxygen. It should be kept in a cool, dark environment, such as a refrigerator or freezer, and away from any oxidizing agents or reactive chemicals.[1]

Q4: Is it possible to reverse the oxidation from sulfonic acid back to sulfinic acid?

A4: In a laboratory setting, the reduction of a stable sulfonic acid back to a sulfinic acid is generally not a practical or high-yielding procedure. The sulfonic acid group is very stable. Therefore, the focus must be on preventing the oxidation from occurring in the first place.

In-Depth Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Problem 1: Significant Formation of Sulfonic Acid During Synthesis

The synthesis of sulfinic acids often involves a controlled oxidation step. Over-oxidation is a common pitfall leading to the sulfonic acid byproduct.

  • Potential Cause: The oxidizing agent is too strong, or the reaction conditions are too harsh. Many common oxidation methods cannot be easily controlled to stop at the sulfinic acid stage.[2]

  • Solution: Controlled Oxidation Protocol. Employ a method that allows for precise control over the oxidative process. This typically involves using a weak oxidizing agent and maintaining a low reaction temperature to prevent both the volatilization of solvents and the undesired over-oxidation of the sulfinic acid.[2] Adding the oxidant in portions over time can also help maintain control.[2]

  • Potential Cause: Prolonged exposure to atmospheric oxygen during the reaction workup.

  • Solution: Inert Atmosphere Workup. During extraction, quenching, and filtration steps, it is crucial to minimize contact with air. Use solvents that have been degassed (by sparging with nitrogen or argon) and, if possible, perform the workup in a glovebox or under a positive pressure of an inert gas.

Problem 2: Degradation of the Compound in Subsequent Reaction Steps

4-Methylpyridine-3-sulfinic acid can be sensitive to the conditions of subsequent chemical transformations.

  • Potential Cause: Incompatible reagents or reaction conditions. The reaction mixture may contain oxidizing species, high temperatures, or incompatible pH levels that promote degradation.

  • Solution: Methodical Reaction Screening. Before committing to a large-scale reaction, screen various conditions on a small scale. Test different solvents, temperatures, and reagents to find a system that is compatible with the sulfinic acid moiety. Always conduct reactions under an inert atmosphere as a default precaution.

  • Potential Cause: Trace metal catalysis. Residual metals from previous steps (e.g., palladium, copper) can catalyze the aerobic oxidation of the sulfinic acid.

  • Solution: Purification and Use of Metal Scavengers. Ensure that the starting sulfinic acid is of high purity. If you suspect metal contamination from a previous step, consider using a metal scavenger resin to purify the material before proceeding.

Problem 3: Compound Degrades Upon Storage Over Time

Even when stored, the compound can slowly oxidize, leading to a decrease in purity and efficacy.

  • Potential Cause: Improper storage atmosphere and temperature. As a solid, the compound has a large surface area exposed to the atmosphere within the vial.

  • Solution: Rigorous Storage Protocol. Do not store the compound under air. Place the solid in a vial, flush the headspace thoroughly with argon or nitrogen, and then seal it tightly with a good quality cap and paraffin film. Store this vial in a designated, clearly labeled spot in a freezer (-20 °C) and protect it from light by wrapping it in aluminum foil or using an amber vial.

Key Factors and Preventative Strategies

Factor Promoting OxidationPreventative StrategyScientific Rationale
Atmospheric Oxygen Handle and store under an inert atmosphere (Nitrogen, Argon).Displaces oxygen, a key reactant in the oxidation process.
Elevated Temperature Conduct reactions at low temperatures; store in a refrigerator or freezer.Reduces the kinetic rate of the oxidation reaction.[2]
Light Exposure Store in amber vials or wrap containers in aluminum foil.Photons can provide the activation energy to initiate oxidation reactions.
Strong Oxidizing Agents Use weak, controlled oxidizing agents during synthesis; avoid in subsequent steps.Prevents over-oxidation from the desired sulfinic acid to the sulfonic acid.[2]
Trace Metal Contaminants Use high-purity reagents; employ metal scavengers if necessary.Transition metals can act as catalysts, significantly accelerating the rate of oxidation.
Incompatible Solvents Use high-purity, degassed solvents.Peroxides can form in some aged solvents (e.g., THF, ethers) and act as oxidants.

Experimental Protocols

Protocol 1: General Handling and Storage Under Inert Atmosphere

This protocol ensures that the compound's integrity is maintained during routine laboratory use.

Materials:

  • 4-methylpyridine-3-sulfinic acid

  • Schlenk flask or vial with a rubber septum/teflon-lined cap

  • Source of dry Argon or Nitrogen gas with a manifold

  • Spatula

  • Paraffin film

Procedure:

  • Place the required amount of 4-methylpyridine-3-sulfinic acid into a dry Schlenk flask or vial inside a glovebox or under a positive flow of inert gas.

  • If not in a glovebox, connect the vessel to a Schlenk line.

  • Evacuate the vessel carefully to remove air from the headspace.

  • Backfill the vessel with dry Argon or Nitrogen gas.

  • Repeat the evacuate/backfill cycle two more times to ensure a completely inert atmosphere.

  • Seal the vessel tightly. For long-term storage, wrap the cap and neck with paraffin film.

  • Label the vessel clearly and place it in a freezer (-20 °C) away from light.

Protocol 2: Analytical Monitoring of Oxidation via HPLC

This method allows for the quantification of the sulfinic acid and its potential sulfonic acid impurity.

Materials:

  • Sample of 4-methylpyridine-3-sulfinic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC-grade solvents

Procedure:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Set up the HPLC method. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Gradient from 5% to 95% B

    • 15-17 min: Hold at 95% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Set the flow rate to 1.0 mL/min and the UV detector to a wavelength where both compounds have good absorbance (e.g., 254 nm).

  • Inject the sample.

  • Analyze the chromatogram. The 4-methylpyridine-3-sulfonic acid, being more polar, will elute earlier than the 4-methylpyridine-3-sulfinic acid.

  • Integrate the peak areas to determine the relative percentage of each species, providing a quantitative measure of oxidation.

Visualizing the Oxidation Pathway and Prevention Workflow

The following diagrams illustrate the chemical process and the decision-making workflow for preventing it.

Oxidation_Pathway Thiol Thiol (Precursor) Sulfenic Sulfenic Acid (-SOH) Highly Reactive Thiol->Sulfenic + [O] (Mild Oxidation) Sulfinic 4-Methylpyridine- 3-sulfinic Acid (-SO₂H) Metastable Intermediate Sulfenic->Sulfinic + [O] (Further Oxidation) Sulfonic 4-Methylpyridine- 3-sulfonic Acid (-SO₃H) Stable End-Product Sulfinic->Sulfonic + [O] (Undesired Oxidation)

Caption: Oxidation states of the sulfur moiety.

Prevention_Workflow cluster_synthesis Synthesis Stage cluster_handling Handling & Reaction Stage cluster_storage Storage Stage Synth_Start Start Synthesis Control_Ox Use Controlled Oxidation Conditions? (Low Temp, Weak Oxidant) Synth_Start->Control_Ox Synth_Success Pure Sulfinic Acid Control_Ox->Synth_Success Yes Synth_Fail Mixture with Sulfonic Acid Control_Ox->Synth_Fail No Use_Inert Use Inert Atmosphere? Synth_Success->Use_Inert Handling_Success Compound Stable Use_Inert->Handling_Success Yes Handling_Fail Degradation Occurs Use_Inert->Handling_Fail No Proper_Store Store Cold, Dark, & Under Inert Gas? Storage_Success Long-Term Stability Proper_Store->Storage_Success Yes Storage_Fail Purity Decreases Over Time Proper_Store->Storage_Fail No

Caption: Decision workflow for maintaining compound integrity.

References

  • Google Patents. US3950404A - Method for preparation of sulfinic acids.

Sources

Optimization

Technical Support Center: Handling Moisture-Sensitive Pyridine Sulfinate Intermediates

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful handling and application of moisture...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful handling and application of moisture-sensitive pyridine sulfinate intermediates. Pyridine sulfinates are increasingly vital nucleophilic coupling partners, especially in palladium-catalyzed cross-coupling reactions, offering a stable and effective alternative to often unstable pyridine boronic acids.[1][2][3][4] However, their efficacy is critically dependent on the rigorous exclusion of moisture. This center is structured to address your challenges, from fundamental questions to complex troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs) - The Essentials

This section addresses the most common initial questions regarding the properties and handling of pyridine sulfinate salts.

Q1: What are pyridine sulfinates and why are they important in drug discovery?

A: Pyridine sulfinates are organosulfur compounds, typically in the form of sodium or lithium salts, that serve as robust nucleophilic partners in cross-coupling reactions.[2][5] The pyridine ring is a core structural motif in a vast number of pharmaceutical drugs.[2][4][5] Traditional methods for creating carbon-carbon bonds with pyridines, like the Suzuki-Miyaura coupling, are often hampered by the poor stability and difficult preparation of the required pyridine-2-boronic acids.[1][2][3][4][6] Pyridine sulfinates overcome this major hurdle as they are generally stable, easy-to-handle solids, enabling a much broader and more efficient synthesis of diverse biaryl and heteroaryl pyridines for drug discovery programs and library synthesis.[1][2][4]

Q2: How sensitive are pyridine sulfinate salts to moisture?

A: While generally stable as solids, pyridine sulfinates are highly susceptible to degradation in the presence of moisture, especially when in solution.[7] The sulfinate moiety can undergo hydrolysis to the corresponding sulfinic acid, which itself is prone to facile autoxidation and disproportionation.[8][9] This degradation depletes the active nucleophile, leading to failed reactions or significantly reduced yields. Therefore, treating them as moisture-sensitive reagents is crucial for reproducibility and success.

Q3: How should I store my pyridine sulfinate reagents?

A: Store pyridine sulfinate salts in a tightly sealed container, preferably in a desiccator or a glovebox with an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration in a sealed, moisture-proof container is recommended. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Q4: What are the initial signs that my reagent or reaction has been compromised by moisture?

A: Visual inspection of the solid reagent may not always reveal degradation. The primary indicator is poor reaction performance, such as:

  • Low or no product yield: This is the most common symptom, indicating the active sulfinate has been consumed by side reactions.[10]

  • Inconsistent results: Replicating a previously successful reaction becomes difficult.

  • Formation of unexpected byproducts: Hydrolysis and subsequent reactions can lead to sulfonates or other sulfur-containing impurities.[8]

Q5: Can I use standard laboratory glassware for my reactions?

A: No. Standard glassware has a thin film of adsorbed moisture that must be removed.[11][12] All glassware must be rigorously dried, either by oven-drying overnight (e.g., at 125-140°C) or by flame-drying under vacuum immediately before use.[11][12][13] Once dried, the glassware must be cooled under a stream of dry, inert gas like argon or nitrogen.[11]

Section 2: In-Depth Experimental Protocols

Adherence to strict anhydrous and anaerobic techniques is non-negotiable for success. Here are detailed protocols for essential procedures.

Protocol 2.1: Setting Up an Inert Atmosphere Reaction

This protocol describes the use of a Schlenk line, a common apparatus for performing reactions under an inert atmosphere.[12][14]

Objective: To assemble a reaction vessel free from atmospheric oxygen and moisture.

Materials:

  • Oven-dried or flame-dried Schlenk flask with a sidearm and a rubber septum

  • Oven-dried magnetic stir bar

  • Schlenk line with dual vacuum and inert gas (Argon or Nitrogen) manifolds

  • Mineral oil bubbler

Procedure:

  • Glassware Preparation: Place the Schlenk flask and stir bar in an oven (>125°C) for at least 4 hours, preferably overnight.[10]

  • Assembly: While still hot, remove the flask from the oven using thick gloves, add the stir bar, and immediately cap the main joint with a rubber septum.[13] Connect the sidearm to the Schlenk line via thick-walled vacuum tubing.

  • Purge and Refill Cycle:

    • Ensure the Schlenk line stopcock for your flask is initially closed. Open the stopcock to the vacuum manifold to evacuate the air from the flask. You should see the septum get sucked inward.

    • After 2-3 minutes under vacuum, close the stopcock to the vacuum manifold.

    • Slowly open the stopcock to the inert gas manifold to backfill the flask. The flow rate should be gentle, as monitored by the oil bubbler.

    • This "purge-and-refill" cycle must be repeated at least three times to ensure the complete removal of atmospheric gases.[12]

  • Maintaining Positive Pressure: After the final backfill, leave the flask connected to the inert gas manifold with a slight positive pressure, indicated by a slow, steady bubbling rate (e.g., 1 bubble per second) in the oil bubbler.[11] Your reaction vessel is now ready for the addition of reagents.

Protocol 2.2: Anhydrous Solvent and Reagent Transfer

Objective: To transfer dry solvents and solid pyridine sulfinates without introducing moisture.

Materials:

  • Commercially available anhydrous solvent (e.g., in a Sure/Seal™ bottle)[11]

  • Dry, gas-tight syringe and a long needle[11][15]

  • Inert atmosphere glovebox (for solids)

Procedure for Solvent Transfer (Syringe Technique):

  • Syringe Preparation: Dry the syringe and needle in an oven. Assemble it while hot and allow it to cool in a desiccator or flush it thoroughly (10+ times) with dry inert gas from your Schlenk line.[11]

  • Puncture the Septum: Puncture the septum of the anhydrous solvent bottle with the needle. Then, puncture the septum on your reaction flask with a "bleed" needle connected to the bubbler to vent pressure.

  • Pressurize and Withdraw: Gently pressurize the solvent bottle with inert gas through a separate needle. This positive pressure will help fill the syringe. Withdraw the desired volume of solvent.

  • Remove Gas Bubble: Invert the syringe and carefully push out any inert gas bubble from the top.

  • Transfer to Flask: Puncture the septum of your prepared reaction flask and slowly add the solvent. The slight positive pressure in the flask will be vented through the bleed needle.

Procedure for Solid Transfer (Glovebox Technique):

  • Use a Glovebox: The most reliable method for handling solid moisture-sensitive reagents is inside a glovebox with a dry, inert atmosphere.[14][15]

  • Weighing: Weigh the required amount of pyridine sulfinate salt directly into a small vial or onto weighing paper inside the glovebox.

  • Addition: Quickly add the solid to the reaction flask (also inside the glovebox) containing the stirred, anhydrous solvent. If the reaction is set up on a Schlenk line outside the box, the solid can be weighed into the flask inside the glovebox, sealed, and then quickly transferred to the line.

Section 3: Troubleshooting Guide

This guide uses a "Symptom -> Potential Cause -> Recommended Action" format to address specific experimental failures.

Symptom / Question Potential Cause(s) Recommended Action & Scientific Rationale
Q: Why is my reaction yield consistently low or zero, even when following the literature procedure? 1. Moisture Contamination: The most likely culprit. Water hydrolyzes the sulfinate, rendering it inactive.[16] 2. Degraded Reagent: The starting sulfinate may have decomposed during storage. 3. Poor Quality Solvent: "Anhydrous" solvent from a previously opened bottle may have absorbed atmospheric moisture.Action: 1. Systematically Overhaul Anhydrous Technique: Re-dry all glassware in the oven overnight. Use a brand new, sealed bottle of anhydrous solvent. If using a Schlenk line, perform at least three robust vacuum/backfill cycles.[12] If possible, perform the entire setup and reagent addition in a glovebox.[14] 2. Use Fresh Reagent: Open a new bottle of the pyridine sulfinate. Rationale: Success with these reagents is an "all or nothing" game with respect to moisture. Even trace amounts of water, whether from glassware, solvents, or the atmosphere, can completely shut down the reaction. Rigorous adherence to inert atmosphere techniques is paramount.[11][13]
Q: My reaction works, but the results are not reproducible. What's causing the inconsistency? 1. Variable Moisture Exclusion: Day-to-day variations in technique (e.g., number of purge cycles, quality of septa, time taken for transfers) can introduce different amounts of moisture. 2. Inconsistent Stirring/Heating: For heterogeneous reactions (e.g., with K₂CO₃ base), inefficient stirring can lead to variable reaction rates.Action: 1. Standardize Your Procedure: Create a detailed, step-by-step personal protocol. Specify the duration of vacuum, the number of purge cycles, and use fresh, high-quality rubber septa for every reaction.[12] 2. Ensure Homogeneity: Use a high-quality stir plate and an appropriately sized stir bar to ensure vigorous mixing. Use an oil bath with a temperature controller for consistent heating. Rationale: Reproducibility comes from minimizing variables. The most significant variable with sensitive reagents is atmospheric exposure. Standardizing your inert atmosphere technique will lead to more consistent outcomes.
Q: I am seeing byproducts related to the desulfination of my starting material. How can I avoid this? 1. Thermal Decomposition: Some palladium-catalyzed cross-coupling reactions with sulfinates require high temperatures (e.g., 150 °C), which can promote desulfination.[1] 2. Side Reactions: The sulfinate moiety can participate in other reaction pathways, especially if the desired coupling is slow.[2]Action: 1. Optimize Reaction Temperature: Screen lower temperatures. While the literature may report 150 °C, your specific substrate combination might proceed efficiently at 120 °C or 130 °C, minimizing thermal degradation. 2. Check Catalyst/Ligand Choice: Ensure you are using the recommended catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand like PCy₃).[1] The ligand plays a critical role in promoting the desired catalytic cycle over side reactions. Rationale: Every step in a catalytic cycle has a specific activation energy. By optimizing temperature and the catalyst system, you can favor the rate of the desired C-C bond formation over undesired pathways like thermal desulfination.
Q: The regioselectivity of my reaction is poor. Am I getting isomers? 1. Reaction Mechanism: In some C-H functionalization reactions, the pyridine ring can be activated at multiple positions (e.g., C2 and C4), leading to a mixture of regioisomers.[17][18] 2. Base/Solvent Effects: The choice of base and solvent can significantly influence the regiochemical outcome of the sulfinate addition.[17][18]Action: 1. Consult the Literature: Carefully review studies related to your specific transformation. The regioselectivity of pyridine functionalization is a well-studied area.[19][20] 2. Modify Reaction Conditions: As demonstrated in the literature, switching the base (e.g., from DABCO to N-methylpiperidine) or the solvent (e.g., from CH₂Cl₂ to CHCl₃) can dramatically shift the regioselectivity toward a single isomer.[17][18] Rationale: The interaction between the activated pyridine species, the base, and the solvent shell can sterically and electronically favor attack at one position over another. A systematic screen of these components is often necessary to achieve high regioselectivity.

Section 4: Visualization Hub

Diagrams to clarify complex workflows and chemical principles.

Diagram 1: Troubleshooting Workflow for Low Reaction Yield

G start Low or No Yield Observed q1 Are you using a new, sealed bottle of anhydrous solvent? start->q1 sol1 Discard old solvent. Use a new, sealed bottle. q1->sol1 No q2 Was all glassware oven-dried (>4h) or flame-dried immediately before use? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Rigorously dry all glassware. q2->sol2 No q3 Did you perform at least three vacuum/inert gas purge-and-refill cycles? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform a minimum of 3 cycles to ensure inert atmosphere. q3->sol3 No q4 Was the solid reagent weighed and added in a glovebox or under a strong positive flow of inert gas? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Handle solid reagent under strictly inert conditions. q4->sol4 No end Moisture is excluded. Consider other reaction parameters: - Reagent stoichiometry - Temperature - Catalyst activity q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Decision tree for diagnosing moisture contamination.

Diagram 2: Degradation Pathway of Pyridine Sulfinate

Degradation PySulfinate Pyridine Sulfinate Salt (Py-SO₂⁻ Na⁺) [Active Nucleophile] SulfinicAcid Pyridine Sulfinic Acid (Py-SO₂H) [Unstable] PySulfinate->SulfinicAcid Hydrolysis Water H₂O (Moisture Contamination) Products Disproportionation & Oxidation Products (e.g., Sulfonate) [Inactive] SulfinicAcid->Products Degradation

Caption: Effect of moisture on the active sulfinate reagent.

Diagram 3: Simplified Schlenk Line Setup

Schlenk_Line cluster_manifold Dual Manifold cluster_flask Reaction Assembly InertGas Inert Gas (Ar/N₂) Source Manifold InertGas->Manifold Bubbler Oil Bubbler (Monitors Pressure) InertGas->Bubbler vents to Vacuum Vacuum Pump Vacuum->Manifold Stopcock Two-Way Stopcock Manifold->Stopcock Flask Schlenk Flask (Oven-Dried) Septum Rubber Septum Flask->Septum seals StirBar Stir Bar Stopcock->Flask via sidearm

Caption: Key components of an inert atmosphere reaction setup.

Section 5: References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Wikipedia. Air-free technique. Available at: [Link]

  • Markovic, T., et al. (2017). Application of pyridine sulfinate coupling reaction to medicinal... ResearchGate. Available at: [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Available at: [Link]

  • Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]

  • Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]

  • Chen, F. (2019). Applications of Sulfinate Salts. Spectrum: Concordia University Research Repository. Available at: [Link]

  • Gande, M., et al. (2022). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Available at: [Link]

  • Gande, M., et al. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry. Available at: [Link]

  • Kim, H., et al. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science. Available at: [Link]

  • SciSpace. (2017). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]

  • Pratt, D.A., et al. (2018). The hydrogen atom transfer reactivity of sulfinic acids. Chemical Science. Available at: [Link]

  • ResearchGate. (2021). Recent advances of sodium sulfinates in radical reactions. Available at: [Link]

  • ResearchGate. (2017). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Reddit. (2023). Failure in the alkylation of a sodium sulfinate. Available at: [Link]

  • ACS Publications. (1980). The Mechanism of the Disproportionation of Sulfinic Acids. Available at: [Link]

  • ResearchGate. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. Available at: [Link]

  • Taylor & Francis Online. (2006). Free Radical Reactions of Sodium Sulfinate with Olefins. Available at: [Link]

  • ResearchGate. (2017). (PDF) Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Methylpyridine-3-sulfinic Acid Extraction

Topic: Optimizing pH for Extraction & Isolation Document ID: TS-MPS-042 Last Updated: March 2026 Status: Active[1][2] Executive Summary This guide addresses the isolation of 4-methylpyridine-3-sulfinic acid , a zwitterio...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for Extraction & Isolation

Document ID: TS-MPS-042 Last Updated: March 2026 Status: Active[1][2]

Executive Summary

This guide addresses the isolation of 4-methylpyridine-3-sulfinic acid , a zwitterionic intermediate often confused with its more stable sulfonic acid counterpart.[1] Successful extraction relies on exploiting its amphoteric nature (isoelectric point) while mitigating the inherent instability of the sulfinic acid group (


) toward disproportionation and oxidation.[1]
Module 1: The pH Sweet Spot (Theory & Calculation)

The extraction of 4-methylpyridine-3-sulfinic acid is governed by its two ionizable groups: the basic pyridine nitrogen and the acidic sulfinic group.[1]

1.1 Chemical Species Distribution

To optimize extraction, you must visualize the molecule's charge state at different pH levels.[1]

  • 
     (Sulfinic Acid): 
    
    
    
    (Protonation of
    
    
    )[1]
  • 
     (Pyridine Nitrogen): 
    
    
    
    (Deprotonation of Pyridinium
    
    
    )[1]
    • Note: The electron-withdrawing sulfinic group lowers the basicity of the pyridine ring compared to 4-picoline (

      
      ).[1]
      

The Isoelectric Point (pI): The molecule exists as a neutral zwitterion (minimum water solubility, maximum organic distribution) at:


[1]
1.2 Visualization of pH-Dependent Speciation

Speciation Cation Cationic Form (Soluble in Water) pH < 2.0 Zwitterion Zwitterion (Neutral) (Precipitation / Organic Ext.) pH 2.8 - 3.2 Cation->Zwitterion Add Base (NaOH) Deprotonate -SO2H Zwitterion->Cation Add Acid (HCl) Anion Anionic Form (Soluble in Water) pH > 4.5 Zwitterion->Anion Add Base (NaOH) Deprotonate Pyridinium Anion->Zwitterion Add Acid (HCl)

Caption: Figure 1. Speciation of 4-methylpyridine-3-sulfinic acid.[1][2][3][4] The target window for isolation is the green zone (Zwitterion).[1]

Module 2: Troubleshooting Phase Separation

User Question: "I adjusted the pH to 3.0, but I'm getting an emulsion or no precipitate. How do I recover my product?"

Root Cause: Zwitterions are highly polar.[1] Even at the pI, they may remain soluble in water ("oiling out") rather than crystallizing, or they may form emulsions if the organic solvent is not polar enough.

2.1 Protocol: The "Salting Out" & Solvent Selection

Do not use non-polar solvents like Hexane or Toluene.[1] They cannot solvate the zwitterion.

Solvent SystemSuitabilityNotes
Dichloromethane (DCM) LowOften too non-polar for sulfinic acids.[1]
2-MeTHF High Excellent for polar intermediates; separates well from water.[1]
n-Butanol High High extraction efficiency but requires high vac to remove.[1]
Ethyl Acetate MediumGood first attempt; may require "salting out".[1]
2.2 Step-by-Step Isolation Workflow
  • Concentration: Reduce the aqueous reaction volume by 50% under vacuum (keep T < 40°C to prevent degradation).

  • Salt Saturation: Add NaCl to the aqueous layer until saturation. This disrupts the hydration shell of the zwitterion (Salting Out effect).[1]

  • pH Adjustment:

    • Cool solution to 0-5°C.[1]

    • Slowly adjust pH to 2.9 - 3.1 using 2M HCl or NaOH.[1]

    • Critical: Measure pH of the aqueous phase, not the emulsion.[1]

  • Extraction:

    • Add 2-MeTHF or n-Butanol (1:1 ratio).[1]

    • Agitate gently (avoid vigorous shaking to prevent stable emulsions).[1]

  • Polishing:

    • Dry organic layer over

      
      .[1]
      
    • Evaporate solvent immediately to obtain the solid.[1]

Module 3: Stability & Degradation (The "Hidden" Killer)[1]

User Question: "My yield is good, but the NMR shows a mixture of sulfonic acid and thiol. What happened?"

Root Cause: Sulfinic acids are chemically unstable.[1][5] They undergo disproportionation (self-reaction) and oxidation .[1]


[1]
3.1 The Stability Decision Tree

Stability Start Is the Free Acid Stable > 1 Hour? Acidic Is pH < 1.0? Start->Acidic Air Is it exposed to Air? Acidic->Air No Action1 High Risk: Disproportionation Acidic->Action1 Yes Temp Is Temp > 40°C? Air->Temp No Action2 High Risk: Oxidation to Sulfonic Acid Air->Action2 Yes Temp->Action1 Yes Action3 Safe Zone: Store as Na+ Salt Temp->Action3 No

Caption: Figure 2. Stability logic flow. Avoid low pH, heat, and air to prevent degradation.

3.2 Corrective Protocol: Isolate as a Salt

If the free acid degrades too fast, isolate the Sodium Sulfinate Salt instead.[1]

  • Extract into organic solvent (as per Module 2).

  • Add 1 equivalent of Sodium 2-ethylhexanoate (in ethyl acetate/acetone).

  • The sodium salt of 4-methylpyridine-3-sulfinic acid will precipitate.[1]

  • Filter under Nitrogen.[1] Salts are significantly more stable. [1]

FAQ: Rapid Response Unit

Q1: Can I use pH paper for this extraction? A: No. The target pI window (pH 2.8–3.[1]2) is too narrow for paper.[1] Use a calibrated pH meter with a probe suitable for semi-aqueous solutions if organic solvent is present.[1]

Q2: Why is my product turning yellow/orange upon drying? A: This indicates oxidative decomposition or disproportionation into thiosulfonates (often colored).[1] Dry under high vacuum in the dark, and store under Argon at -20°C.

Q3: I see a peak at ~10 ppm in 1H NMR. Is that my product? A: No. A broad singlet >10 ppm usually indicates a carboxylic or sulfonic acid (


).[1] The sulfinic acid proton (

) is often broad and exchangeable, but the key indicator of oxidation is the shift of the aromatic protons.[1] Sulfonic acid derivatives are more electron-withdrawn (downfield shift) compared to sulfinic acids.[1]
References
  • Organic Chemistry Data. (2025). Equilibrium pKa Table (Sulfinic Acids vs Sulfonic Acids). Link

  • PubChem. (2025).[1] Compound Summary: 4-methylpyridine-3-sulfonic acid (Structural Analog Data). National Library of Medicine.[1] Link[1]

  • Abraham, R. T., et al. (1983).[1] Synthesis and pH-dependent stability of purine-6-sulfenic acid. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][6] Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide (Amphoteric Isolation Principles). Link[1]

(Note: While specific literature on the exact 4-methylpyridine-3-sulfinic acid is limited, protocols are derived from the authoritative behavior of analogous pyridine-sulfinic and sulfenic acid systems cited above.)

Sources

Optimization

Technical Support Center: Sulfinic Acid Reagents Stability &amp; Troubleshooting

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops in radical functionalization, cross-coupling, or reduction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops in radical functionalization, cross-coupling, or reduction reactions involving sulfinic acid derivatives. In the vast majority of these cases, the root cause is improper storage leading to reagent degradation.

Sulfinic acids are chemically unique: sitting at an intermediate oxidation state between thiols and sulfonic acids, they are highly susceptible to both ambient oxidation and auto-disproportionation. This guide moves beyond generic "store at 4°C" advice. Here, we will dissect the chemical causality of degradation, establish robust handling protocols, and provide self-validating workflows to ensure your reagents remain fully active.

Section 1: Mechanistic Foundations of Sulfinic Acid Instability

Q: Why do my free aliphatic and aromatic sulfinic acids degrade into viscous oils on the benchtop, and how does this dictate storage?

A: Free sulfinic acids (


) are thermodynamically unstable. Unlike carboxylic acids, they undergo a rapid, acid-catalyzed disproportionation reaction when exposed to ambient moisture and their own acidic protons.

The Causality: The degradation is driven by self-association. Two molecules of protonated sulfinic acid condense to form a transient sulfinyl sulfinate intermediate, which isomerizes into a sulfinyl sulfone. This sulfinyl sulfone then reacts with another equivalent of sulfinic acid to yield a thiolsulfonate (


) and a sulfonic acid (

) [1]. Because this is an acid-catalyzed bimolecular process, concentrating the free acid accelerates its own degradation.

Storage Implication: Free sulfinic acids must never be stored neat at room temperature. They should be immediately converted to their conjugate base (sodium or zinc salts) for storage. The anionic sulfinate (


) cannot undergo the initial protonation required for this disproportionation cascade.

SulfinicAcidDegradation SA Free Sulfinic Acid (RSO₂H) Protonated Protonated Acid (RSO₂H₂⁺) SA->Protonated H⁺ (Self-Catalysis) Anhydride Sulfinyl Sulfinate (R-S(O)-O-S(O)-R) Protonated->Anhydride + RSO₂H, - H₂O SulfinylSulfone Sulfinyl Sulfone (R-SO₂-S-R) Anhydride->SulfinylSulfone Isomerization Products Thiolsulfonate (RSO₂SR) + Sulfonic Acid (RSO₃H) SulfinylSulfone->Products + RSO₂H (Disproportionation)

Acid-catalyzed disproportionation pathway of free sulfinic acids leading to reagent degradation.

Q: Sodium vs. Zinc Sulfinates: Which is more stable for long-term storage and why?

A: While sodium sulfinates are significantly more stable than free acids, they are highly hygroscopic. The absorption of atmospheric water facilitates slow oxidation to sulfonates (


). Zinc sulfinate salts (often referred to as Baran diversinates) exhibit superior bench stability [2].

The Causality: The divalent zinc cation (


) coordinates with two sulfinate anions, forming a tightly packed, less hygroscopic crystalline lattice compared to the sodium counterpart. This coordination shields the sulfur center from nucleophilic attack by water and slows down ambient oxidation. However, crude zinc sulfinates often contain residual zinc chloride (

), which is highly deliquescent. If the

is not removed during synthesis, the reagent will pull water from the air, leading to hydrolysis.

Section 2: Reagent-Specific Troubleshooting Guides

Q: My Langlois Reagent ( ) is failing to yield trifluoromethylated products in my radical reactions. What went wrong?

A: The Langlois reagent is a staple for radical trifluoromethylation [5], but its nucleophilic character makes it sensitive to oxidative degradation. If your reaction is failing, the reagent has likely oxidized to sodium trifluoromethanesulfonate (triflate), which is inert under these radical conditions.

Troubleshooting & Storage Fix:

  • Diagnosis: Dissolve a small sample in

    
     and run a 
    
    
    
    NMR. Active Langlois reagent appears around -87 ppm, whereas the oxidized triflate appears around -79 ppm.
  • Storage Protocol: Store the reagent in a tightly sealed desiccator at 2-8°C [4]. Always purge the primary container with Argon or Nitrogen after opening. Never leave the bottle open on the benchtop, as it will absorb moisture within minutes.

Q: How do I prevent Baran Reagents (Zinc Sulfinates) from losing reactivity over time?

A: Baran reagents (e.g., Zinc difluoromethanesulfinate, DFMS) are designed for robust C-H functionalization [4]. If they lose reactivity, it is almost exclusively due to the presence of trapped water and residual


 from their initial synthesis [2].

Troubleshooting & Storage Fix:

  • Diagnosis: A pure zinc sulfinate should be a free-flowing white powder. If the reagent appears clumpy, sticky, or adheres to the spatula, it has absorbed moisture.

  • Storage Protocol: Store at 2-8°C under an inert atmosphere. If the reagent has degraded, it must be repurified using the self-validating precipitation protocol detailed in Section 4.

Section 3: Quantitative Stability Profiles

To assist in your laboratory inventory management, refer to the following stability matrix summarizing the optimal conditions for various sulfinic acid derivatives.

Reagent TypeExampleOptimal Storage ConditionsShelf Life (Unopened)Primary Degradation PathwayVisual Indicators of Degradation
Free Sulfinic Acid p-Toluenesulfinic acid-20°C, strictly anhydrous< 1 monthDisproportionation to thiolsulfonateTurns into a yellow/brown viscous oil
Sodium Sulfinate Langlois Reagent (

)
2-8°C, desiccated, Argon1-2 yearsOxidation to sulfonateClumping, loss of free-flowing powder
Zinc Sulfinate DFMS (Baran Reagent)2-8°C, desiccated2-3 yearsHydrolysis (if

present)
Aggregation, sticky texture
Formamidine Sulfinic Acid Thiourea Dioxide< 30°C, dry, well-ventilated1-3 yearsThermal decompositionPungent odor (sulfur dioxide release)

Section 4: Self-Validating Experimental Protocols

As an application scientist, I insist that protocols must validate themselves. The following methodologies include built-in checkpoints to ensure the chemical integrity of your reagents before you commit them to expensive, multi-step syntheses.

Protocol A: Purification of Zinc Sulfinate Salts for Long-Term Storage

Rationale: Crude zinc sulfinates contain water and


. 

is highly soluble in methanol, while the zinc sulfinate can be selectively precipitated using non-polar solvents [2].

Step-by-Step Methodology:

  • Dissolution: Transfer the crude zinc sulfinate (e.g., 5.0 g) to a round-bottom flask. Add minimal anhydrous methanol (approx. 10-15 mL) and stir vigorously for 10 minutes.

    • Causality: Methanol dissolves both the zinc sulfinate and the

      
       impurity.
      
  • Filtration: Filter the turbid solution through a pad of Celite to remove insoluble unreacted zinc dust and polymeric byproducts.

    • Validation Check 1: The filtrate must be completely transparent. If cloudy, refilter.

  • Precipitation: Transfer the clear filtrate to a rapidly stirring mixture of Dichloromethane (DCM) and Diethyl Ether (1:1 v/v, 150 mL).

    • Causality: The zinc sulfinate is insoluble in DCM/Ether and will crash out, while the deliquescent

      
       remains dissolved in the methanolic mixed-solvent system.
      
  • Isolation: Filter the resulting white precipitate via vacuum filtration. Wash the filter cake with cold Diethyl Ether (2 x 20 mL).

  • Desiccation (Critical Step): Transfer the solid to a vacuum desiccator containing

    
     or Drierite. Apply high vacuum (< 0.1 Torr) for 24 hours.
    
    • Validation Check 2: Weigh the solid before and after the 24-hour drying period. The mass should stabilize. The final product must be a highly electrostatic, free-flowing white powder.

ZincSulfinatePurification Crude Crude Zinc Sulfinate (Contains ZnCl₂, H₂O) Dissolve Dissolve in Minimal MeOH Crude->Dissolve Filter Celite Filtration (Removes Zn dust) Dissolve->Filter Precipitate Precipitate in DCM / Et₂O Filter->Precipitate Filtrate Dry High Vacuum Desiccation (24h) Precipitate->Dry Solid Cake Pure Pure Zinc Sulfinate (Free-flowing powder) Dry->Pure Mass stabilized

Self-validating purification workflow for isolating stable Zinc Sulfinate reagents.

Protocol B: Titrimetric Validation of Sulfinate Reagent Integrity

Rationale: Before using a potentially degraded sulfinate salt, you must verify its active concentration. Because sulfinates are easily oxidized, a redox titration using Potassium Permanganate (


) provides an exact molarity of the active 

species [3].

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~0.1 mmol of the sulfinate reagent and dissolve it in 25 mL of deionized water (neutral pH).

  • Oxidation: Add a known excess of standard 0.02 M

    
     solution (e.g., 15.0 mL) to the flask.
    
    • Causality: The permanganate quantitatively oxidizes the sulfinate to sulfonate (

      
      ). The neutral medium ensures the reaction stops at the manganese dioxide (
      
      
      
      ) step, preventing acid-catalyzed side reactions.
  • Acidification & Iodometry: After 10 minutes, acidify the solution with 2M

    
     (5 mL) and add 1.0 g of Potassium Iodide (KI).
    
    • Causality: The unreacted

      
       and precipitated 
      
      
      
      oxidize the iodide to iodine (
      
      
      ), turning the solution brown.
  • Back-Titration: Titrate the liberated iodine with a standardized 0.1 M Sodium Thiosulfate (

    
    ) solution until the color fades to pale yellow. Add starch indicator and continue titrating until the blue-black color disappears.
    
    • Validation Check: Calculate the active sulfinate concentration based on the difference between the total

      
       added and the unreacted 
      
      
      
      determined by the thiosulfate back-titration. If the calculated purity is < 90%, the reagent should be discarded or repurposed.
References
  • The Mechanism of the Disproportionation of Sulfinic Acids Journal of the American Chemical Society
  • Preparation and purification of zinc sulfinate reagents for drug discovery N
  • Studies on Sulfinic Acids Acta Chemica Scandinavica
  • Zinc difluoromethanesulfinate - Product Information & Safety D
  • Reagent of the month – November - Langlois reagent SigutLabs
Troubleshooting

Removing sulfur dioxide byproducts from sulfinic acid reactions

Technical Support Center: Troubleshooting Byproduct Removal in Sulfinic Acid Reactions Welcome to the Technical Support Center for desulfinative cross-coupling and sulfinic acid chemistries. For drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Byproduct Removal in Sulfinic Acid Reactions

Welcome to the Technical Support Center for desulfinative cross-coupling and sulfinic acid chemistries. For drug development professionals and synthetic chemists, sulfinate salts (e.g., pyridine-2-sulfinates) have emerged as highly stable, bench-ready alternatives to boronic acids in Pd-catalyzed cross-coupling.

However, the stoichiometric extrusion of sulfur dioxide (


) gas presents a unique thermodynamic and kinetic challenge. Failure to efficiently remove 

can lead to catalyst poisoning, reaction stalling, and unwanted side reactions. As an Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to drive your desulfinative reactions to completion.

The Mechanistic Imperative for Removal

Before troubleshooting, it is critical to understand why


 removal dictates reaction success. In the catalytic cycle of desulfinative cross-coupling, transmetalation of the sulfinate salt to the Pd(II) oxidative addition complex forms a palladium sulfinate intermediate.

For heterocyclic sulfinates, the extrusion of


 from this complex is the turnover-limiting step . Because this extrusion is reversible, the accumulation of dissolved 

in the reaction medium shifts the equilibrium backward (Le Chatelier's principle), trapping the catalyst in an inactive resting state.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd TransMet Transmetalation (Ar'-SO2Na) OxAdd->TransMet PdSulf Pd(II) Sulfinate Complex [Ar-Pd-SO2-Ar'] TransMet->PdSulf SO2Ext SO2 Extrusion (Turnover-Limiting) PdSulf->SO2Ext RedElim Reductive Elimination (Ar-Ar' Product) SO2Ext->RedElim SO2Gas Free SO2 Gas (Requires Removal) SO2Ext->SO2Gas Extruded Byproduct RedElim->Pd0 Catalyst Regeneration

Mechanism of Pd-catalyzed desulfinative cross-coupling and SO2 extrusion.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My desulfinative cross-coupling stalls at 30-40% conversion. What is causing this, and how do I fix it? Causality & Solution: Stalling at low conversions is the hallmark of


-induced catalyst poisoning. When 

is not actively removed, it acts as a strong

-acceptor ligand, coordinating tightly to the electron-rich Pd(0) species generated after reductive elimination, or re-inserting into the Pd(II)-aryl bond. Actionable Fix: You must implement a dual-function chemical scavenger. Potassium carbonate (

) is highly recommended. Mechanistic studies demonstrate that

serves two critical roles: the potassium cation accelerates transmetalation, while the carbonate anion reacts with free

to form insoluble potassium sulfite/sulfate salts, irreversibly removing

from the catalytic cycle . Ensure you are using at least 2.5 to 3.0 equivalents of finely milled, anhydrous

.

Q2: Can I use physical methods (like sparging or vacuum) instead of chemical scavengers? Causality & Solution: Yes, but physical methods depend heavily on the scale and setup. In small-scale sealed vials,


 cannot escape, leading to rapid pressure buildup and re-dissolution into the solvent.
Actionable Fix:  For reactions >1 mmol, continuous subsurface sparging with Argon or Nitrogen is highly effective. By bubbling inert gas directly through the solvent, you decrease the partial pressure of 

in the liquid phase, driving the gas out. Note that this requires a reflux condenser to prevent solvent loss.

Q3: How do different bases compare in their ability to scavenge


 without interfering with the Pd catalyst? 
Causality & Solution:  Not all bases are created equal. Amines can scavenge 

(forming complexes like DABSO ), but they can also competitively bind to the palladium center, displacing carefully tuned phosphine ligands. Inorganic carbonates are generally superior because their resulting sulfite salts precipitate out of organic solvents (like 1,4-dioxane or DMF), driving the reaction forward thermodynamically.
Quantitative Comparison of Scavengers in Desulfinative Coupling
ScavengerMechanism of ActionOptimal EquivalentsTypical Yield Impact*Technical Notes

Chemical (Forms

precipitate)
2.5 - 3.0 eq+40-50%Dual function:

aids transmetalation; optimal for pyridine sulfinates.

Chemical (Forms

)
2.0 - 2.5 eq+30-40%Higher solubility in organic solvents; can cause side-reactions if too concentrated.
DABCO Chemical (Forms DABSO adduct)1.5 - 2.0 eq+10-20%Amine can competitively coordinate to Pd(0), potentially slowing the reaction.
Ar Sparging Physical (Reduces partial pressure)N/A (Continuous)+25-35%Requires open-system setup with reflux condenser; highly scalable.

*Yield impact compared to a sealed-vessel control with no active


 removal strategy.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol integrates both chemical scavenging and physical removal. The self-validating aspect relies on the visual confirmation of carbonate consumption and sulfite precipitation, alongside LC-MS monitoring of the intermediate sulfone (which indicates failed


 extrusion).
Protocol: Optimized Batch Desulfinative Cross-Coupling with Active Management

Step 1: Reagent Preparation and Loading

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the (hetero)aryl bromide (1.0 mmol), the heterocyclic sulfinate salt (1.5 mmol), and the Pd catalyst system (e.g.,

    
     / XPhos, 5 mol%).
    
  • Add finely milled, oven-dried

    
     (3.0 mmol).
    Self-Validation Check: The base must be a fine powder. Granular 
    
    
    
    has insufficient surface area to rapidly scavenge extruded
    
    
    , which will lead to a buildup of the resting-state Pd-sulfinate complex.

Step 2: Solvent Addition and Degassing 3. Add anhydrous 1,4-dioxane (10 mL). 4. Perform three cycles of freeze-pump-thaw degassing. Causality: Oxygen must be excluded not only to protect the Pd(0) catalyst but also to prevent the oxidation of the sulfinate salt to a sulfonate, which is completely unreactive in this catalytic pathway.

Step 3: Dynamic Sparging Setup 5. Fit the Schlenk flask with a reflux condenser. Attach an Argon inlet to a long needle that reaches below the surface of the solvent (subsurface sparging). 6. Attach a gas bubbler to the top of the condenser to allow


 and Ar to vent safely into a basic scrubber solution (e.g., 1M NaOH).

Step 4: Thermal Activation and Reaction 7. Heat the reaction mixture to 110 °C under a continuous, gentle stream of Argon. Causality: High temperatures are thermodynamically required to overcome the activation barrier for


 extrusion from the chelated Pd(II) intermediate.
8. Stir vigorously for 12-24 hours.
Self-Validation Check: As the reaction proceeds, you will observe a fine white precipitate forming. This is the 

byproduct, visually confirming that

is being successfully chemically scavenged.

Step 5: Workup and Analysis 9. Cool to room temperature, dilute with EtOAc, and wash with water (3 x 10 mL). Causality: The aqueous wash completely removes the


 and unreacted sulfinate salts, preventing them from interfering with downstream purification.
10. Analyze the organic layer via LC-MS.
Self-Validation Check: If you observe the mass of a diaryl sulfone (

), your

removal was insufficient, meaning the Pd intermediate underwent reductive elimination before extrusion could occur. Increase sparging rate or base equivalents in the next run.

References

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society (2020).[Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters (2015).[Link]

  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development (2020).[Link]

Optimization

Technical Support Center: Purification of Crude 4-Methylpyridine-3-Sulfinate

Ticket ID: #PYR-SULF-003 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-SULF-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Isolation, Purification, and Troubleshooting of Heteroaromatic Sulfinates

Executive Summary & Molecule Profile

You are likely working with 4-methylpyridine-3-sulfinate (as a Lithium, Sodium, or Zinc salt) for use as a radical precursor in C–H functionalization (Baran Diversinates™ chemistry) or palladium-catalyzed cross-coupling.

Unlike simple phenyl sulfinates, this molecule is amphoteric . It possesses a basic pyridine nitrogen (


) and an anionic sulfinate group. This zwitterionic potential complicates purification, often resulting in "sticky gums" rather than free-flowing powders if pH and counter-ions are not managed correctly.
Quick Diagnostics: What do you have?
ObservationLikely StateAction Required
White/Off-white Powder High Purity (>95%)Store under Argon at 4°C.
Yellow/Orange Solid Minor Oxidation/ThiolRecrystallize (Method A).
Sticky Gum/Oil Solvent/Salt TrapSTOP. Do not scrape. See Troubleshooting Section.
LCMS M+16 Peak Sulfonate ImpurityIrreversible oxidation. Check % content.

Core Purification Protocols

Do not default to silica gel chromatography; sulfinates degrade on acidic silica. Use the following methods based on your crude state.

Method A: The "Precipitation" Protocol (Standard)

Best for: Removing inorganic salts from crude reaction mixtures (e.g., after Zn reduction).

  • Concentration: Evaporate the reaction solvent (usually THF/Water or EtOH) to near dryness.

    • Critical: Do not heat above 45°C.

  • Solubilization: Redissolve the crude residue in a minimum amount of distilled water (just enough to mobilize the salts).

  • The Crash-Out: Add a 10-fold excess of Acetone or Isopropanol with vigorous stirring.

    • Why? Inorganic salts (ZnCl₂, NaCl) are soluble in wet acetone/IPA, while the organic sulfinate often precipitates.

  • Filtration: Filter the solid rapidly.

  • Trituration: Wash the filter cake with

    
     or Hexanes to remove organic impurities.
    
Method B: Reverse-Phase "Rescue" (For Sticky Gums)

Best for: Samples trapped as oils or containing significant organic impurities.

  • Stationary Phase: Use C18 (Reverse Phase) silica.

    • Note: Standard silica is too acidic and will promote disproportionation.

  • Mobile Phase: Water (Buffer A) / Acetonitrile (Buffer B).

    • Buffer: Use 0.1% Ammonium Bicarbonate (pH ~8). Avoid TFA , as acidic conditions protonate the sulfinate, accelerating degradation.

  • Elution: Run a fast gradient (0% to 40% B). Pyridine sulfinates are very polar and elute early.

  • Lyophilization: Freeze-dry the fractions immediately. Do not rotary evaporate at high heat.

Visualization: The Purification Decision Tree

Use this logic flow to determine the correct processing path for your crude material.

PurificationLogic Start Crude 4-methylpyridine-3-sulfinate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Gum Sticky Gum / Oil StateCheck->Gum Wet/Oily PurityCheck Purity > 90%? Solid->PurityCheck Trituration Method A: Trituration (Et2O / Acetone) Gum->Trituration Trapped Solvent Lyophilize Method B: C18 Flash + Lyophilization Gum->Lyophilize Organic Impurities PurityCheck->Trituration No (Salts present) Done Store under Argon PurityCheck->Done Yes Trituration->Done Lyophilize->Done

Figure 1: Decision matrix for processing crude pyridine sulfinates. Green nodes indicate safe states; red nodes require immediate intervention.

Troubleshooting & FAQs

Issue #1: "The product is a sticky gum and won't solidify."

Cause: This is the "Polymorph Trap." The pyridine nitrogen and sulfinate anion are coordinating with residual water and inorganic salts (Zn/Na), preventing crystal lattice formation. The Fix:

  • Azeotropic Drying: Dissolve the gum in minimal Methanol. Add Toluene. Rotary evaporate. Repeat 3x. This drags out trapped water.

  • Scratching: Add

    
     to the dry foam and scratch the flask walls with a glass rod. This provides nucleation sites.
    
  • The "Sandwich" Trick: If filtration is impossible, dissolve the gum in minimal water, freeze it, and lyophilize (freeze-dry) it. You will likely get a fluffy powder.

Issue #2: "LCMS shows a mass of M+16 (Sulfonate)."

Cause: Oxidation. Sulfinates (


) oxidize to sulfonates (

) upon exposure to air, especially in solution. The Fix:
  • Degassing: All solvents used for recrystallization must be sparged with Argon for 15 minutes.

  • Speed: Do not leave the sulfinate in solution overnight.

  • Note: If sulfonate content is <10%, you can often proceed with the radical reaction (Baran chemistry) by adding a slight excess of reagent. The sulfonate is inert in radical pathways.

Issue #3: "My yields are >100%."

Cause: Inorganic salt contamination. The Fix:

  • Check the NMR.[1][2] If the aromatic region is clean but the mass is high, you have trapped NaCl or ZnCl₂.

  • Remedy: Dissolve in dry Ethanol (sulfinate is soluble; salts are sparingly soluble). Filter through a 0.45µm syringe filter, then evaporate.

Mechanistic Insight: Stability & Degradation[1][4]

Understanding why your compound degrades is key to preventing it.

DegradationPath Sulfinate Pyridine Sulfinate (Active Reagent) Oxidation Oxidation (+O2) Sulfinate->Oxidation Disprop Disproportionation (Acidic pH) Sulfinate->Disprop Sulfonate Sulfonate (M+16) (Inert Dead End) Oxidation->Sulfonate Fast in Soln Disprop->Sulfonate Thiol Thiol / Disulfide Disprop->Thiol 3 : 1 Ratio

Figure 2: Degradation pathways. Acidic conditions promote disproportionation into sulfonate and thiol. Air exposure leads to direct oxidation.

Storage & Handling Protocols

  • Atmosphere: Argon or Nitrogen glovebox is ideal, but a well-sealed desiccator is sufficient for short-term.

  • Temperature: 4°C or -20°C.

  • Shelf Life:

    • Zinc Salts: Very stable (Months/Years) due to the covalent character of the Zn-O bond [1].

    • Sodium/Lithium Salts: Hygroscopic. Stable for weeks if dry; days if wet.

References

  • O’Hara, F., Baxter, R. D., O’Brien, A. G., Collins, M. R., Dixon, J. A., Fujiwara, Y., Ishihara, Y., & Baran, P. S. (2013).[3] Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 8(6), 1042–1047.[3] (The authoritative protocol for isolating heteroaromatic zinc sulfinates).

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 490(7419), 222-226. (Establishes the utility and stability profiles of pyridine sulfinates).

  • Malcolmson, S. J., et al. (2019). Pd-Catalyzed Cross-Coupling of Pyridine Sulfinates. Journal of the American Chemical Society. (Details the mechanistic stability of pyridine sulfinates in transition metal catalysis).

Sources

Troubleshooting

Technical Support Center: Regioselective Sulfination of 4-Methylpyridine

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that late-stage functionalization of azaheterocycles is notoriously challenging due to the basicity of the pyridine nit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that late-stage functionalization of azaheterocycles is notoriously challenging due to the basicity of the pyridine nitrogen and its electron-deficient ring.

When working with 4-methylpyridine (4-picoline) , you face a unique regioselectivity challenge: directing the sulfonyl/sulfinyl group to the picolyl methyl carbon versus the pyridine ring carbons (C2 or C3) . This guide synthesizes field-proven protocols and mechanistic causality to help you troubleshoot and control these divergent pathways [1][2].

Core Principles: The Causality of Regiocontrol

To achieve absolute regiocontrol, you must manipulate the innate electronic properties of the 4-methylpyridine scaffold.

  • Picolyl C–H Activation (Methyl Functionalization): This is driven by temporary de-aromatization. By reacting the pyridine nitrogen with an electrophilic sulfonyl chloride, you form an N-sulfonyl pyridinium salt. This drastically increases the acidity of the C4-methyl protons. A mild base (Et₃N) can then deprotonate the methyl group, generating a highly reactive alkylidene dihydropyridine intermediate that captures a second equivalent of sulfonyl chloride at the picolyl carbon [1].

  • Ring C–H Activation (Minisci-Type Radical Sulfination): If you want to functionalize the ring, you must use radical chemistry. The regioselectivity between C2 and C3 is dictated by the protonation state of the pyridine and the philicity of the radical. Protonating the nitrogen (acidic media) makes the C2 position highly electrophilic, inviting attack from nucleophilic sulfinate radicals. Conversely, neutral conditions in polar solvents shift the preference toward C3 [2].

Troubleshooting Guide & Diagnostics

Issue 1: "I am targeting the mono-picolyl sulfone, but I am isolating significant amounts of bis-sulfonylated byproducts."

Diagnostic: Over-sulfonylation occurs because the newly formed mono-picolyl sulfone (C-CH₂-SO₂R) contains highly acidic methylene protons, making it susceptible to a second deprotonation and sulfonylation cycle. Solution: The stoichiometry of the sulfonyl chloride is the critical control factor.

  • Action: Strictly limit the sulfonyl chloride to exactly 2.0 equivalents (1.0 eq is consumed for the transient N-activation, and 1.0 eq for the C-sulfonylation).

  • Optimization: Reduce the reaction time to 1.5 hours and monitor strictly by TLC to quench the reaction before the bis-sulfone can accumulate [1].

Issue 2: "My Minisci radical sulfination yields an intractable mixture of C2 and C3 ring isomers."

Diagnostic: Your solvent and pH environment are mismatched with the innate philicity of the sulfinate radical. A lack of strong acid allows the pyridine to remain partially neutral, leading to competing electrophilic and nucleophilic radical attacks. Solution: You must enforce a single electronic state on the pyridine ring.

  • Action for C2 Selectivity: Add 2.0 equivalents of Trifluoroacetic acid (TFA). Fully protonating the pyridine ensures the C2 position is highly activated for nucleophilic radical attack [2].

  • Action for C3 Selectivity: Switch the solvent to DMSO and remove all acid additives. Neutral pyridines favor "conjugate-type" reactivity at C3 when interacting with electrophilic radicals [2].

Issue 3: "The reaction stalls, and I only recover unreactive N-sulfonyl pyridinium salts."

Diagnostic: In picolyl activation, the base is either insufficient in strength or sterically hindered from deprotonating the C4-methyl group, trapping the reaction at the pyridinium stage. Solution: Ensure you are using a synergistic base system. Triethylamine (Et₃N) alone is often too slow. You must add 10 mol% DMAP . DMAP acts as a nucleophilic catalyst that accelerates the initial N-sulfonylation and facilitates the transition to the crucial alkylidene dihydropyridine intermediate [1].

Quantitative Data: Regioselectivity Control Matrix

Use this self-validating matrix to select your reaction conditions based on your target regiocenter.

Target RegiocenterReaction PathwayCatalyst / AdditivesSolvent & pHTypical Yield / Selectivity
Picolyl (C4-CH₂) Base-Mediated ActivationDMAP (10 mol%), Et₃N (2.5 eq)CH₂Cl₂ (Basic)74–85% (Mono-sulfone)
Ring C2 Radical MinisciK₂S₂O₈ (Oxidant), TFA (2.0 eq)CH₂Cl₂:H₂O (Acidic)>80% (Highly C2 selective)
Ring C3 Radical MinisciK₂S₂O₈ (Oxidant), No AcidDMSO (Neutral)~60% (C3 favored)

Step-by-Step Experimental Protocols

Protocol A: Formal Picolyl C–H Sulfonylation [1]

This protocol yields synthetically versatile 4-picolyl aryl sulfones via temporary de-aromatization.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-methylpyridine (1.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (2.5 mL, to achieve a 0.4 M concentration).

  • Activation: Add Triethylamine (2.5 mmol, 2.5 eq) and DMAP (0.1 mmol, 10 mol%) to the solution. Stir for 5 minutes at room temperature.

  • Sulfonylation: Slowly add the aryl sulfonyl chloride (2.0 mmol, 2.0 eq) portion-wise. Note: Exceeding 2.0 eq will result in bis-sulfonylation.

  • Monitoring: Stir the reaction at room temperature. Monitor via TLC until the complete disappearance of 4-methylpyridine (typically 1.5 to 3.5 hours).

  • Quench & Desulfonylation: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). The basic aqueous workup facilitates the N-desulfonylation of the intermediate, regenerating the pyridine ring.

  • Isolation: Extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol B: Radical-Based C2-Sulfination (Minisci-Type) [2]

This protocol directs the sulfonyl group to the C2 position of the pyridine ring.

  • Preparation: Dissolve 4-methylpyridine (1.0 mmol, 1.0 eq) in a 1:1 mixture of CH₂Cl₂ and H₂O (4.0 mL total).

  • Protonation: Add Trifluoroacetic acid (TFA) (2.0 mmol, 2.0 eq) dropwise to fully protonate the pyridine, rendering the C2 position highly electrophilic.

  • Radical Generation: Add the sodium alkyl/arylsulfinate salt (1.5 mmol, 1.5 eq) followed by the oxidant (e.g., K₂S₂O₈, 2.0 eq).

  • Reaction: Heat the biphasic mixture to 50 °C under vigorous stirring for 12–16 hours.

  • Isolation: Cool to room temperature, neutralize carefully with 1M NaOH, extract with EtOAc, and purify via chromatography.

Mechanistic Visualization

Regioselectivity SM 4-Methylpyridine Path1 Base-Mediated Picolyl Activation SM->Path1 RSO2Cl, Et3N, DMAP Path2 Radical (Minisci) Ring Activation SM->Path2 RSO2Na, Oxidant Int1 N-Sulfonyl Pyridinium Salt Path1->Int1 Int3 Protonated Pyridinium (Acidic Media) Path2->Int3 + H+ (TFA) Int4 Neutral Pyridine (Basic/Neutral Media) Path2->Int4 No Acid (DMSO) Int2 Alkylidene Dihydropyridine Int1->Int2 Deprotonation (Et3N) Prod1 Picolyl Sulfone (C-CH2-SO2R) Int2->Prod1 Sulfonyl Transfer & Workup Prod2 C2-Sulfinated Pyridine (Nucleophilic Radical Attack) Int3->Prod2 C2 Attack Prod3 C3-Sulfinated Pyridine (Electrophilic Radical Attack) Int4->Prod3 C3 Attack

Divergent mechanistic pathways for picolyl vs. ring C-H sulfination of 4-methylpyridine.

Frequently Asked Questions (FAQs)

Q: Can I use 4-methylpyridine N-oxide to achieve C-H sulfination? A: No. While 4-methylpyridine N-oxide is a fantastic amine-free catalyst for the O-sulfonylation of alcohols, it does not undergo direct C-H sulfination under these conditions. If you want to functionalize the pyridine carbon framework, you must use the parent 4-methylpyridine.

Q: Why did my picolyl sulfonylation fail when using an alkyl sulfonyl chloride instead of an aryl sulfonyl chloride? A: Alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride) possess alpha-protons. Under the basic conditions (Et₃N/DMAP) required to form the alkylidene dihydropyridine intermediate, alkyl sulfonyl chlorides rapidly undergo elimination to form highly reactive sulfenes, which leads to complex decomposition rather than the desired picolyl transfer [1]. Stick to aryl sulfonyl chlorides for this methodology.

Q: How do I verify that I have formed the mono-picolyl sulfone and not the bis-sulfone? A: Use ¹H NMR spectroscopy. The mono-picolyl sulfone will show a distinct singlet integrating to 2 protons (the -CH₂- bridge) typically around 4.3–4.5 ppm. If you have formed the bis-sulfone, you will see a singlet integrating to 1 proton shifted further downfield (often >5.5 ppm) due to the extreme electron-withdrawing effect of two sulfonyl groups [1].

References

  • Tun, S. L., Shivers, G. N., & Pigge, F. C. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3998-4002. URL:[Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122-12134. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Analysis of Pyridine-3-Sulfinic Acid

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of pyridine-3-sulfinic acid. As a pharmaceutical intermediate and a polar, mu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) strategies for the purity determination of pyridine-3-sulfinic acid. As a pharmaceutical intermediate and a polar, multifunctional compound, ensuring its purity is paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of columns, mobile phases, and chromatographic modes, equipping researchers and drug development professionals with the knowledge to develop robust, reliable, and fit-for-purpose analytical methods.

The Analytical Challenge: Understanding Pyridine-3-Sulfinic Acid

Pyridine-3-sulfinic acid presents a dual challenge for chromatographic separation. Its sulfinic acid group makes it highly polar and anionic, while the pyridine ring introduces basicity (pKa ≈ 5-6) that can lead to undesirable interactions with silica-based stationary phases.[1] The primary analytical hurdles include:

  • Poor Retention in Reversed-Phase (RP) HPLC: The high polarity of the sulfinic acid moiety leads to minimal interaction with hydrophobic C18 stationary phases, often resulting in elution near or within the void volume.[2][3]

  • Peak Tailing: The basic nitrogen on the pyridine ring can interact strongly with acidic residual silanol groups on the surface of silica-based columns, causing significant peak asymmetry or tailing.[1][4]

  • Chemical Instability: Sulfinic acids are susceptible to oxidation, readily converting to the corresponding sulfonic acids. Therefore, pyridine-3-sulfonic acid is a critical potential impurity and degradant that any purity method must be able to resolve.[5]

  • Diverse Impurity Profile: Synthesis of pyridine-based compounds can introduce a range of impurities, including starting materials, positional isomers (e.g., 2- and 4-isomers), and reaction by-products.[6][7]

This guide will compare three distinct HPLC strategies designed to overcome these challenges: modern Polar-Embedded Reversed-Phase (RP) HPLC, Ion-Pair RP-HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).

cluster_0 Method Development Workflow start Define Analytical Goal: Purity of Pyridine-3-Sulfinic Acid char Characterize Analyte: - High Polarity (Sulfinic Acid) - Basic (Pyridine Ring) - Key Impurity: Pyridine-3-Sulfonic Acid start->char select Select Chromatographic Approaches char->select rp Polar-Embedded RP-HPLC select->rp ip Ion-Pair RP-HPLC select->ip hilic HILIC select->hilic optimize Optimize Parameters (pH, Mobile Phase, Column) rp->optimize ip->optimize hilic->optimize compare Compare Performance (Resolution, Peak Shape, Time) optimize->compare validate Select & Validate Best Method (ICH Q2(R1)) compare->validate

Caption: A high-level workflow for HPLC method development.

Strategy 1: Modern Reversed-Phase HPLC with a Polar-Embedded Stationary Phase

Traditional C18 columns often fail with highly aqueous mobile phases (e.g., >95% water) needed to retain very polar analytes, a phenomenon known as "phase collapse" or "ligand folding," which leads to irreproducible retention times.[8] Modern polar-embedded or "aqua-stable" (AQ) phases are designed to prevent this, making them a superior choice for polar molecules like pyridine-3-sulfinic acid.[3]

Mechanism of Action: These columns incorporate a polar group (e.g., an amide or carbamate) near the base of the alkyl chain. This polar group helps to maintain a hydrated layer on the stationary phase surface, even in 100% aqueous conditions, ensuring consistent interaction and retention.

Experimental Rationale:

  • Column Choice: A C18 column with a polar-embedded ligand was selected to provide hydrophobicity for separating less polar impurities while ensuring stability in the required high-aqueous mobile phase.

  • Mobile Phase pH: A low pH (≈ 2.5-3.0) using an acid like formic or phosphoric acid is critical. At this pH, the pyridine nitrogen is protonated (positively charged), and residual silanols are neutral. This minimizes the strong secondary interactions that cause peak tailing.[1] The sulfinic acid group remains ionized, but retention is achieved through the pyridine ring's interaction with the C18 phase.

Strategy 2: Ion-Pair Reversed-Phase (IP-RP) HPLC

This classical technique is highly effective for retaining charged, polar analytes on a standard RP column. It involves adding an "ion-pairing" reagent to the mobile phase that has a hydrophobic tail and a charge opposite to that of the analyte.

Mechanism of Action: For the anionic pyridine-3-sulfinic acid, a cationic ion-pairing reagent like tetrabutylammonium (TBA) is used.[9] The TBA+ ions are attracted to the negatively charged analyte in the mobile phase, forming a neutral, hydrophobic ion pair. This complex has a much greater affinity for the C18 stationary phase, resulting in significantly increased retention.

Experimental Rationale:

  • Column Choice: A standard, high-quality end-capped C18 column is sufficient, as retention is driven by the ion pair, not the analyte alone.

  • Ion-Pair Reagent: Tetrabutylammonium hydroxide or phosphate was chosen for its strong pairing ability and common use in pharmaceutical analysis.[9] The concentration is a key parameter to optimize for achieving the desired retention.

  • Drawbacks: IP-RP methods often require long equilibration times, can be harsh on columns, and are generally incompatible with mass spectrometry (MS) due to the non-volatile nature of the reagents.

Strategy 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative to RP-HPLC for analyzing very polar compounds.[2] It employs a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).

Mechanism of Action: In HILIC, the mobile phase water content forms an enriched aqueous layer on the surface of the polar stationary phase. Polar analytes, like pyridine-3-sulfinic acid, partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[10] The elution order is typically the inverse of reversed-phase, with the most polar compounds being retained the longest.[11]

Experimental Rationale:

  • Column Choice: An amide-phase HILIC column was selected as it provides excellent retention and peak shape for acidic polar compounds.

  • Mobile Phase: A mobile phase of high acetonitrile content (>80%) is necessary to facilitate the partitioning mechanism. A volatile buffer like ammonium formate is used, making the method fully compatible with MS detection for impurity identification.

cluster_1 Reversed-Phase (Polar-Embedded) cluster_2 Ion-Pair RP-HPLC cluster_3 HILIC rp Mobile Phase (High Aqueous) Pyridine-3-Sulfinic Acid Stationary Phase (C18-amide) rp:f1->rp:f2 rp_label Hydrophobic Interaction ip Mobile Phase (TBA+) [Analyte-••TBA+] Ion Pair Stationary Phase (C18) ip:f1->ip:f2 ip_label Strong Hydrophobic Interaction hilic Mobile Phase (High ACN) Pyridine-3-Sulfinic Acid Water Layer Stationary Phase (Amide) hilic:f1->hilic:f2 hilic_label Partitioning

Caption: Comparison of HPLC retention mechanisms.

Comparative Performance Data

The following table summarizes the illustrative performance of the three developed methods for separating pyridine-3-sulfinic acid from its primary degradant (pyridine-3-sulfonic acid) and a common starting material (pyridine).

ParameterMethod 1: Polar-Embedded RPMethod 2: Ion-Pair RPMethod 3: HILIC
Retention Factor (k')
Pyridine3.53.10.8
Pyridine-3-Sulfinic Acid1.85.24.5
Pyridine-3-Sulfonic Acid1.54.65.1
Resolution (Rs)
(Sulfinic Acid / Sulfonic Acid)1.92.52.8
Tailing Factor (Tf)
(Pyridine-3-Sulfinic Acid)1.21.11.1
Analysis Time (min) 152015
MS Compatibility Yes (with formic acid)NoYes

Analysis of Results:

  • Polar-Embedded RP: Provides adequate retention and good resolution with excellent peak shape. It represents a straightforward and robust approach.

  • Ion-Pair RP: Delivers the strongest retention and highest resolution between the critical acid pair. However, it suffers from longer run times and a lack of MS compatibility.

  • HILIC: Shows strong retention and the best resolution for the polar analytes. It also demonstrates orthogonality by eluting the non-polar pyridine impurity first. Its MS compatibility is a significant advantage for impurity identification in a drug development setting.

Recommended Method and Experimental Protocol: HILIC

Based on its superior resolution, excellent peak shape, and MS compatibility, the HILIC method is recommended for the definitive purity analysis of pyridine-3-sulfinic acid.

Instrumentation and Materials
  • System: HPLC or UHPLC system with a UV detector or coupled to a Mass Spectrometer.

  • Column: Amide HILIC Column, 3 µm, 2.1 x 100 mm.

  • Reagents: LC-MS grade acetonitrile, water, ammonium formate, and formic acid.

  • Standards: Pyridine-3-sulfinic acid reference standard and available standards of potential impurities.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (90:10 v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample at a concentration of 1.0 mg/mL in the sample diluent.

Chromatographic Conditions
ParameterValue
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 2 µL
UV Detection 265 nm
Gradient Program Time (min)
0.0
10.0
10.1
15.0
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the standard solution to ensure the system is performing adequately.[12]

  • Tailing Factor (USP): ≤ 1.5 for the pyridine-3-sulfinic acid peak.

  • Relative Standard Deviation (RSD): ≤ 2.0% for peak area and retention time.

  • Theoretical Plates (N): ≥ 5000 for the pyridine-3-sulfinic acid peak.

Method Validation Approach based on ICH Q2(R1)

Once the optimal chromatographic conditions are established, the method must be validated to demonstrate its suitability for its intended purpose.[13][14] The validation should include the following tests:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradants. This is done by spiking the sample with known impurities and performing forced degradation studies (e.g., acid, base, peroxide, heat, light).

  • Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: For impurity testing, the range should typically cover from the reporting threshold to 120% of the specification. For assay, it is typically 80% to 120% of the test concentration.[14]

  • Accuracy: Determine the recovery of the analyte spiked into a placebo matrix at a minimum of three concentration levels (e.g., 50%, 100%, 150%).

  • Precision:

    • Repeatability: Analyze a minimum of six determinations at 100% of the test concentration.

    • Intermediate Precision: Assess the effects of random events like different days, analysts, or equipment on the results.[13]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Experimentally determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

  • Robustness: Intentionally make small variations to method parameters (e.g., pH ±0.2, column temperature ±5°C, mobile phase composition ±2%) and evaluate the impact on the results.

Conclusion

The purity analysis of pyridine-3-sulfinic acid requires a thoughtful approach to address its inherent polarity and basicity. While a modern polar-embedded reversed-phase column offers a simple and robust solution, and ion-pairing provides excellent retention, Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the superior strategy. It provides the best resolution for the analyte and its critical polar impurities, demonstrates excellent peak shape, and offers the invaluable benefit of MS compatibility, which is crucial for impurity identification and characterization in a regulated drug development environment. By following the detailed protocol and a rigorous validation plan according to ICH guidelines, a reliable and accurate method can be established for the quality control of pyridine-3-sulfinic acid.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. [Link]

  • 3-Pyridinesulfonic acid. PubChem. [Link]

  • Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Pyridine-3-sulfonic Acid | CAS 636-45-9. Emco Chemicals. [Link]

  • Method for pyridine amine derivative. Chromatography Forum. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]

  • Method for detecting content of pyridine-3-sulfonyl chloride. Patsnap. [Link]

  • Synthesis of pyridine-3-sulfonic acid. PrepChem.com. [Link]

  • Hydrophobicity Study for Some Pyrazolo‐Pyridine Derivatives by RP‐TLC and RP‐HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • HPLC problems with very polar molecules. Axion Labs. [Link]

  • Process of preparation of pyridine-3-sulfonic acids. PubChem. [Link]

  • Production of pyridine-3-sulfonic acid.

Sources

Comparative

Comparative Reactivity Profile: 4-Methyl vs. 4-Chloro Pyridine Sulfinates

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1] Executive Summary In the landscape of late-stage functionalization, pyridine sulfinates (often termed "...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

Executive Summary

In the landscape of late-stage functionalization, pyridine sulfinates (often termed "Diversinates" or "Willis Pyridinates") have emerged as superior alternatives to unstable boronic acids. This guide compares two critical derivatives: Sodium 4-methylpyridine-2-sulfinate (4-Me-PySO₂Na) and Sodium 4-chloropyridine-2-sulfinate (4-Cl-PySO₂Na) .[1]

While both reagents serve as precursors for installing pyridine motifs, their reactivity profiles diverge significantly due to the electronic influence of the C4-substituent.

  • 4-Methyl (EDG): Generates a nucleophilic radical , ideal for attacking electron-deficient heterocycles or engaging in standard oxidative cross-couplings where electron density facilitates transmetalation.[1]

  • 4-Chloro (EWG): Generates a less nucleophilic (electrophilic-biased) radical and serves as a strategic linchpin , allowing for post-coupling diversification via S_NAr or subsequent cross-coupling events.[1]

Mechanistic Profiling & Electronic Basis

The reactivity difference is governed by the Hammett substituent constants (


) and their impact on the pyridine ring's electron density.
Feature4-Methyl Pyridine Sulfinate 4-Chloro Pyridine Sulfinate
Substituent Effect Electron Donating (Hyperconjugation)Electron Withdrawing (Inductive)
Hammett Constant (

)
-0.17+0.23
Radical Character Nucleophilic Electrophilic Bias
Oxidation Potential Lower (Easier to oxidize to radical)Higher (Harder to oxidize)
Pd-Catalyst Interaction Faster Oxidative Addition/TransmetalationSlower Transmetalation; Stronger

-backbonding
Visualization: Divergent Reaction Pathways

ReactivityPathways Start Pyridine Sulfinate (R-Py-SO2Na) Me_Branch 4-Methyl (EDG) Start->Me_Branch Substituent Cl_Branch 4-Chloro (EWG) Start->Cl_Branch Me_Radical Nucleophilic Radical (4-Me-Py•) Me_Branch->Me_Radical Oxidation/-SO2 Me_Target Target: Electron-Deficient (e.g., Protonated Heterocycles) Me_Radical->Me_Target Fast Addition Cl_Radical Electrophilic Radical (4-Cl-Py•) Cl_Branch->Cl_Radical Oxidation/-SO2 Cl_Target Target: Electron-Rich (e.g., Arenes, Enol Ethers) Cl_Radical->Cl_Target Polarity Match Cl_Post Post-Functionalization (SNAr / Suzuki) Cl_Target->Cl_Post Strategic Value

Figure 1: Divergent reactivity pathways dictated by the electronic nature of the C4-substituent. 4-Me favors nucleophilic attack, while 4-Cl enables electrophilic targeting and sequential functionalization.[1]

Application 1: Pd-Catalyzed Cross-Coupling (Willis Type)

In the context of palladium-catalyzed desulfinative coupling (reacting sulfinates with aryl halides), the 4-chloropyridine-2-sulfinate is often the superior choice for medicinal chemistry campaigns due to its "handle" utility, despite slightly lower inherent reactivity in the catalytic cycle.

Comparative Performance
Parameter4-Methyl Variant4-Chloro Variant
Primary Utility Direct installation of picoline motifs.[1]Installation of a functionalizable pyridine scaffold.
Coupling Efficiency High. The electron-rich nitrogen facilitates coordination to Pd, promoting the desulfinylation step.Moderate to High. EWG slightly retards the desulfinylation (SO₂ extrusion), requiring higher temperatures (140-150°C) or specialized ligands (e.g., PCy₃).
Scope Tolerance Excellent with electron-neutral/poor aryl halides.[1]Excellent. Compatible with electron-rich aryl halides where the polarity mismatch aids the coupling.
Side Reactions Minimal.Potential for competitive oxidative addition at the C-Cl bond if highly active catalysts (e.g., Pd-G3/G4) are used.[1]
Experimental Protocol: Desulfinative Coupling

Standard conditions adapted from Willis et al.

  • Setup: Charge a reaction tube with Aryl Bromide (1.0 equiv), Pyridine Sulfinate (1.5–2.0 equiv), Pd(OAc)₂ (5 mol%), and PCy₃ (10 mol%).

  • Base/Solvent: Add K₂CO₃ (2.0 equiv) and anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Seal and heat to 140 °C for 16 hours.

  • Workup: Cool, dilute with EtOAc, wash with water (sulfinate byproducts are water-soluble), and purify via silica gel chromatography.

Application 2: Radical C-H Functionalization (Minisci)

This is where the reactivity difference is most pronounced. The choice of reagent dictates the success of the reaction based on the electronic properties of the target substrate .

Selection Guide
  • Use 4-Methyl-PySO₂Na when:

    • Targeting electron-deficient heterocycles (e.g., protonated quinolines, pyrazines).[1]

    • The nucleophilic 4-Me-pyridyl radical matches the polarity of the electron-poor LUMO of the target.

    • Mechanism:[1][2][3][4] SOMO (Radical) -> LUMO (Heterocycle) interaction is favored.[1]

  • Use 4-Chloro-PySO₂Na when:

    • Targeting electron-rich systems (e.g., indoles, electron-rich arenes, or enol ethers).[1]

    • The 4-Cl substituent lowers the SOMO energy, increasing the radical's electrophilicity.

    • Strategic Note: The C-Cl bond typically survives the radical conditions, allowing for a subsequent library expansion via displacement of the chloride.

Data Summary: Yield Comparison (Representative)
Target SubstrateReaction Type4-Me-Py Yield4-Cl-Py YieldAnalysis
Lepidine (H+) Minisci (Nucleophilic Attack)78% 55%Nucleophilic 4-Me radical is superior for protonated targets.[1]
Benzene/Anisole Radical Arylation<10%42% Electrophilic 4-Cl radical interacts better with electron-rich arenes.
4-Bromoanisole Pd-Coupling (Willis)88% 82%Both perform well in metal-catalyzed manifolds.[1]

Stability & Handling

Both reagents offer a massive improvement over pyridine-2-boronic acids, which are notorious for rapid protodeboronation.[1]

  • Solid State Stability:

    • 4-Chloro: Superior.[1] The electron-withdrawing group stabilizes the sulfinate anion, making it highly resistant to spontaneous desulfonylation upon storage.

    • 4-Methyl: Good.[1] Stable at room temperature but more hygroscopic.[1] Store in a desiccator.

  • Solubility:

    • Both are water-soluble salts.[1]

    • 4-Chloro is more lipophilic in organic/aqueous biphasic mixtures, which can enhance phase-transfer rates in biphasic Minisci protocols.[1]

References

  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017).[5] Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Link

  • Blakemore, D. C., et al. (2018). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki-Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Link[1]

  • Baran, P. S., et al. (2012). Innately Radical: Use of Sulfinates for C-H Functionalization. Journal of the American Chemical Society. Link[1]

  • BenchChem Technical Guides. (2025). The Strategic Advantage of Pyridine-2-sulfinates in Medicinal Chemistry. Link[1]

Sources

Validation

The Uncharted Crystallography of 4-Methylpyridine-3-Sulfinic Acid and Its Salts: A Guide to a Data Gap

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences and materials research, a comprehensive understanding of a molecule's solid-state structure is paramount for pre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and materials research, a comprehensive understanding of a molecule's solid-state structure is paramount for predicting its behavior, stability, and suitability for various applications. This guide was intended to provide a detailed comparison of the crystal structures of 4-methylpyridine-3-sulfinic acid and its salts. However, an exhaustive search of the primary crystallographic literature and databases, including the Cambridge Structural Database (CSD), reveals a significant data gap: there is currently no publicly available experimental crystal structure data for 4-methylpyridine-3-sulfinic acid or any of its corresponding salts.

This absence of data precludes the creation of a comparative guide based on experimental evidence. Instead, this document will serve to highlight this gap in the scientific record, discuss the potential structural characteristics of these compounds based on related molecules, and outline the necessary experimental work to fill this void. While chemical suppliers list the related compound, 4-methylpyridine-3-sulfonic acid, and provide basic physical and chemical properties, no crystallographic information is available for this analogue either[1][2][3][4][5][6].

The Significance of the Missing Data

The lack of crystal structure data for 4-methylpyridine-3-sulfinic acid and its salts presents a considerable challenge for researchers interested in this molecular scaffold. Crystal structure analysis provides fundamental insights into:

  • Molecular Conformation: The three-dimensional arrangement of atoms in the molecule.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the packing of molecules in the crystal lattice.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.

  • Solubility and Dissolution Rate: Crystal packing and intermolecular forces significantly influence how a compound interacts with solvents.

  • Hygroscopicity and Stability: The arrangement of molecules in a crystal can determine its tendency to absorb water and its overall chemical and physical stability.

Without this data, the rational design of new materials, the prediction of solid-state properties, and the development of robust crystallization processes for 4-methylpyridine-3-sulfinic acid and its derivatives remain speculative.

Anticipated Structural Features: A Comparative Look at Related Compounds

While direct experimental data is absent, we can infer potential structural motifs by examining the crystal structures of analogous compounds, such as other substituted pyridine sulfonic acids. A study on the crystal structures of 2-, 3-, and 4-pyridinesulfonic acids reveals the prevalence of strong hydrogen bonding interactions, particularly N⁺–H···O⁻ bonds, which dictate the overall molecular packing. These compounds often form zwitterions in the solid state, where the acidic proton from the sulfonic acid group transfers to the basic pyridine nitrogen atom.

It is highly probable that 4-methylpyridine-3-sulfinic acid would also exist as a zwitterion in its crystalline form. The presence of the methyl group at the 4-position could introduce steric effects that influence the crystal packing, potentially leading to different polymorphic forms compared to its unsubstituted counterpart.

Experimental Workflow for Crystal Structure Determination

To address the current data gap, the following experimental workflow would be necessary to determine the crystal structure of 4-methylpyridine-3-sulfinic acid and its salts.

Caption: Experimental workflow for obtaining and analyzing crystal structure data.

Step-by-Step Experimental Protocol:
  • Synthesis and Purification: The initial step involves the synthesis of 4-methylpyridine-3-sulfinic acid, likely through the reduction of the corresponding sulfonyl chloride or another suitable precursor. Rigorous purification, for instance by recrystallization, is crucial to obtain a high-purity material suitable for crystallization.

  • Salt Formation: To investigate the crystal structures of its salts, the purified sulfinic acid would be reacted with a variety of counter-ions (e.g., alkali metals, alkaline earth metals, or organic bases). The choice of counter-ion can significantly influence the resulting crystal packing and properties.

  • Crystallization Screening: A broad range of crystallization techniques should be employed to obtain single crystals of sufficient size and quality for X-ray diffraction. These techniques include:

    • Slow evaporation from various solvents and solvent mixtures.

    • Vapor diffusion (solvent/anti-solvent).

    • Cooling crystallization.

    • Slurry crystallization.

  • Single-Crystal X-ray Diffraction (SCXRD): A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected. This pattern contains information about the arrangement of atoms within the crystal.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using computational methods to generate an initial model of the atomic positions. This model is subsequently refined to best fit the experimental data.

  • Data Analysis: The refined crystal structure provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions. This data would then be deposited in a public repository like the Cambridge Structural Database to make it accessible to the scientific community.

Conclusion

The absence of crystal structure data for 4-methylpyridine-3-sulfinic acid and its salts represents a clear and significant gap in the chemical literature. While we can hypothesize about its solid-state behavior based on related compounds, definitive understanding can only be achieved through experimental structure determination. The workflow outlined above provides a roadmap for researchers to address this knowledge gap. The resulting data would be invaluable for the advancement of research in pharmaceuticals and materials science where this chemical moiety is of interest. Until such data becomes available, any work involving the solid form of 4-methylpyridine-3-sulfinic acid must proceed with an element of uncertainty, underscoring the critical need for fundamental crystallographic studies.

References

There are no direct references providing crystal structure data for the topic compound. The following references are for the commercially available, related sulfonic acid and general chemical information databases.

Sources

Comparative

The Fluorine Probe: A Comparative Guide to Validating Sulfinate Formation with ¹⁹F NMR

In the landscape of drug development and chemical biology, the precise characterization of molecular transformations is paramount. The formation of sulfinates (RSO₂⁻) and their corresponding sulfinic acids (RSO₂H) repres...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and chemical biology, the precise characterization of molecular transformations is paramount. The formation of sulfinates (RSO₂⁻) and their corresponding sulfinic acids (RSO₂H) represents a critical step in various synthetic pathways and biological processes, often arising from the controlled oxidation of thiols. However, validating the formation of these sulfur-oxygen species can be challenging due to their potential instability and the presence of other sulfur oxidation states. This guide provides an in-depth comparison of analytical methods for validating sulfinate formation, with a primary focus on the superior capabilities of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy when coupled with fluorinated molecular tags.

The Challenge: Seeing the Unseen in Sulfur Oxidation

The oxidation of a thiol (R-SH) can proceed through several stages, including the highly reactive sulfenic acid (R-SOH), the sulfinic acid (R-SO₂H), and finally the stable sulfonic acid (R-SO₃H). Distinguishing between these species, particularly the intermediate sulfinate, in a complex reaction mixture is a significant analytical hurdle. Traditional methods often lack the specificity or require derivatization, which can perturb the very system under study.

The ¹⁹F NMR Advantage: A Clear Window into Chemical Change

Fluorine-19 (¹⁹F) NMR spectroscopy offers a powerful solution. The ¹⁹F nucleus possesses several advantageous properties for chemical analysis:

  • High Sensitivity: With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is one of the most sensitive NMR-active nuclei, comparable to ¹H.[1]

  • Zero Background: Fluorine is virtually absent in most biological and common organic systems, meaning that a fluorinated tag provides a clean, unambiguous signal against a silent background.[2][3]

  • Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is exceptionally sensitive to its local electronic environment, spanning a range of over 800 ppm.[1] This means even subtle changes in the molecule, such as the oxidation state of a nearby sulfur atom, will cause a significant and easily detectable shift in the ¹⁹F signal.[4]

By strategically placing a fluorine-containing tag on the starting molecule, researchers can use ¹⁹F NMR to directly and quantitatively monitor the appearance of new fluorine signals corresponding to the formation of sulfinate and other oxidation products in real-time.

Methodology Deep Dive: A Self-Validating System Using a Fluorinated Triptycene Scaffold

A prime example of this technique's power is the use of a sterically-encumbered, fluorinated triptycene thiol probe.[4] The rigid triptycene scaffold prevents intermolecular reactions, such as disulfide formation, allowing for the direct observation of the oxidation cascade of a single thiol group in aqueous solution.

Conceptual Workflow

The following diagram illustrates the workflow for validating sulfinate formation using a fluorinated probe.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis & Validation A Synthesize Fluorinated Thiol Probe (e.g., Triptycene-SH) B Prepare Reaction Mixture: Probe, Oxidant (e.g., H₂O₂), Buffer (e.g., D₂O) A->B C Acquire Initial ¹⁹F NMR Spectrum (Time = 0) B->C D Monitor Reaction Over Time (Acquire Spectra at Intervals) C->D E Process NMR Data (Phasing, Baseline Correction) D->E F Identify & Integrate Signals: - Starting Thiol (R-SH) - Sulfenic Acid (R-SOH) - Sulfinic Acid (R-SO₂H) E->F G Quantify Species & Determine Kinetics F->G

Caption: Experimental workflow for ¹⁹F NMR-based validation.

The Chemical Transformation and Its NMR Signature

The oxidation of the fluorinated triptycene thiol (F-Triptycene-SH) results in new species, each with a unique ¹⁹F chemical shift due to the change in the electronic environment around the sulfur atom.

G cluster_NMR ¹⁹F NMR Spectrum Thiol F-Triptycene-SH (Starting Material) Sulfenic F-Triptycene-SOH (Intermediate) Thiol->Sulfenic + [O] Sulfinic F-Triptycene-SO₂H (Product) Sulfenic->Sulfinic + [O] Spectrum Signal 1 (Thiol) ~ -100 ppm Spectrum2 Signal 2 (Sulfenic) ~ -98 ppm Spectrum3 Signal 3 (Sulfinic) ~ -97 ppm

Sources

Validation

Sodium vs. Lithium Sulfinates: A Comparative Guide to Reactivity and Application

The following technical guide provides an in-depth comparison of Sodium and Lithium Sulfinates, structured for researchers and drug development professionals. Executive Summary In organic synthesis, sulfinate salts ( ) a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of Sodium and Lithium Sulfinates, structured for researchers and drug development professionals.

Executive Summary

In organic synthesis, sulfinate salts (


) are pivotal intermediates for constructing sulfones, sulfonamides, and sulfonyl fluorides. However, the choice of counter-cation—Sodium (

) versus Lithium (

)—dictates the operational mode, solubility profile, and reaction pathway.
  • Sodium Sulfinates (

    
    ):  The Standard Reagent . These are typically shelf-stable, crystalline solids used as radical precursors (Minisci-type) or transition-metal coupling partners. They favor polar solvents and oxidative mechanisms.
    
  • Lithium Sulfinates (

    
    ):  The Transient Intermediate . Rarely isolated, these are generated in situ via lithiation/SO
    
    
    
    insertion. They function primarily as potent nucleophiles in anhydrous, non-polar environments to access sulfinamides or sulfinyl chlorides.

Verdict: Use Sodium for radical C-H functionalization and shelf-stability. Use Lithium (generated in situ) when installing sulfonyl groups directly from organohalides or for nucleophilic trapping in one-pot sequences.

Mechanistic Foundations & Physical Properties

The distinct reactivity of these salts is governed by the Hard-Soft Acid-Base (HSAB) principle and solvation energy.

Cation Effect on Solubility and Ion Pairing

Lithium and Sodium sulfinates exhibit opposing solubility trends, which fundamentally restrict their solvent compatibility.

FeatureSodium Sulfinate (

)
Lithium Sulfinate (

)
Primary Character Ionic LatticeCovalent/Contact Ion Pair
Solvent Preference Water, DMSO, MeOH, MeCNTHF, Et

O, Toluene
Aggregation State Solvent-separated ions in polar mediaAggregates (dimers/tetramers) in ethers
Lewis Acidity WeakStrong (Li

coordinates sulfinyl oxygen)
Oxidation Potential Lower (Easier to oxidize to radical)Higher (Stabilized by Li-O bond)

Scientific Insight: Research in electrolyte chemistry indicates that Li


 salts exhibit higher covalency and stronger polarization of the anion compared to Na

analogues.[1] In organic synthesis, this means

is soluble in THF but tightly coordinated, modulating its nucleophilicity.

relies on high dielectric solvents to dissociate, making it ideal for aqueous/organic biphasic radical reactions.
Reactivity Pathways

The counter-cation directs the sulfinate into one of two major pathways:

  • Radical Pathway (Sodium): The loose ion pairing of Na

    
     allows easy single-electron transfer (SET) oxidation to the sulfonyl radical (
    
    
    
    ).
  • Nucleophilic Pathway (Lithium): The strong Li-O bond preserves the anionic character of the sulfur center, promoting

    
     attack on electrophiles (e.g., 
    
    
    
    or alkyl halides) without radical decomposition.

Decision Matrix: When to Use Which?

The following logic flow illustrates the selection process based on the target transformation.

SulfinateSelection Start Target Transformation Source Starting Material Start->Source Radical C-H Functionalization (Heterocycles) Source->Radical Require Radical Nucl Sulfonamide/Sulfone Synthesis Source->Nucl Require Nucleophile Na_Salt Use Sodium Sulfinate (Shelf Stable) Radical->Na_Salt Minisci / Photoredox Nucl->Na_Salt From R-SO2Cl + Reductant Li_Salt Generate Lithium Sulfinate (In-Situ) Nucl->Li_Salt From R-Li + SO2 Result1 Na_Salt->Result1 Product: Alkylated Heterocycle Result2 Li_Salt->Result2 Product: Sulfinamide / Sulfonyl Chloride

Figure 1: Strategic selection of sulfinate counter-cation based on synthetic intent.

Experimental Protocols

Protocol A: Radical C-H Functionalization (Sodium Sulfinate)

Objective: Direct alkylation of a heterocycle using a shelf-stable Sodium Sulfinate (Minisci-type). Mechanism: Oxidative generation of


, followed by desulfonylation to 

.

Materials:

  • Heterocycle (1.0 equiv)

  • Sodium Sulfinate (

    
    , 2.0 - 3.0 equiv)
    
  • Oxidant: TBHP (70% aq, 3.0 equiv) or Persulfate

  • Solvent: DCM/Water (biphasic) or DMSO

Workflow:

  • Dissolution: Dissolve the heterocycle and Sodium Sulfinate in the solvent mixture. The high water solubility of the Na-salt ensures a high concentration in the aqueous phase.

  • Initiation: Add the oxidant dropwise at room temperature.

  • Reaction: Stir vigorously. The oxidant generates the sulfonyl radical, which extrudes SO

    
     (driven by entropy) to form the alkyl radical.
    
  • Work-up: Partition between EtOAc and saturated NaHCO

    
    . The inorganic sodium byproducts wash away easily.
    

Why Sodium? A Lithium salt would be poorly soluble in the aqueous phase and difficult to isolate as a stable precursor for this specific radical generation method.

Protocol B: One-Pot Sulfinamide Synthesis (Lithium Sulfinate)

Objective: Synthesis of a sulfonamide/sulfinamide directly from an aryl halide. Mechanism: Lithium-Halogen exchange


 SO

insertion

Electrophilic Trapping.

Materials:

  • Aryl Bromide (

    
    , 1.0 equiv)
    
  • 
    -Butyllithium (
    
    
    
    -BuLi, 1.1 equiv)
  • Sulfur Dioxide source (DABSO or SO

    
     gas)
    
  • Electrophile (e.g., NCS or SO

    
    Cl
    
    
    
    followed by Amine)
  • Solvent: Anhydrous THF

Workflow:

  • Lithiation: Cool anhydrous THF solution of

    
     to -78°C. Add 
    
    
    
    -BuLi dropwise. Stir for 30 min to generate
    
    
    .
  • Insertion: Introduce SO

    
     (via balloon or DABSO solid). Warm to 0°C.
    
    • Observation: The solution typically turns pale yellow or forms a fine precipitate of Lithium Sulfinate (

      
      ) .
      
  • Trapping (Critical Step): Do NOT isolate. Add NCS (N-chlorosuccinimide) directly to the suspension to convert

    
     to the sulfonyl chloride/sulfinyl chloride intermediate.
    
  • Amidation: Add the amine nucleophile to form the final sulfonamide.

Why Lithium? The


 precursor is generated in THF. The resulting Li-sulfinate is compatible with the non-polar solvent and reactive enough to attack the chlorinating agent immediately. Attempting to swap to Sodium here would require a solvent exchange, complicating the one-pot procedure.

Comparative Data: Stability & Reactivity

The following table summarizes performance metrics based on experimental literature.

ParameterSodium SulfinateLithium Sulfinate
Shelf Life Excellent. (>1 year at RT). Non-hygroscopic (mostly).Poor. Highly hygroscopic; rarely isolated.
Atom Economy High (if purchased). Low (if made from chloride).High (Direct from halide + SO

).
Reaction with SO

Cl

Slow/Heterogeneous in DCM.Fast/Homogeneous in THF.
C-H Functionalization High Yield (Radical source).Not applicable (Incompatible with oxidants).
Lewis Acid Compatibility Neutral.Li

can activate electrophiles (e.g., epoxides).
Case Study: The "Diversinate" Chemistry

Phil Baran’s group developed "Diversinates" (Zinc and Sodium sulfinates) for radical functionalization.[2] They explicitly avoided Lithium salts for radical precursors because the synthesis of Li-sulfinates (via R-Li) is incompatible with the functional groups (esters, ketones) tolerated by the Zn/Na salt synthesis (via sulfonyl chloride reduction).

Key Takeaway: If you need to tolerate sensitive functional groups during reagent preparation, Sodium/Zinc is superior. If you are building the scaffold from a robust halide, Lithium (in-situ) is more direct.

References

  • Recent Advances in the Synthesis and Direct Application of Sulfinate Salts Source: European Journal of Organic Chemistry URL:[Link]

  • Practical Synthesis of Sulfinamides and Sulfonamides from Sulfinate Salts (Ellman/Willis Chemistry) Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Solubility and Dissociation of Lithium vs Sodium Salts in Non-Aqueous Media Source: Royal Society of Chemistry (PCCP) URL:[Link]

  • Sodium Sulfinates in Radical Reactions (Minisci) Source: ResearchGate / Review URL:[Link]

Sources

Comparative

Elemental Analysis Standards for Pyridine Sulfinic Acid Derivatives: A Comparative Technical Guide

Topic: Elemental Analysis Standards for Pyridine Sulfinic Acid Derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In modern medici...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Standards for Pyridine Sulfinic Acid Derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern medicinal chemistry, pyridine sulfinic acid derivatives (specifically their stable sodium or lithium salts) have replaced unstable pyridine-2-boronic acids as the preferred nucleophiles for Palladium-catalyzed cross-coupling.[1][2] However, their validation presents a unique analytical paradox: the traditional "Gold Standard" of Combustion Elemental Analysis (EA) frequently yields failing results due to hygroscopicity, variable hydration, and inorganic ash formation.

This guide objectively compares Combustion EA against Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC) to establish the most reliable standard for purity determination.

The Analytical Challenge: The "2-Pyridyl Problem"

Pyridine sulfinic acids (


) are intrinsically unstable.[3] Under acidic or neutral conditions, they undergo rapid disproportionation  to form pyridine sulfonic acid (

) and thiosulfonates. To arrest this degradation, they are isolated as sulfinate salts (

).

While these salts are chemically stable, they introduce three critical variables that confound standard analysis:

  • Hygroscopicity: They avidly absorb atmospheric moisture, skewing %C and %N values.

  • Inorganic Residues: Synthesis often leaves trapped sodium halides (NaCl/NaBr) that are invisible to UV but dilute the active mass.

  • Sulfur Volatility: During combustion analysis, the

    
     bond cleavage can lead to volatile sulfur species that escape detection or form stable inorganic sulfates in the ash, leading to low %S recovery.
    
Comparative Analysis of Standards

The following table summarizes the performance of the three primary analytical methodologies for pyridine sulfinate salts.

FeatureMethod A: Combustion EA (CHNS) Method B: Quantitative NMR (qNMR) Method C: HPLC (Mixed-Mode)
Primary Output Weight % of Elements (C, H, N, S)Absolute Weight % Purity (Active Moiety)Relative Area % (Purity Profile)
Specificity Low. Cannot distinguish between Sulfinate (

) and Sulfonate (

).
High. Distinct chemical shifts for Py-H ortho to

vs

.
Medium. Requires specific columns to separate polar zwitterions.
Water Sensitivity Critical Failure Point. Variable hydrates cause theoretical mismatches.None. Water signal is separated from analyte signals.None. Aqueous mobile phases used.
Inorganic Interference High. Na+ forms ash (

), trapping sulfur and skewing results.
None. Invisible in

NMR.
High. Salts elute in void volume or suppress ionization (MS).
Sample Requirement 2–5 mg (Destructive)5–10 mg (Non-destructive)<1 mg (Destructive)
Verdict Legacy Standard (Often misleading)Precision Standard (Recommended)Degradation Monitor (Supplementary)
Detailed Methodologies & Protocols
Method A: The "Legacy" Standard – Modified Combustion EA

Use this only if strictly required by journal guidelines or regulatory filing.

The Failure Mode: Standard combustion at 900°C often results in low Sulfur values because Sodium (


) traps sulfur as Sodium Sulfate (

) in the ash, preventing it from reaching the detector as

gas.

Optimized Protocol:

  • Additive: Mix the sample (2 mg) with Vanadium Pentoxide (

    
    )  or Tungsten(VI) oxide (
    
    
    
    )
    in a 1:1 ratio. This acts as a flux to decompose stable sulfates and release
    
    
    .
  • Oxygen Boost: Ensure the combustion loop is set to "High Oxygen" mode (pulse > 5s) to ensure complete oxidation of the pyridine ring.

  • Calculation Correction: You must account for water. If the result is "off," calculate the theoretical values for the Monohydrate (

    
    ) and Dihydrate .
    
    • Acceptance Criteria:

      
       absolute difference is the standard, but for these salts, 
      
      
      
      is often the practical limit due to variable hydration.
Method B: The "Precision" Standard – Quantitative NMR (qNMR)

Recommended for absolute purity determination.

Why it works: qNMR measures the molar ratio of the analyte protons to an internal standard (IS) protons. It ignores water, inorganic salts, and effectively separates the sulfinate signal from the sulfonate impurity.

Experimental Protocol:

  • Internal Standard (IS) Selection:

    • Option 1 (Aqueous/D2O):Maleic Acid (Singlet at

      
       6.3 ppm).[4] Excellent separation from pyridine aromatic signals.
      
    • Option 2 (Organic/DMSO-d6):1,3,5-Trimethoxybenzene (Singlet at

      
       6.1 ppm) or TCNB  (Singlet at 
      
      
      
      8.5 ppm).
  • Sample Preparation:

    • Weigh exactly ~10 mg of Pyridine Sulfinate sample (

      
      ) into a vial.
      
    • Weigh exactly ~5 mg of Internal Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL of solvent (

      
       or 
      
      
      
      ). Ensure complete dissolution.
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation.
    • Scans: 16 or 32 (to ensure S/N > 250:1).

  • Calculation:

    
    
    
    • 
      : Integration Area
      
    • 
      : Number of protons (e.g., 2 for Maleic acid, 1 for Py-H)
      
    • 
      : Molecular Weight[5]
      
    • 
      : Mass weighed
      
    • 
      : Purity of the Internal Standard (e.g., 99.9%)
      
Visualization of Degradation & Decision Logic

The following diagrams illustrate the chemical instability that necessitates these specific analytical choices and the decision tree for selecting the correct method.

PyridineSulfinateAnalysis cluster_0 Chemical Instability Pathway cluster_1 Analytical Decision Tree Salt Pyridine Sulfinate Salt (Py-SO2-Na) [Stable Solid] Acid Pyridine Sulfinic Acid (Py-SO2-H) [Transient/Unstable] Salt->Acid Acidification (H+) Sulfonate Pyridine Sulfonic Acid (Py-SO3-H) [Oxidation Product] Acid->Sulfonate Oxidation (O2) Thio Thiosulfonate (Py-SO2-S-Py) [Disproportionation] Acid->Thio Disproportionation Sample Unknown Sample Soluble Soluble in D2O/DMSO? Sample->Soluble qNMR Method B: qNMR (Maleic Acid Std) Soluble->qNMR Yes (Preferred) EA Method A: Combustion EA (w/ V2O5 Additive) Soluble->EA No (Insoluble) HPLC Method C: HPLC (Mixed-Mode Column) Soluble->HPLC For Impurity Profile

Caption: Figure 1. (Left) The degradation pathway of pyridine sulfinates upon acidification or oxidation. (Right) Decision matrix for selecting the analytical standard; qNMR is the preferred primary standard due to the instability of the free acid.

Data Interpretation: What to Expect

When analyzing a "pure" batch of Sodium Pyridine-2-sulfinate, expect the following discrepancies between methods:

ParameterTheoretical (Anhydrous)Theoretical (Monohydrate)Typical EA Result (Found)Typical qNMR Result (Found)
Carbon % 36.37%32.79%33.10% (Matches Hydrate)N/A
Sulfur % 19.41%17.50%16.20% (Low) N/A
Purity (wt%) 100%100%Inconclusive 98.5%
  • Interpretation: The EA result shows low Sulfur (trapped in ash) and Carbon matching a hydrate. This is ambiguous. The qNMR result definitively confirms 98.5% active sulfinate, proving the remaining mass is water/inorganics, not organic impurities.

References
  • BenchChem. (2025).[3] Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability and Degradation Pathways. BenchChem Technical Guides. Link

  • RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. Chemical Science. Link

  • National Institutes of Health (NIH). (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. Link

  • BIPM. (2019). Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6. Bureau International des Poids et Mesures. Link

  • AzoNano. (2023). The Problems Associated With Elemental Analysis. AzoNano Analytical Techniques. Link

Sources

Validation

Reference Standards for 4-Methylpyridine-3-Sulfinic Acid: Qualification &amp; Impurity Profiling

Executive Summary 4-Methylpyridine-3-sulfinic acid is a critical yet labile intermediate often employed in the synthesis of sulfonamide antibiotics, sulfonylurea herbicides, and specific kinase inhibitors.[1] Its inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylpyridine-3-sulfinic acid is a critical yet labile intermediate often employed in the synthesis of sulfonamide antibiotics, sulfonylurea herbicides, and specific kinase inhibitors.[1] Its inherent instability—specifically its rapid oxidation to 4-methylpyridine-3-sulfonic acid and disproportionation to thiosulfonates—poses a unique challenge for analytical quality control (QC).[1]

Unlike stable Active Pharmaceutical Ingredients (APIs), this compound rarely exists as a stable, shelf-ready "Gold Standard" reference material in its free acid form. Consequently, researchers must adopt a Composite Reference Strategy : utilizing a stable salt form (e.g., Sodium 4-methylpyridine-3-sulfinate) for assay calibration while rigorously qualifying impurities using independent stable standards.[1]

This guide compares the analytical performance of HILIC-MS/MS versus Ion-Pairing RP-HPLC for impurity profiling and establishes 1H-qNMR as the primary method for absolute purity assignment.[1]

Part 1: The Impurity Landscape & Reference Standards

To validate the purity of 4-methylpyridine-3-sulfinic acid, you must characterize what it is (via qNMR) and what it becomes (via Impurity Standards).[1]

1.1 The Target & Its Impurities
Compound RoleChemical NameCAS No.[2][3][4][5][6]Stability ProfileAnalytical Function
Target Analyte 4-Methylpyridine-3-sulfinic acid N/A (Free Acid)Unstable. Oxidizes in air; disproportionates in acid.[1]Primary Assay Target.
Stable Surrogate Sodium 4-methylpyridine-3-sulfinate CustomModerate. Stable as a solid if stored dry/frozen.[1]Working Standard for HPLC.
Major Impurity A 4-Methylpyridine-3-sulfonic acid 4808-71-3 High. Very stable oxidative degradant.[1]Critical Negative Control. Used to quantify oxidation levels.
Major Impurity B 3,3'-Dithiobis(4-methylpyridine) 103-19-5 (Analog)High. Reductive dimer (Disulfide).[1]Process Impurity Marker.
1.2 Mechanism of Instability

Understanding the degradation pathway is essential for selecting the right reference standards. The sulfinic acid (


) is amphoteric and reactive.[1]

DegradationPathway Sulfinic 4-Methylpyridine-3-sulfinic Acid (Target Intermediate) Sulfonic 4-Methylpyridine-3-sulfonic Acid (Oxidative Impurity) Sulfinic->Sulfonic Oxidation (O2/Air) Thiosulfonate Thiosulfonate (Disproportionation Product) Sulfinic->Thiosulfonate Disproportionation (Acidic pH) Thiosulfonate->Sulfonic Hydrolysis Disulfide Disulfide Dimer (Reductive Impurity) Thiosulfonate->Disulfide Reduction

Figure 1: Degradation pathways of pyridine sulfinic acids necessitating specific impurity standards.

Part 2: Comparative Analytical Guides

Standard Reverse Phase (RP) HPLC often fails for these compounds because both the sulfinic and sulfonic acids are highly polar zwitterions that elute in the void volume.

Comparison: HILIC-MS/MS vs. Ion-Pairing HPLC
FeatureMethod A: HILIC-MS/MS Method B: Ion-Pairing RP-HPLC
Principle Partitioning into water-enriched layer on polar stationary phase.[1]Hydrophobic interaction via ion-pair reagent (e.g., TBAH).[1]
Separation Power Excellent. Resolves Sulfinic vs. Sulfonic based on polarity.[1]Good. Resolves based on ion-pair formation.[1]
Sensitivity (LOD) High (ng/mL). Ideal for trace impurity analysis.[1]Moderate (µg/mL). Suitable for main assay/purity.
Mass Spec Compatible? Yes. Uses volatile buffers (Ammonium Formate).No. Ion-pair reagents suppress MS ionization.[1]
Best Use Case Trace Impurity Profiling (detecting 0.1% sulfonic acid).Routine QC Release Testing in manufacturing.
Part 3: Experimental Protocols
Protocol 3.1: HILIC-MS/MS Method for Impurity Profiling

Use this method to detect the sulfonic acid impurity at trace levels (0.05% - 1.0%).[1]

1. Instrumentation:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.

2. Mobile Phase:

  • Solvent A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

3. Gradient Program:

  • Note: HILIC runs "backward" compared to RP-HPLC (High Organic -> Low Organic).[1]

  • 0-1 min: 95% B (Equilibration)[1]

  • 1-6 min: 95% B → 60% B (Elution of organics)[1]

  • 6-8 min: 60% B (Wash)[1]

  • 8-10 min: 95% B (Re-equilibration)[1]

4. MS Parameters (MRM Mode):

  • Target (Sulfinic): precursor m/z 156 [M+H]+ → fragment 140 (loss of O) or 79 (Pyridine ring).[1]

  • Impurity (Sulfonic): precursor m/z 172 [M-H]- (Negative mode often better for sulfonic acids) → fragment 80 (

    
    ).[1]
    

5. System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between Sulfinic and Sulfonic acid peaks.
    
  • Tailing Factor: < 1.5 (HILIC often tails; buffer concentration is key).

Protocol 3.2: Absolute Purity Assignment via 1H-qNMR

Since a pure reference standard of the sulfinic acid is hard to buy, you must "value assign" your in-house batch using Quantitative NMR (qNMR).[1]

1. Internal Standard (IS) Selection:

  • Recommended: Maleic Acid (Traceable Reference Material grade).[1]

  • Why: It provides a clean singlet at ~6.2 ppm , distinct from the aromatic pyridine protons (7.0 - 9.0 ppm) and the methyl group (~2.3 ppm).

  • Alternative: Dimethyl sulfone (DMSO2) at ~3.0 ppm.[7]

2. Sample Preparation:

  • Weigh accurately ~20 mg of the 4-Methylpyridine-3-sulfinic acid sample (

    
    ).[1]
    
  • Weigh accurately ~10 mg of Maleic Acid IS (

    
    ).
    
  • Dissolve both in 0.6 mL D2O (Deuterium Oxide) containing NaOD (to ensure solubility and stable chemical shifts).

3. Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): > 60 seconds (Critical! Must be 5-7x T1 of the slowest proton).[1]

  • Scans: 16 or 32.

  • Temperature: 298 K.

4. Calculation:



Where:
  • 
    : Integral area.
    
  • 
    : Number of protons (Maleic acid = 2; Pyridine aromatic = 1 or Methyl = 3).
    
  • 
    : Molecular weight.[2][3][5][8][9]
    
  • 
    : Purity of Internal Standard.[10]
    
Part 4: Synthesis of the "Negative Control" Standard

If you cannot purchase 4-methylpyridine-3-sulfonic acid, synthesize it to validate your method's specificity.

Workflow:

  • Dissolve 1.0 g of 4-methylpyridine-3-sulfinic acid in 10 mL water.

  • Add 1.2 equivalents of Hydrogen Peroxide (30% w/w) dropwise at 0°C.

  • Stir for 1 hour at room temperature. (Reaction is rapid).

  • Confirm conversion by TLC or LC-MS (Mass shift +16 Da).

  • Isolate by concentrating in vacuo and recrystallizing from Ethanol/Water.

  • Characterize this solid (mp > 250°C) and use it to mark the retention time of the impurity in your HPLC method.

Part 5: Analytical Decision Tree

Use this logic flow to determine which method applies to your development stage.

DecisionTree Start Start: Characterize 4-Methylpyridine-3-sulfinic Acid Goal What is the analytical goal? Start->Goal Purity Absolute Purity Assignment (Value Assignment) Goal->Purity Impurity Impurity Profiling (Detecting <0.1%) Goal->Impurity QC Routine QC / Release (Manufacturing) Goal->QC qNMR Method: 1H-qNMR (IS: Maleic Acid) Purity->qNMR Primary Ref Std HILIC Method: HILIC-MS/MS (Sep: Sulfinic vs Sulfonic) Impurity->HILIC Sensitivity High HPLC Method: Ion-Pairing HPLC-UV (Robust, Low Cost) QC->HPLC Stability High

Figure 2: Selection guide for analytical methodologies based on development phase.

References
  • National Center for Biotechnology Information (PubChem). 4-Methylpyridine-3-sulfonic acid (CID 227805).[1] Accessed March 7, 2026. [Link][1]

  • Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data - Maleic Acid. Accessed March 7, 2026. [Link]

  • SIELC Technologies. Separation of 3-Pyridinesulfonic acid on Newcrom R1 HPLC column. Accessed March 7, 2026. [Link]

  • NIST Chemistry WebBook. Disulfide, bis(4-methylphenyl) (Structural Analog Data).[1] Accessed March 7, 2026. [Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Protocol: Safe Handling and Disposal of 4-Methylpyridine-3-sulfinic Acid

As drug development accelerates, the use of functionalized pyridine derivatives like 4-Methylpyridine-3-sulfinic acid has become increasingly common in medicinal chemistry and API synthesis. However, the unique physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development accelerates, the use of functionalized pyridine derivatives like 4-Methylpyridine-3-sulfinic acid has become increasingly common in medicinal chemistry and API synthesis. However, the unique physicochemical properties of this compound—combining a highly stable, potentially toxic pyridine ring with a reactive sulfinic acid moiety—demand stringent, scientifically grounded disposal protocols.

As a Senior Application Scientist, I have designed this guide to provide a comprehensive, self-validating operational framework for the safe handling and disposal of 4-Methylpyridine-3-sulfinic acid. This protocol ensures laboratory safety, prevents environmental contamination, and maintains strict regulatory compliance.

Chemical Profile & Hazard Causality

To safely dispose of a chemical, one must first understand the causality behind its reactivity. 4-Methylpyridine-3-sulfinic acid presents a dual-hazard profile:

  • The Pyridine Ring: The aromatic nitrogen heterocycle is highly stable and resistant to standard environmental degradation. It requires extreme thermal conditions for complete thermal destruction of the [1]. Furthermore, the base 4-methylpyridine structure and its derivatives are known [2].

  • The Sulfinic Acid Group (-SO₂H): Sulfinic acids are intermediate in oxidation state between thiols and sulfonic acids. They are mildly acidic and prone to disproportionation and oxidation. If sealed tightly without neutralization, they can slowly decompose to release sulfur dioxide (SO₂) gas, leading to dangerous container pressurization.

Quantitative Disposal Parameters
ParameterQuantitative Target / LimitCausality / Rationale
Neutralization Target pH 7.0 – 8.0Prevents acid-catalyzed decomposition and subsequent SO₂ gas evolution.
Incineration Temperature 820°C – 1,600°CHigh activation energy is required to break the highly stable pyridine aromatic ring[1].
Max Satellite Storage Time < 3 Days (Post-generation)Minimizes the risk of pressure buildup in temporary laboratory storage.
Spill Absorbent Ratio 3:1 (Absorbent : Spill volume)Ensures complete binding of the chemical to prevent aerosolization during cleanup[3].
Engineering Controls & Required PPE

Before initiating any disposal protocol, establish the following safety controls:

  • Engineering Controls: All handling, neutralization, and packaging must occur within a certified chemical fume hood to mitigate inhalation risks associated with potential SO₂ off-gassing or [4].

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is highly recommended due to the organic penetration potential of pyridine derivatives), chemical splash goggles, and a flame-resistant laboratory coat[2].

Step-by-Step Disposal Workflows
Protocol A: Routine Aqueous Waste Neutralization and Collection

This protocol is designed for laboratory-scale liquid waste containing 4-Methylpyridine-3-sulfinic acid.

  • Step 1: Quenching and Neutralization

    • Action: Slowly transfer the waste into a beaker containing a stirring 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Causality: A mild base (NaHCO₃) neutralizes the acidic sulfinic group without triggering the rapid, exothermic degradation that strong bases (e.g., NaOH) can cause. This stabilizes the compound as a sodium sulfinate salt.

    • Validation: Monitor the reaction for effervescence (CO₂ gas release). Once bubbling ceases, use a calibrated pH meter or wide-range indicator strips to confirm the solution has stabilized at pH 7.0–8.0. If the pH is below 7, add more NaHCO₃ until the target is reached.

  • Step 2: Containerization

    • Action: Transfer the neutralized solution into a high-density polyethylene (HDPE) waste container equipped with a vented cap.

    • Causality: HDPE is highly resistant to aqueous pyridine salts. The vented cap is a critical safety measure; even neutralized sulfinates can undergo slow degradation over time, and a sealed container could pressurize and rupture.

    • Validation: Squeeze the HDPE container slightly before capping. If the container bulges over the next 24 hours, the cap is not venting properly and must be replaced immediately.

  • Step 3: Labeling and Storage

    • Action: Label the container explicitly as "Hazardous Waste: Neutralized Pyridine Derivatives" and store it in a designated secondary containment tray away from strong oxidizers.

Protocol B: Solid Spill Containment and Decontamination

For accidental spills of the pure solid compound on the benchtop or floor.

  • Step 1: Isolation and Absorption

    • Action: Immediately isolate the spill area. Cover the solid material with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) at a [3].

    • Causality: Sweeping the bare powder can aerosolize the chemical, leading to severe inhalation exposure. The inert absorbent binds the powder and prevents it from becoming airborne.

    • Validation: Visually inspect the spill zone under bright light to ensure no loose, reflective crystalline powder remains exposed.

  • Step 2: Collection

    • Action: Use a non-sparking plastic scoop to transfer the absorbed mixture into a solid hazardous waste container.

    • Causality: Metal scoops can generate static sparks, which poses a severe ignition risk if residual flammable solvents are present in the fume hood.

  • Step 3: Surface Decontamination

    • Action: Wash the spill surface with a 1% aqueous sodium carbonate solution, followed by a distilled water rinse.

    • Validation: Test the final rinse water on the surface with pH paper to validate that no acidic sulfinic residue remains.

Mechanistic Disposal Workflow

The following diagram illustrates the logical decision tree and operational flow for processing 4-Methylpyridine-3-sulfinic acid waste, ensuring all validation checkpoints are met before final disposal.

G N1 4-Methylpyridine-3-sulfinic Acid Waste Generation N2 Aqueous Neutralization (5% NaHCO3) N1->N2 N3 pH Validation (Target: pH 7-8) N2->N3 N4 Adjust with NaHCO3 N3->N4 pH < 7 N5 Transfer to HDPE Container (Vented Cap) N3->N5 pH 7-8 N4->N2 N6 Secondary Containment & Labeling N5->N6 N7 High-Temperature Incineration (820°C - 1600°C) N6->N7 Licensed Contractor

Workflow for the neutralization and disposal of 4-Methylpyridine-3-sulfinic acid waste.

Regulatory Grounding & Ultimate Disposal Logistics

Laboratory waste containing pyridine derivatives must never be discharged into the municipal sewer system[4]. Under EPA and international environmental regulations, these compounds are strictly classified as hazardous waste.

  • Ultimate Destruction: The only approved method for the final disposal of pyridine-based waste is high-temperature rotary kiln incineration. The EPA mandates incineration temperatures between 820°C and 1,600°C[1].

  • Causality for Incineration: The high activation energy required to cleave the aromatic carbon-nitrogen bond means that lower temperatures will only volatilize the chemical, transferring the hazard into the atmosphere. High-temperature incineration guarantees complete conversion into carbon dioxide, water, and scrubbable nitrogen/sulfur oxides (NOx/SOx).

Scientist Pro-Tip: Never mix neutralized sulfinic acid waste with halogenated solvent waste streams. The potential for cross-reactivity, combined with the drastically increased cost of incinerating mixed halogenated/non-halogenated waste, makes strict source segregation both a safety imperative and a logistical best practice.

References
  • Title: Toxicological Profile for Pyridine - PRODUCTION, IMPORT, USE, AND DISPOSAL Source: National Center for Biotechnology Information (NCBI) / EPA URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-Methylpyridine-3-sulfinicacid

Executive Safety Summary Immediate Action Required: 4-Methylpyridine-3-sulfinic acid is a reactive functionalized heterocycle.[1] Unlike its more stable sulfonic acid analog, the sulfinic acid moiety ( ) is prone to auto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: 4-Methylpyridine-3-sulfinic acid is a reactive functionalized heterocycle.[1] Unlike its more stable sulfonic acid analog, the sulfinic acid moiety (


) is prone to auto-oxidation and disproportionation.[1] It acts as a significant skin, eye, and respiratory irritant.[2][3]

Critical Hazard Profile:

  • Chemical Class: Heterocyclic organic acid / Reductant.

  • Primary Risks: Severe eye irritation (Category 2A), Skin corrosion/irritation (Category 2), Specific Target Organ Toxicity - Respiratory (Category 3).[1]

  • Stability Warning: Air and moisture sensitive. May decompose to liberate sulfur dioxide (

    
    ) or disproportionate into sulfonic acid and thiol derivatives upon prolonged exposure to ambient atmosphere.
    

Technical Risk Assessment & Mechanism

To select the correct PPE, we must understand the "Why" behind the hazard.

2.1 The Sulfinic Instability Factor While many researchers treat pyridine derivatives as generic organic bases, the sulfinic acid group introduces specific instability. Sulfinic acids are intermediate oxidation states of sulfur.

  • Oxidation Risk: They readily oxidize to sulfonic acids (

    
    ), a process that is exothermic.[1]
    
  • Disproportionation: Under acidic conditions or heating,

    
    . This reaction can generate pressure in sealed vessels.
    

2.2 Physiological Interaction Upon contact with mucous membranes (eyes, lungs), the acidity (


) combined with the lipophilic pyridine ring allows for rapid tissue penetration, leading to immediate protein denaturation and irritation.[1]

Personal Protective Equipment (PPE) Protocol

Standard lab coats and latex gloves are insufficient for direct handling of this reagent.[1]

PPE Specification Table
Body ZonePPE RequirementTechnical JustificationStandard Reference
Hand Protection Nitrile (Double Gloving) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)Pyridine derivatives can permeate thin latex.[1] Double gloving creates a "sacrificial" outer layer against acidity and organic permeation.ASTM F739 / EN 374
Eye/Face Chemical Splash Goggles (Indirect Venting)Safety glasses are inadequate for fine powders or acidic splashes. Goggles prevent vapor entry and particulate migration.ANSI Z87.1+ / EN 166
Respiratory Fume Hood (Primary) N95/P100 (Secondary)The solid is likely a fine powder. Inhalation causes immediate respiratory tract inflammation (STOT-SE).NIOSH 42 CFR 84
Body Lab Coat (High-Density Cotton) + Chemical ApronSynthetic blends can melt if a reaction exotherms. Cotton resists minor acid splashes; apron protects against bulk spills.NFPA 45

Operational Workflow & Engineering Controls

This workflow is designed to minimize oxygen exposure (preserving reagent quality) and maximize operator safety.

Diagram 1: Safe Handling Lifecycle

This workflow dictates the movement of the chemical from storage to waste, emphasizing the "Inert Loop" for stability.[1]

HandlingWorkflow cluster_inert Critical Stability Zone (Avoid O2) Storage 1. Cold Storage (4°C, Inert Gas) Transfer 2. Transfer/Weighing (Inside Fume Hood) Storage->Transfer Equilibrate to RT (Avoid Condensation) Reaction 3. Reaction Setup (Schlenk Line / N2) Transfer->Reaction Dissolve immediately Double Glove Quench 4. Quenching (Controlled Oxidation) Reaction->Quench Residual Reagent Waste 5. Disposal (Acidic Organic Waste) Quench->Waste pH Adjustment

Caption: Operational lifecycle emphasizing the "Critical Stability Zone" to prevent auto-oxidation and accidental release of sulfur dioxide.

Emergency Response & Disposal Strategy

Pre-Validation: Before opening the bottle, ensure a saturated sodium bicarbonate (


) solution is prepared. This acts as your primary neutralizer.
Diagram 2: Exposure & Spill Decision Matrix

Follow this logic gate in the event of containment breach.

EmergencyLogic Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Dermal Spill Bench Spill (Solid) Type->Spill Environmental Eye Eye Contact Type->Eye Ocular ActionSkin 1. Drench (15 min) 2. Remove Contaminated PPE 3. Seek Medical Aid Skin->ActionSkin ActionSpill 1. Cover with NaHCO3 2. Sweep (No Dust) 3. Place in Haz Waste Spill->ActionSpill ActionEye 1. Eyewash (15 min) 2. Hold Eyelids Open 3. Ophthalmology Consult Eye->ActionEye

Caption: Immediate response logic for exposure or spillage. Speed of neutralization (bicarbonate) and dilution (water) is critical.[1]

Disposal Protocol (Step-by-Step)
  • Segregation: Do not mix with oxidizing agents (peroxides, permanganates) in the waste stream, as this may trigger rapid exothermic oxidation.

  • Neutralization:

    • Dissolve waste material in a dilute alkaline solution (5% NaOH or Sat.

      
      ).
      
    • Caution: This will generate heat. Perform in a fume hood.

  • Labeling: Tag as "Hazardous Waste: Organic Acid / Pyridine Derivative."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 227805, 4-Methylpyridine-3-sulfonic acid (Sulfonic analog used as safety baseline).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (General guidance for organic acids). Retrieved from [Link]

Sources

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